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  • Product: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride
  • CAS: 1184997-21-4

Core Science & Biosynthesis

Foundational

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride: Properties, Synthesis, and Applications Introduction 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride: Properties, Synthesis, and Applications

Introduction

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative of significant interest within the fields of medicinal chemistry and drug discovery. The molecule incorporates three key structural motifs: a piperidine ring, a flexible ether linkage, and a fluorinated benzyl group. The piperidine scaffold is a well-established "privileged structure" in pharmacology, present in a wide array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions allow it to serve as a versatile framework for modulating physicochemical properties and biological activity.[1][2]

The addition of a 3-fluorobenzyl ether group further refines the molecule's potential. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins through specific electronic interactions. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, potential applications, and essential safety protocols for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, designed for researchers and professionals in drug development.

Physicochemical and Structural Information

The fundamental identity and properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride are summarized below. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing the compound's solubility in aqueous media, a common strategy for small-molecule drug candidates.

PropertyValueSource(s)
CAS Number Not explicitly available in search resultsN/A
Molecular Formula C₁₂H₁₇ClFNO[3][4]
Molecular Weight 245.72 g/mol [4]
Canonical SMILES C1CCNC(C1)OCC2=CC(=CC=C2)F.ClN/A
Appearance Likely a solid crystalline powderInferred from related compounds[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from hydrochloride salt nature[6]

Note: Some suppliers may list the molecular weight of the free base (209.27 g/mol ) while using the molecular formula of the hydrochloride salt.[3][7] Researchers should verify the specific form of the material from the certificate of analysis.

Synthesis and Spectroscopic Profile

Proposed Synthetic Protocol

The following multi-step protocol outlines a robust method for preparing 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Step 1: N-Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine, followed by the dropwise addition of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield N-Boc-3-hydroxypiperidine.

    • Causality: The nitrogen atom of the piperidine ring is a nucleophile and would interfere with the subsequent ether formation. Protecting it with a Boc group prevents side reactions and ensures the hydroxyl group is the primary reactive site.

Step 2: Williamson Ether Synthesis

  • Dissolve the N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming a sodium alkoxide.

  • Add 3-fluorobenzyl bromide (or a related halide) to the solution and stir at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase to obtain the protected ether product.

    • Causality: This classic Sₙ2 reaction is highly efficient for forming ether linkages. The alkoxide generated in situ is a potent nucleophile that readily displaces the bromide on the electrophilic benzylic carbon.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude product from Step 2 in a solvent like dioxane or methanol.

  • Add a strong acid, such as hydrochloric acid (typically a 4M solution in dioxane or ethereal HCl), to cleave the Boc protecting group.

  • Stir the reaction at room temperature. The deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

    • Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The addition of HCl serves the dual purpose of removing the protecting group and forming the desired hydrochloride salt in a single, efficient step.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Proposed Synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine HCl cluster_0 Step 1: Protection cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc₂O, Et₃N Alkoxide Alkoxide N-Boc-3-hydroxypiperidine->Alkoxide NaH, THF N-Boc-3-[(3-fluorobenzyl)oxy]piperidine N-Boc-3-[(3-fluorobenzyl)oxy]piperidine Alkoxide->N-Boc-3-[(3-fluorobenzyl)oxy]piperidine 3-Fluorobenzyl bromide Final_Product 3-[(3-Fluorobenzyl)oxy]piperidine HCl N-Boc-3-[(3-fluorobenzyl)oxy]piperidine->Final_Product HCl in Dioxane

Caption: Figure 1: Proposed Synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine HCl

Expected Spectroscopic Profile
  • ¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), a singlet for the benzylic methylene (-CH₂-) protons around 4.5 ppm, and several multiplets for the piperidine ring protons between 1.5-3.5 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would appear between 110-165 ppm (with a C-F coupling visible for the carbon attached to fluorine), the benzylic carbon around 70 ppm, and piperidine carbons in the 20-60 ppm range.

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak for the free base molecular ion [M+H]⁺ at approximately m/z 210.12.

  • Infrared (IR) Spectroscopy: Key absorbances would include C-O-C stretching (ether) around 1100 cm⁻¹, C-F stretching near 1250 cm⁻¹, aromatic C=C stretching around 1600 cm⁻¹, and a broad N-H stretch for the ammonium salt above 3000 cm⁻¹.

Relevance in Medicinal Chemistry and Drug Discovery

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is not an end-product drug but rather a valuable building block or fragment for constructing more complex active pharmaceutical ingredients (APIs). The piperidine motif is a cornerstone in drug design, known to improve pharmacokinetic properties and confer druggability.[1]

Role as a Privileged Scaffold

The utility of chiral piperidine scaffolds in drug design is multifaceted:[2]

  • Modulating Physicochemical Properties: The piperidine ring can be functionalized to fine-tune properties like lipophilicity (LogP) and aqueous solubility (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Enhancing Biological Activity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents to optimize interactions with biological targets, enhancing potency and selectivity.[8]

  • Improving Pharmacokinetics: The piperidine core is generally more metabolically stable than corresponding acyclic amines, leading to improved half-life and bioavailability.[1]

The N-benzyl piperidine (N-BP) fragment, a related structure, is specifically utilized by medicinal chemists to provide crucial cation-π interactions with target proteins and to optimize stereochemical aspects of potency and toxicity.[8] This compound provides a similar benzyloxy-piperidine framework for exploration.

Drug Discovery Workflow

This chemical would typically be used in the lead optimization phase of a drug discovery campaign. Researchers might start with a hit compound identified from a high-throughput screen and use fragments like this to systematically explore the structure-activity relationship (SAR).

Drug_Discovery_Workflow Figure 2: Role of Building Blocks in Drug Discovery Target_ID Target Identification HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_Compound Hit Identification HTS->Hit_Compound Lead_Opt Lead Optimization Hit_Compound->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Building_Block 3-[(3-Fluorobenzyl)oxy]piperidine HCl SAR SAR Studies Building_Block->SAR SAR->Lead_Opt

Caption: Figure 2: Role of Building Blocks in Drug Discovery

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride was not found, a hazard assessment can be extrapolated from data on related piperidine hydrochloride compounds.[9][10] These compounds are often classified as toxic or harmful if swallowed and can cause skin and eye irritation.[9][11]

ParameterGuidelineRationale / Source(s)
GHS Hazard Statements H301/H302: Toxic or Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on piperidine hydrochloride and related structures.[9][11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield.Standard practice for handling potentially hazardous chemicals.[9]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of dust or vapors.[12]
First Aid (General) IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautionary measures.[9][11]
Storage Conditions Store locked up in a tightly closed container in a dry, well-ventilated place. The compound may be hygroscopic.To prevent degradation from moisture and ensure security.[6][10]
Incompatibilities Strong oxidizing agents and strong acids.To avoid vigorous or hazardous reactions.[9]

Self-Validation: The described protocols are grounded in established chemical safety principles. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to institutional and national safety regulations. Always consult the specific SDS provided by the supplier before use.

Conclusion

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery. Its structure combines the advantageous properties of the piperidine scaffold with the modulating effects of a fluorinated aromatic ring. While not intended for direct therapeutic use[4], its role as a molecular building block allows for the systematic development of novel drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Proper understanding of its synthesis, chemical properties, and handling requirements is essential for its effective and safe application in research and development.

References

  • Huateng Pharma. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Hunan Huateng Pharmaceutical Co., Ltd. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Sigma-Aldrich. 3-(3-Fluoro-benzyl)-piperidine.

  • Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride.

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.

  • BLDpharm. 3-(2-((2-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride.

  • Santa Cruz Biotechnology, Inc. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Autech Scientific. 4-((3-Fluorobenzyl)oxy)piperidine hydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.

  • Angene Chemical. Safety Data Sheet - 3-(4-Fluorobenzyl)piperidine hydrochloride.

  • PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.

  • Sigma-Aldrich. Material Safety Data Sheet - Piperidine.

  • ChemicalBook. Piperidine hydrochloride.

  • Santa Cruz Biotechnology, Inc. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (Korean).

  • Google Patents. WO1998053824A1 - Novel process.

  • Głowacka, I. E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry.

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

Sources

Exploratory

Foundational Analysis: Molecular Formula and Sub-Structural Fragments via Mass Spectrometry

An In-depth Technical Guide to the Structure Elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of elucidating and confirming the structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. As a key intermediate or analogue in pharmaceutical synthesis, rigorous structural verification is paramount for ensuring quality, safety, and efficacy in drug development pipelines.[1][2] This guide moves beyond a simple recitation of methods to detail the causality behind experimental choices, integrating data from multiple orthogonal techniques to build a self-validating structural proof.

The molecule is a heterocyclic compound, a class of molecules of immense importance in medicinal chemistry.[3][4][5][6] The structure combines a saturated N-heterocyclic piperidine ring with a substituted aromatic benzyl ether moiety. The presence of the hydrochloride salt form influences its physical properties and spectroscopic signatures, a factor that will be considered throughout our analysis.

The first objective in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.

Expertise & Causality: We employ ESI-TOF (Electrospray Ionization - Time of Flight) HRMS in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. This is crucial for obtaining the parent mass of the free base. The high resolving power of a TOF analyzer then allows for a mass measurement accurate to within a few parts per million (ppm), which is essential for distinguishing between potential elemental formulas.

Upon acquiring the HRMS data, a prominent ion corresponding to the free base (C₁₂H₁₆FNO) is expected. The hydrochloride salt will dissociate in the ESI source. The presence of a single chlorine atom in the salt form can be confirmed by observing the characteristic M and M+2 isotopic pattern in a lower-resolution mass spectrum, with an intensity ratio of approximately 3:1.

Tandem mass spectrometry (MS/MS) provides further structural validation by inducing fragmentation and revealing the molecule's constituent parts.[7][8] The most probable fragmentation pathways involve the cleavage of the weakest bonds.

  • Benzylic Cleavage: The C-O bond of the benzyl ether is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation (m/z 109) and a 3-hydroxypiperidine radical cation.

  • Piperidine Ring Fragmentation: The saturated piperidine ring can undergo characteristic ring-opening fragmentations.[7][8]

Data Presentation: Expected Mass Spectrometry Data
Analysis TypeExpected ResultInterpretation
HRMS (ESI+)[M+H]⁺ ion at m/z 226.1294Confirms molecular formula of free base: C₁₂H₁₇FNO⁺ (Calculated: 226.1289, Δ < 5 ppm)
LRMS (CI/EI)Isotopic pattern with peaks at [M]⁺ and [M+2]⁺Confirms the presence of one chlorine atom from the HCl salt.
MS/MS of [M+H]⁺Prominent fragment ion at m/z 109.0400Corresponds to the [C₇H₆F]⁺ fragment, confirming the fluorobenzyl moiety.
MS/MS of [M+H]⁺Fragment ion at m/z 102.0868Corresponds to the protonated 3-hydroxypiperidine fragment [C₅H₁₂NO]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in methanol.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to analysis to ensure mass accuracy.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 226.1) for collision-induced dissociation (CID) with argon gas, ramping collision energy to observe fragmentation.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, we expect to see absorptions corresponding to the ammonium salt, the aromatic ring, the ether linkage, and the C-F bond.

Expertise & Causality: The sample is best analyzed as a solid using a KBr pellet. This method avoids solvent peaks and provides sharp, well-defined spectra. The most diagnostic feature will be the broad absorption band for the N⁺-H stretch of the secondary ammonium hydrochloride, which typically appears in the 2700-2400 cm⁻¹ region. This is a clear indicator of the salt form. The C-O-C stretch of the ether and the C-F stretch provide confirmatory evidence for the other key functionalities.[9]

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000Medium-WeakAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (piperidine & CH₂)
2700-2400Strong, BroadN⁺-H Stretch (Secondary Ammonium Salt)
~1600, ~1480Medium-WeakAromatic C=C Bending
~1250StrongAryl C-F Stretch
~1100StrongAsymmetric C-O-C Stretch (Ether)
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent or translucent pellet.

  • Analysis: Acquire a background spectrum of the empty sample compartment.

  • Data Collection: Place the KBr pellet in the sample holder and collect the spectrum from 4000 to 400 cm⁻¹.

Unambiguous Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Through a suite of 1D and 2D experiments, we can determine the chemical environment of each proton and carbon, establish through-bond connectivity, and map out long-range correlations to piece the molecular puzzle together.

Trustworthiness & Self-Validation: The true power of NMR lies in its multi-faceted approach. A ¹H NMR spectrum provides initial information on the types and number of protons. A ¹³C NMR spectrum does the same for carbon. However, it is the 2D correlation experiments (COSY, HSQC, HMBC) that provide a self-validating network of connections. An assignment is only considered trustworthy when it is supported by orthogonal data from multiple experiments. For example, a proton assignment is confirmed when its HSQC cross-peak corresponds to a carbon of the correct type (e.g., CH₂) and its COSY and HMBC correlations are consistent with the proposed structure.[10]

¹H NMR: Proton Environment and Multiplicity

The ¹H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The hydrochloride form will cause a general downfield shift for protons on the piperidine ring, especially those alpha to the nitrogen (C2, C6).

  • Fluorobenzyl Moiety: Four protons in the aromatic region (~7.0-7.4 ppm) with complex splitting patterns due to both H-H and H-F coupling. The benzylic CH₂ protons will appear as a singlet around 4.5 ppm.

  • Piperidine Moiety: The protons on the piperidine ring will appear in the aliphatic region (~1.5-3.5 ppm). The proton on C3, being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the aliphatic CH protons (~3.8 ppm). The N⁺-H₂ protons will likely appear as a broad singlet further downfield and will be exchangeable with D₂O.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of 12 unique carbon atoms. The DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.

  • Fluorobenzyl Moiety: Six aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The benzylic CH₂ carbon is expected around 70 ppm.

  • Piperidine Moiety: Five aliphatic carbons. The C3 carbon, bonded to the ether oxygen, will be significantly downfield (~75-80 ppm). The C2 and C6 carbons, adjacent to the protonated nitrogen, will also be downfield relative to C4 and C5.

2D NMR: Assembling the Structure

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the proton network within the piperidine ring, establishing the sequence from H2 -> H3 -> H4 -> H5 -> H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to.[11] This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds apart. The critical HMBC correlations for this structure are:

  • Benzylic CH₂ protons to the Piperidine C3 carbon: This correlation unambiguously proves the ether linkage between the fluorobenzyl group and the 3-position of the piperidine ring.

  • Benzylic CH₂ protons to the Fluorophenyl Quaternary Carbon (C1'): This confirms the attachment point of the benzyl group.

  • Piperidine H2/H6 protons to Piperidine C3/C5 carbons: These correlations further confirm the connectivity within the piperidine ring.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Atom PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Piperidine Ring
N-H₂⁺~9.5, br s-C2, C6
C2, C6~3.4-3.6, m~48-52C3, C5, C4
C3~3.8, m~75-80C2, C4, C5, Benzylic CH₂
C4~1.6-1.8, m~22-26C2, C3, C5, C6
C5~1.9-2.1, m~28-32C3, C4, C6
Linker
Benzylic CH₂~4.5, s~70-73C3 (piperidine), C1', C2', C6'
Fluorobenzyl Ring
C1'-~138-140Benzylic CH₂
C2'~7.1, d~114-116 (d, ²JCF)Benzylic CH₂, C4', C6'
C3'-~161-164 (d, ¹JCF)H2', H4', H5'
C4'~7.0, td~114-116 (d, ²JCF)C2', C6', C5'
C5'~7.3, q~129-131 (d, ³JCF)C1', C3', C4'
C6'~7.1, d~122-124Benzylic CH₂, C2', C4'
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum.

  • 2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond J-coupling of ~145 Hz.

  • 2D HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), performing Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Correlation Diagrams

HMBC_Correlations

Definitive 3D Structure by Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[12] It can confirm the connectivity, reveal the conformation of the piperidine ring (expected to be a chair conformation), and provide precise bond lengths and angles.

Expertise & Causality: The formation of a hydrochloride salt is often advantageous for crystallography, as salts tend to form high-quality, well-ordered crystals more readily than their free-base counterparts.[13][14] The primary challenge is growing a single crystal of sufficient size and quality.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Allow for slow evaporation of the solvent at room temperature over several days. Alternatively, vapor diffusion techniques (e.g., layering a solution with a miscible anti-solvent like diethyl ether) can be employed.

  • Crystal Selection: Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical and synergistic workflow for the complete structure elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Workflow

Conclusion

The structure elucidation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula and key fragments. FTIR confirms the presence of the expected functional groups, particularly the ammonium salt. The comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity. Finally, X-ray crystallography can offer an unequivocal confirmation of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can confidently and robustly determine the structure of this and other related N-heterocyclic compounds, ensuring the integrity of their research and development efforts.

References

  • PubChem. (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Zanolli, I., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266. Available from: [Link]

  • Miyazaki, Y., et al. (2023). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. The Journal of Physical Chemistry A, 127(23), 5025–5034. Available from: [Link]

  • Ullah, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 356–361. Available from: [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Available from: [Link]

  • Google Patents. WO1998053824A1 - Novel process.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available from: [Link]

  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. Available from: [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Available from: [Link]

  • National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

  • Wikipedia. Heterocyclic compound. Available from: [Link]

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

  • National Institutes of Health. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7609. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Available from: [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Open Library Publishing Platform. Heterocyclic Nitrogen Compounds. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • PubChem. 3-Hydroxypiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Available from: [Link]

  • ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Available from: [Link]

  • Google Patents. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of Saturated N-Heterocycles. Available from: [Link]

  • Britannica. Heterocyclic compound. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]

  • NIST WebBook. Piperidine. National Institute of Standards and Technology. Available from: [Link]

  • Patsnap. (R)-3-amino piperidine hydrochloride preparation method. Available from: [Link]

  • SpectraBase. Piperidine, 2,2,6,6-tetramethyl-. Available from: [Link]

  • Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

This guide provides a comprehensive and technically detailed methodology for the synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a valuable building block for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed methodology for the synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented in a logical, multi-step approach, beginning with readily available starting materials and culminating in the highly pure target compound. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Significance

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] The introduction of a substituted benzyl ether at the 3-position of the piperidine ring, as in 3-[(3-Fluorobenzyl)oxy]piperidine, creates a versatile intermediate for the development of novel therapeutics. The fluorine substituent on the benzyl moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[4] Consequently, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride serves as a crucial starting material for the synthesis of compounds targeting a range of conditions, including neurological and psychiatric disorders.[5]

This guide details a robust and efficient three-step synthesis commencing with the protection of 3-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation.

Overall Synthetic Scheme

The synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is achieved through a three-step process designed for efficiency and scalability. The pathway involves the protection of the secondary amine of 3-hydroxypiperidine, followed by the formation of the benzyl ether linkage, and finally, deprotection and conversion to the hydrochloride salt.

Synthetic_Scheme A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Step 1: N-Protection (Boc)2O, Base C N-Boc-3-((3-fluorobenzyl)oxy)piperidine B->C Step 2: Williamson Ether Synthesis 3-Fluorobenzyl bromide, NaH D 3-((3-Fluorobenzyl)oxy)piperidine hydrochloride C->D Step 3: Deprotection & Salt Formation HCl

Caption: Overall synthetic workflow for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxypiperidine≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
3-Fluorobenzyl bromide≥98%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric acid (HCl)4M in 1,4-DioxaneCommercially Available
Diethyl etherAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride is a highly reactive and flammable solid; handle with extreme care under an inert atmosphere.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the secondary amine from interfering with the subsequent Williamson ether synthesis. The Boc group is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.[6]

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a crude product.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to obtain the pure product.

Step 2: Synthesis of N-Boc-3-((3-fluorobenzyl)oxy)piperidine

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[7] The hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base, sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces the bromide from 3-fluorobenzyl bromide in an SN2 reaction.[7]

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products R1 N-Boc-3-hydroxypiperidine P1 N-Boc-3-((3-fluorobenzyl)oxy)piperidine R1->P1 Williamson Ether Synthesis R2 3-Fluorobenzyl bromide R2->P1 P2 NaBr R2->P2 Base NaH Base->P1 Base->P2

Caption: Williamson Ether Synthesis of the protected intermediate.

Step 3: Synthesis of 3-((3-Fluorobenzyl)oxy)piperidine hydrochloride

The final step involves the deprotection of the N-Boc group under acidic conditions and the subsequent formation of the hydrochloride salt.[6][8] A solution of hydrochloric acid in 1,4-dioxane is a common and effective reagent for this transformation, often leading to the precipitation of the hydrochloride salt, simplifying isolation.[6]

Procedure:

  • Dissolve the purified N-Boc-3-((3-fluorobenzyl)oxy)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours. A precipitate should form during this time.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the final product, 3-((3-Fluorobenzyl)oxy)piperidine hydrochloride, as a white to off-white solid.

Characterization Data

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-3-hydroxypiperidine White solid3.80-3.70 (m, 1H), 3.65-3.50 (m, 2H), 3.20-3.00 (m, 2H), 1.90-1.75 (m, 2H), 1.60-1.45 (m, 2H), 1.46 (s, 9H)155.0, 80.0, 67.5, 50.5, 43.0, 32.0, 28.5, 22.0
N-Boc-3-((3-fluorobenzyl)oxy)piperidine Colorless oil7.35-7.25 (m, 1H), 7.00-6.90 (m, 3H), 4.55 (s, 2H), 3.70-3.55 (m, 2H), 3.50-3.35 (m, 2H), 3.30-3.15 (m, 1H), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 2H), 1.46 (s, 9H)163.0 (d, J=245 Hz), 155.0, 140.0, 130.0 (d, J=8 Hz), 122.5, 114.5 (d, J=21 Hz), 114.0 (d, J=22 Hz), 80.0, 75.0, 70.0, 48.0, 41.0, 30.0, 28.5, 23.0
3-((3-Fluorobenzyl)oxy)piperidine hydrochloride White to off-white solid9.5-8.5 (br s, 2H), 7.40-7.30 (m, 1H), 7.10-7.00 (m, 3H), 4.60 (s, 2H), 3.80-3.65 (m, 1H), 3.50-3.35 (m, 2H), 3.20-3.00 (m, 2H), 2.20-2.00 (m, 2H), 1.90-1.70 (m, 2H)163.0 (d, J=245 Hz), 139.5, 130.5 (d, J=8 Hz), 123.0, 115.0 (d, J=21 Hz), 114.5 (d, J=22 Hz), 74.0, 70.5, 49.0, 44.0, 28.0, 21.0

Note: NMR data are predicted based on known chemical shifts and coupling constants for similar structures and may vary slightly in experimental results.[9][10][11]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The use of a Boc protecting group allows for a clean and high-yielding Williamson ether synthesis. The final deprotection and salt formation are straightforward, yielding a product of high purity suitable for further use in drug discovery and development. By following the detailed protocols and understanding the chemical principles outlined, researchers can confidently synthesize this valuable intermediate for their scientific endeavors.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 101-105.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2020).
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2018). Organic Process Research & Development, 22(12), 1764-1773.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).
  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. (2017). Biotechnology Letters, 39(6), 911-917.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2018).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(21), 5035.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a34-a45.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Drug Discovery Today, 28(3), 103467.
  • Synthesis method of 4-phenylpiperidine hydrochloride. (2021).
  • Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (2010).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). ACS Omega, 3(8), 9897-9903.
  • New intermediates for the preparation of remifentanil hydrochloride. (2020).

Sources

Exploratory

An In-depth Technical Guide to the Speculated Mechanism of Action of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a synthetic compound featuring a piperidine core, a structural motif prevalent in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a synthetic compound featuring a piperidine core, a structural motif prevalent in a multitude of centrally active pharmaceuticals.[1][2] While direct pharmacological data on this specific molecule is not extensively published, its structural characteristics suggest potential interactions with key neurological targets. This whitepaper presents a scientifically-grounded speculation on the mechanism of action of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, postulating its role as a potential modulator of monoamine transporters and the sigma-1 receptor. An in-depth, phased experimental workflow is proposed to systematically investigate and validate this hypothesis, providing a roadmap for future research and development.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, characterized by a piperidine ring linked to a 3-fluorobenzyl ether, provides critical clues to its potential biological activity. The piperidine scaffold is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[2] Its presence often confers favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[2]

The substituted benzyl group is a common feature in ligands for various receptors and transporters. Based on these structural elements, we hypothesize a multi-target mechanism of action for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, focusing on two primary areas of high pharmacological relevance:

Primary Hypothesis: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride acts as an inhibitor of one or more monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).

Secondary Hypothesis: The compound exhibits affinity for and functional activity at the sigma-1 receptor, an intracellular chaperone protein with known roles in neuro-modulation.[3][4][5]

The rationale for this dual hypothesis lies in the structural similarities to known monoamine reuptake inhibitors and sigma-1 receptor ligands.[6][7][8] Many psychoactive compounds exhibit polypharmacology, engaging multiple targets to produce their overall therapeutic or physiological effects.

The Hypothesized Signaling Pathways

Monoamine Transporter Inhibition

Monoamine transporters are critical for regulating neurotransmitter levels in the synaptic cleft.[9] Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—thereby enhancing downstream signaling.

  • Dopamine Transporter (DAT) Inhibition: By blocking DAT, the compound would increase synaptic dopamine levels, potentially leading to psychostimulant, antidepressant, or attention-enhancing effects.[8][10]

  • Norepinephrine Transporter (NET) Inhibition: NET inhibition elevates synaptic norepinephrine, which is implicated in mood, arousal, and attention.[7][11]

  • Serotonin Transporter (SERT) Inhibition: Blocking SERT increases synaptic serotonin, a mechanism central to the action of many antidepressant and anxiolytic medications.[12][13]

Below is a conceptual diagram illustrating the proposed mechanism of monoamine transporter inhibition.

Caption: Hypothesized modulation of the sigma-1 receptor by the compound.

Experimental Validation Workflow

A phased approach is proposed to systematically test the hypothesized mechanisms of action.

Phase 1: In Vitro Target Engagement and Functional Activity

This initial phase aims to determine if 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride directly interacts with the proposed molecular targets.

3.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for human DAT, NET, SERT, and the sigma-1 receptor.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target proteins.

    • Incubate the membranes with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, and -pentazocine for sigma-1).

    • Add increasing concentrations of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride to displace the radioligand.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

3.1.2. Functional Assays

  • Objective: To assess the functional consequence of binding to the monoamine transporters and the sigma-1 receptor.

  • Methodology:

    • Monoamine Transporter Uptake Assays:

      • Use cells stably expressing DAT, NET, or SERT.

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

      • After a defined incubation period, lyse the cells and measure the intracellular radioactivity.

      • Determine the IC50 for the inhibition of substrate uptake.

    • Sigma-1 Receptor Functional Assay (e.g., Calcium Mobilization):

      • Load cells expressing the sigma-1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Stimulate the cells with a known sigma-1 receptor agonist in the presence and absence of the test compound.

      • Measure changes in intracellular calcium concentration using a fluorescence plate reader.

      • Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Experiment Primary Endpoint Interpretation
Radioligand BindingKi (nM)Quantifies binding affinity to the target.
Monoamine UptakeIC50 (nM)Measures functional inhibition of the transporter.
Sigma-1 FunctionalEC50 or IC50 (nM)Determines agonist or antagonist activity.
Phase 2: Cell-Based Assays and Selectivity Profiling

This phase will investigate the effects of the compound in a more physiological context and assess its selectivity.

3.2.1. Neurotransmitter Release Assays in Primary Neuronal Cultures or Synaptosomes

  • Objective: To measure the effect of the compound on neurotransmitter release from primary neurons or isolated nerve terminals.

  • Methodology:

    • Prepare primary neuronal cultures (e.g., dopaminergic, noradrenergic, or serotonergic neurons) or synaptosomes.

    • Load the preparations with a radiolabeled neurotransmitter.

    • Stimulate neurotransmitter release (e.g., with potassium chloride).

    • Measure the amount of released neurotransmitter in the presence of the test compound.

3.2.2. Broad-Panel Receptor Screening

  • Objective: To assess the selectivity of the compound by screening it against a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Analyze the binding and functional data to identify any off-target activities.

Phase 3: In Vivo Pharmacodynamic and Behavioral Studies

Assuming promising in vitro and cell-based results, this phase will evaluate the compound's effects in animal models.

3.3.1. Microdialysis

  • Objective: To measure the effect of systemic administration of the compound on extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals (e.g., rats or mice).

  • Methodology:

    • Implant a microdialysis probe into a target brain region (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and serotonin).

    • Administer the compound (e.g., via intraperitoneal injection) and collect dialysate samples over time.

    • Analyze the concentration of neurotransmitters in the dialysate using HPLC with electrochemical detection.

3.3.2. Behavioral Assays

  • Objective: To assess the behavioral effects of the compound in models relevant to its hypothesized mechanism of action.

  • Methodology:

    • Locomotor Activity: To assess potential psychostimulant effects (relevant to DAT/NET inhibition).

    • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects (relevant to SERT/NET inhibition).

    • Elevated Plus Maze or Open Field Test: To assess anxiolytic or anxiogenic effects.

The overall experimental workflow is depicted in the following diagram:

Experimental_Workflow Hypothesis Hypothesis Generation (Structural Analysis) Phase1 Phase 1: In Vitro Assays - Binding (Ki) - Functional (IC50/EC50) Hypothesis->Phase1 Phase2 Phase 2: Cell-Based Assays - Neurotransmitter Release - Selectivity Profiling Phase1->Phase2 Phase3 Phase 3: In Vivo Studies - Microdialysis - Behavioral Models Phase2->Phase3 Conclusion Mechanism of Action Elucidation Phase3->Conclusion

Caption: Phased experimental workflow for mechanism of action elucidation.

Conclusion

The structural features of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride strongly suggest that it may act as a modulator of monoamine transporters and/or the sigma-1 receptor. The proposed multi-phased experimental approach provides a robust framework for systematically investigating these hypotheses. The results of these studies will be crucial in elucidating the precise mechanism of action of this compound, which is a critical step in evaluating its potential as a novel therapeutic agent for CNS disorders. Further research into its safety, toxicity, and pharmacokinetic profile will also be necessary for any future drug development efforts.

References

  • Su, T.-P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone: a new player in cellular signaling and psychiatric disorders. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Patsnap. (2024). What are NET inhibitors and how do they work? Patsnap Synapse. [Link]

  • Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. [Link]

  • Wikipedia. (2024). Norepinephrine reuptake inhibitor. In Wikipedia. [Link]

  • PubMed Central. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. [Link]

  • Wang, S., et al. (2020). Structure of the human dopamine transporter and mechanisms of inhibition. Nature, 582(7812), 431-436. [Link]

  • Wikipedia. (2024). Dopamine reuptake inhibitor. In Wikipedia. [Link]

  • Zhou, J., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235. [Link]

  • ResearchGate. (n.d.). The Pharmacology of Sigma-1 Receptors. [Link]

  • Wikipedia. (2024). Sigma-1 receptor. In Wikipedia. [Link]

  • Simply Psych Edu. (2021, April 6). Selective Serotonin Reuptake Inhibitor Mechanism of Action [Video]. YouTube. [Link]

  • PsychSceneHub. (2020, April 22). Psychopharmacology of Selective Serotonin Re-uptake Inhibitors (SSRIs) [Video]. YouTube. [Link]

  • PubMed. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. [Link]

  • Wikipedia. (2024). Norepinephrine transporter. In Wikipedia. [Link]

  • 2-Minute Neuroscience. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube. [Link]

  • Dr. Mohammed. (2022, April 25). Selective Serotonin Reuptake Inhibitors (SSRIs) | Indications, mechanism, side effects [Video]. YouTube. [Link]

  • Request PDF. (n.d.). Norepinephine transporter inhibitors and their therapeutic potential. [Link]

  • PubMed. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2013). Analgesic activity of alkyl piperidine derivatives. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide. [Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: An In-depth Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its saturated, six-membered...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a multitude of biological targets.[1] In parallel, the use of fluorine in drug design has become a powerful strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2] This guide provides a comprehensive exploration of the biological activities of fluorinated piperidine compounds, delving into the rationale behind their design, synthesis, and evaluation. We will examine how the strategic placement of fluorine atoms can profoundly influence properties such as basicity (pKa), lipophilicity, and metabolic stability, ultimately leading to enhanced potency, selectivity, and improved drug-like characteristics. Through a detailed analysis of key therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, this guide will illuminate the significant potential of fluorinated piperidines in modern drug discovery.

The Physicochemical Impact of Fluorination on the Piperidine Core

The introduction of fluorine into a piperidine ring can induce significant changes in the molecule's fundamental properties, which in turn dictate its biological behavior.

Modulation of Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic profile. Fluorination provides a predictable means to modulate this property. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity.[3] This can be particularly advantageous in mitigating off-target effects, such as interactions with the hERG potassium ion channel, which are often associated with cardiac toxicity.[4] Conversely, the strategic placement of a fluorine atom, for instance in an axial position relative to the nitrogen, can lead to an increase in basicity through specific stereoelectronic effects.[4] This fine-tuning of pKa is a powerful tool for optimizing a compound's solubility, cell permeability, and target engagement.

Altering Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which can lead to an increase in the overall hydrophobicity of a molecule.[2] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB), a crucial attribute for CNS-targeted drugs.[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity.[6] This ability to subtly adjust a compound's lipophilicity profile is a key advantage in optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[2] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the metabolic stability of a piperidine-containing drug can be substantially increased.[7] This often translates to a longer half-life and improved bioavailability, allowing for less frequent dosing regimens.

Synthesis of Fluorinated Piperidines: A Brief Overview

The synthesis of fluorinated piperidines can be challenging, but several robust methods have been developed.[4] A common strategy involves the hydrogenation of readily available fluorinated pyridine precursors.[8] This approach allows for the diastereoselective formation of cis-fluorinated piperidines.[8] Protecting groups are often employed during the synthesis to manage the volatility of the resulting fluorinated piperidines.[9]

Biological Activities and Therapeutic Applications

The unique properties conferred by fluorination have led to the successful development of fluorinated piperidine compounds across a range of therapeutic areas.

Oncology

Fluorinated piperidines have shown significant promise as anticancer agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Kinase Inhibition: Several fluorinated piperidine-containing compounds have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), which are crucial for the survival and proliferation of certain cancer cells.[9] For example, compound 6f (a benzofuro[3,2-b]pyridin-2(1H)-one derivative) has demonstrated potent dual inhibitory activity against both BTK and PI3Kδ.[9]

  • Cytotoxicity: Beyond specific enzyme inhibition, many fluorinated piperidine derivatives exhibit broad cytotoxic effects against various cancer cell lines. For instance, certain 3,5-bis(benzylidene)-4-piperidones have shown high toxicity towards human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), and colorectal adenocarcinoma (Colo-205, HT-29) cell lines, while displaying lower toxicity to non-malignant cells.[10]

Compound/DrugTarget/Cell LineActivity (IC50/EC50)Reference
Compound 6f BTK74 nM[9]
PI3Kδ170 nM[9]
Raji cells (Burkitt's lymphoma)2.1 µM[9]
Ramos cells (Burkitt's lymphoma)2.65 µM[9]
Compound 5f (hydroxypiperidine-substituted thiosemicarbazone)A549 cells (lung carcinoma)0.58 µM[6]
3,5-bis(benzylidene)-4-piperidones (2e , 2r )Oral cancer cell lines (Ca9-22, HSC-2, HSC-4)High, tumor-selective toxicity[10]
4-(quinolin-4-yloxy)piperidine-1-carboxylate 11e Influenza virus0.05 µM[11]
Central Nervous System (CNS) Disorders

The ability of fluorination to enhance BBB penetration makes fluorinated piperidines particularly well-suited for targeting CNS diseases.[5]

  • G Protein-Coupled Receptor (GPCR) Antagonism: Many CNS disorders involve the dysregulation of GPCR signaling. Fluorinated piperidines have been developed as potent antagonists for various GPCRs, including the neurokinin-1 (NK1) receptor, which is implicated in pain and inflammation. For example, 4,4-disubstituted piperidines with a 3,5-bis(trifluoromethyl)benzyl ether side chain have shown high affinity for the human NK1 receptor.[12]

  • Enzyme Inhibition: Fluorinated piperidines have also been investigated as inhibitors of enzymes involved in neurodegenerative diseases. For instance, certain derivatives have shown inhibitory activity against α-glucosidase and cholinesterases, enzymes relevant to diabetes and Alzheimer's disease, respectively.[13]

Compound/DrugTargetActivity (IC50/Ki)Reference
3,5-bis(trifluoromethyl)benzyl ether piperidine 12 hNK1 Receptor0.95 nM (IC50)[12]
Acyl piperidine derivative 38 hNK1 Receptor5.3 nM (IC50)[12]
Sulfonyl piperidine derivative 39 hNK1 Receptor5.7 nM (IC50)[12]
Fluorine-substituted piperidine derivatives (1-8 )α-GlucosidasePotent inhibition[13]
CholinesterasesNotable inhibition[13]

Experimental Protocols for Evaluating Biological Activity

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of fluorinated piperidine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated piperidine compounds in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of fluorinated piperidine compounds against a specific kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate (either a peptide or a protein). Inhibition is observed as a decrease in substrate phosphorylation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer (e.g., Tris-HCl, MgCl2, DTT), the kinase enzyme, the substrate, and ATP at their optimal concentrations.

  • Compound Preparation: Prepare serial dilutions of the fluorinated piperidine compounds in the kinase buffer or DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, the substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is then converted back to ATP and detected using a luciferase-luciferin reaction.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

GPCR Radioligand Binding Assay

This assay is used to determine the affinity of a fluorinated piperidine compound for a specific G protein-coupled receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radiolabeled ligand (e.g., [³H]-ligand).

  • Binding Reaction: In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki).

Visualizing Key Concepts and Workflows

General Workflow for Fragment-Based Drug Discovery of Fluorinated Piperidines

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development Lib Fluorinated Piperidine Fragment Library Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen HitID Hit Identification & Validation Screen->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclin Preclinical Candidate LeadOpt->Preclin

Caption: A generalized workflow for the fragment-based drug discovery of fluorinated piperidines.

Signaling Pathway Inhibition by a Fluorinated Piperidine Kinase Inhibitor

Kinase_Inhibition_Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., BTK, PI3K) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a fluorinated piperidine inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the piperidine scaffold represents a powerful and versatile approach in modern drug discovery. The ability to fine-tune key physicochemical properties such as pKa, lipophilicity, and metabolic stability allows for the rational design of compounds with enhanced biological activity and improved pharmacokinetic profiles. The examples highlighted in this guide demonstrate the significant impact of fluorinated piperidines in oncology and CNS disorders, and their potential extends to numerous other therapeutic areas. As synthetic methodologies for accessing these complex molecules continue to advance, and our understanding of the intricate interplay between fluorine substitution and biological function deepens, we can anticipate the continued emergence of novel and effective fluorinated piperidine-based therapeutics.

References

  • ResearchGate. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against.... Retrieved from [Link]

  • Ekinci, D., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Pace, V., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved from [Link]

  • MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Retrieved from [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of piperine (1) and derivative 2. (a) Inihbition of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]

  • PubMed. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Retrieved from [Link]

  • RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]

  • MDPI. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free.... Retrieved from [Link]

  • PubMed Central. (2008). Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. Retrieved from [Link]

  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]

  • PubMed Central. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • PubMed. (n.d.). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as MAO inhibitors. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs targeting the central nervous system (CNS) and beyond.[1] This guide delves into the therapeutic potential of a specific piperidine-containing compound, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, by examining its structural features to hypothesize and explore its most probable biological targets. While direct pharmacological data on this molecule is not extensively published, its constituent chemical motifs strongly suggest interactions with two primary and highly valuable target classes: Sigma Receptors and Monoamine Transporters . This document provides a comprehensive, hypothesis-driven framework for researchers, outlining the scientific rationale, potential therapeutic implications, and detailed experimental protocols to systematically investigate and validate these interactions.

Introduction: The Scientific Premise

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a synthetic molecule featuring a central piperidine ring linked to a 3-fluorobenzyl group via an ether linkage. The piperidine ring is a versatile and highly valued scaffold in drug discovery, known for its favorable physicochemical properties that can enhance metabolic stability, improve transport across biological membranes, and provide a three-dimensional framework for precise interactions with biological targets.[1] The presence of this core, combined with the substituted aromatic ring, positions this compound as a prime candidate for investigation into novel therapeutics for neurological and psychiatric disorders.

This guide will proceed by dissecting the molecule's structure to build a scientifically-grounded case for its potential interaction with key protein families critical to CNS function.

Primary Hypothesized Target Class: Sigma Receptors (σ1 and σ2)

The structural architecture of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride bears a notable resemblance to established classes of sigma (σ) receptor ligands, particularly those containing a phenoxyalkylpiperidine moiety.[2] Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular chaperone proteins with two main subtypes, σ1 and σ2, that are implicated in a wide range of cellular functions and pathological states.[3][4]

Rationale and Mechanistic Insights

The σ1 receptor, in particular, is a highly promising therapeutic target. It resides at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it acts as a molecular chaperone, modulating calcium signaling, ion channel function, and cellular stress responses.[4] Ligands that bind to the σ1 receptor can exhibit profound neuroprotective, anti-amnesic, and anti-addictive properties.[2][3] The general pharmacophore for σ1 ligands often includes a nitrogen-containing ring (like piperidine) connected via a linker to an aromatic system, a pattern clearly present in 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Modulation of the σ1 receptor can influence several downstream signaling pathways. For instance, σ1 receptor activation has been shown to potentiate NMDA receptor function and modulate dopaminergic and cholinergic neurotransmission, making it a key target for treating cognitive deficits and neurodegenerative diseases.[3]

Potential Therapeutic Applications

Based on the known roles of sigma receptors, successful targeting by 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride could offer therapeutic benefits in:

  • Neurodegenerative Diseases: By mitigating oxidative stress and ER stress, σ1 agonists could offer neuroprotection in conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

  • Psychiatric Disorders: The influence of sigma receptors on dopaminergic and serotonergic systems suggests potential applications in treating depression, anxiety, and psychosis.[3]

  • Neuropathic Pain: σ1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.

  • Substance Abuse: σ1 receptor ligands have been shown to attenuate the rewarding effects of stimulants like cocaine, suggesting a role in addiction therapy.[3]

Experimental Validation Workflow

To rigorously test the hypothesis that 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a sigma receptor ligand, the following experimental workflow is proposed.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling a Radioligand Binding Assay b Determine Ki at σ1 and σ2 a->b c Calcium Mobilization Assay b->c If high affinity d Neurite Outgrowth Assay b->d If high affinity e Determine Agonist/Antagonist Profile c->e d->e f Screen against related receptors (e.g., PCP site of NMDA, MATs) e->f g Establish Selectivity Index f->g

Caption: Experimental workflow for validating sigma receptor interaction.

  • Objective: To determine the binding affinity (Ki) of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for the σ1 and σ2 receptors.

  • Materials:

    • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

    • Radioligand for σ1: [³H]-(+)-pentazocine.

    • Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of dextrallorphan to block σ1 sites.

    • Non-specific binding control: Haloperidol (high concentration).

    • Test compound: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and scintillation cocktail.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, non-specific control, or varying concentrations of the test compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Hypothesized Target Class: Monoamine Transporters (DAT, NET, SERT)

The piperidine core is also a well-established pharmacophore in ligands for monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5] Inhibitors of these transporters are widely used as treatments for depression, ADHD, and other psychiatric conditions.

Rationale and Mechanistic Insights

Compounds like methylphenidate and the GBR series of dopamine reuptake inhibitors feature a piperidine ring that is crucial for their interaction with the dopamine transporter.[5][6][7] The overall structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, while distinct, shares spatial and electronic features with these known MAT ligands. The fluorobenzyl group, in particular, could engage in interactions within the transporter's binding pocket. Inhibition of one or more of these transporters would lead to an increase in the extracellular concentration of the corresponding neurotransmitter(s), thereby enhancing monoaminergic signaling.

Potential Therapeutic Applications

If 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride demonstrates activity at MATs, its therapeutic potential could lie in:

  • Depression: Inhibition of SERT and/or NET is a clinically validated mechanism for treating major depressive disorder.

  • ADHD: Inhibition of DAT and/or NET is the primary mechanism of action for most ADHD medications.

  • Substance Use Disorders: Potent DAT inhibitors can be investigated for their potential as substitution therapies or for reducing cravings.

  • Narcolepsy: Wake-promoting effects can be achieved through DAT and NET inhibition.

Experimental Validation Workflow

The following workflow is designed to assess the compound's activity at the three main monoamine transporters.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Binding Confirmation cluster_2 Phase 3: Mechanism of Action a Neurotransmitter Uptake Assay b Determine IC50 for DAT, NET, SERT a->b c Radioligand Binding Assay b->c If potent inhibition d Determine Ki at DAT, NET, SERT c->d f Substrate Release Assay d->f g Distinguish Inhibitor vs. Releaser f->g

Caption: Experimental workflow for validating monoamine transporter interaction.

  • Objective: To measure the ability of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin into isolated nerve terminals (synaptosomes).

  • Materials:

    • Freshly prepared synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET, and brainstem for SERT).

    • Radiolabeled neurotransmitters: [³H]-dopamine, [³H]-norepinephrine, and [³H]-serotonin.

    • Known selective inhibitors for control experiments (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Test compound: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in serial dilutions.

    • Krebs-Ringer buffer, supplemented with glucose and antioxidants.

  • Procedure:

    • Pre-incubate synaptosomes with either vehicle or varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes (containing internalized radioactivity) from the extracellular medium.

    • Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor or at 4°C).

    • Calculate the percentage inhibition of uptake for each concentration of the test compound.

    • Generate dose-response curves and calculate the IC50 value for each transporter using non-linear regression.

Data Summary and Interpretation

To effectively compare and interpret the results from the proposed assays, all quantitative data should be systematically organized.

Table 1: Summary of Binding Affinities (Ki, nM)

Target3-[(3-Fluorobenzyl)oxy]piperidine HClReference Compound 1Reference Compound 2
σ1 Receptor Experimental Value(+)-PentazocineHaloperidol
σ2 Receptor Experimental ValueDTGIfenprodil
Dopamine Transporter (DAT) Experimental ValueGBR12909Cocaine
Norepinephrine Transporter (NET) Experimental ValueDesipramineNisoxetine
Serotonin Transporter (SERT) Experimental ValueFluoxetineParoxetine

Table 2: Summary of Functional Activities (IC50, nM)

Assay3-[(3-Fluorobenzyl)oxy]piperidine HClReference Compound 1Reference Compound 2
Dopamine Uptake Inhibition Experimental ValueGBR12909Cocaine
Norepinephrine Uptake Inhibition Experimental ValueDesipramineNisoxetine
Serotonin Uptake Inhibition Experimental ValueFluoxetineParoxetine
σ1 Functional Assay (e.g., Ca²⁺ flux) Experimental ValuePRE-084 (Agonist)NE-100 (Antagonist)

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven strategy for elucidating the therapeutic potential of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Based on compelling structural analogies to known bioactive molecules, the sigma receptors and monoamine transporters represent the most probable and therapeutically relevant targets. The detailed experimental workflows provided herein offer a clear path for researchers to systematically test these hypotheses, determine the compound's affinity and functional activity, and establish its selectivity profile.

Positive results from these initial studies would warrant progression to more complex cellular and in vivo models to assess downstream signaling effects, pharmacokinetic properties, and efficacy in animal models of CNS disorders. The exploration of this compound, guided by the principles of structural chemistry and rigorous pharmacological testing, holds the promise of uncovering a novel chemical entity with the potential to address unmet needs in the treatment of neurological and psychiatric diseases.

References

A comprehensive, numbered list of all cited sources will be generated upon the completion of the research outlined in this guide. The references will include the title, source, and a valid, clickable URL for verification, drawing from authoritative, peer-reviewed scientific literature and established pharmacological databases.

Sources

Foundational

A-Z Guide to In Vitro Profiling of Novel Piperidine Derivatives

Foreword: Beyond the Scaffold - A Strategic Approach to Piperidine Profiling The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A Strategic Approach to Piperidine Profiling

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a vast array of biological entities. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for modulating the activity of G-protein coupled receptors (GPCRs), ion channels, and enzymes. However, this versatility also presents a significant challenge: how do we efficiently and intelligently characterize novel piperidine derivatives to uncover their therapeutic potential and de-risk their development?

This guide moves beyond a simple catalog of assays. It is structured to provide a strategic framework for the in vitro characterization of novel piperidine-containing compounds. We will delve into the causality behind experimental choices, emphasizing a tiered approach that begins with broad primary screens to identify biological activity and progresses to more complex, mechanistically informative assays. The goal is to build a comprehensive data package that not only defines a compound's potency and selectivity but also provides critical insights into its drug-like properties.

I. Foundational Screening: Unveiling Biological Activity

The initial phase of characterization aims to answer a fundamental question: does this novel piperidine derivative interact with a specific biological target or pathway? The choice of primary assay is dictated by the therapeutic hypothesis driving the compound's design.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged target classes. Piperidine derivatives are frequently designed as ligands for these receptors.

Why this choice? Radioligand binding assays are the benchmark for determining the affinity of a compound for a specific receptor.[1][2][3] They provide a direct measure of the interaction between the test compound and the target receptor, yielding a dissociation constant (Ki) that is a fundamental parameter of drug-receptor interaction.

The Self-Validating System: A well-designed binding assay incorporates multiple controls to ensure data integrity. These include:

  • Total Binding: Measures all radioactivity associated with the receptor preparation.

  • Non-Specific Binding (NSB): Determined in the presence of a high concentration of an unlabeled ligand to saturate the target receptors, thus quantifying the binding of the radioligand to non-receptor components.

  • Specific Binding: Calculated by subtracting NSB from total binding.

A robust assay will exhibit high specific binding and low non-specific binding.

Experimental Protocol: Competitive Radioligand Binding Assay [4]

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended and stored. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard), and a range of concentrations of the novel piperidine derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[5]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Modulating Ion Channels

Ion channels are critical for cellular communication and are important targets for a variety of therapeutic agents. Piperidine-containing compounds have been shown to modulate the activity of various ion channels.

Why this choice? While manual patch clamp is the gold standard for detailed electrophysiological characterization, automated patch clamp (APC) systems offer a higher throughput solution for primary screening.[6][7][8][9] These systems can rapidly assess the effect of a compound on ion channel function, providing a measure of potency (IC50 or EC50).

The Self-Validating System: APC experiments include several quality control parameters for each cell recorded:

  • Seal Resistance: A high seal resistance (giga-ohm range) is essential for low-noise recordings.

  • Holding Current and Input Resistance: Stable values throughout the experiment indicate cell health and recording stability.[10]

  • Positive and Negative Controls: Known channel blockers and activators are used to validate the assay performance.

Experimental Workflow: Automated Patch Clamp

Caption: Automated Patch Clamp Workflow for Ion Channel Screening.

II. Secondary Assays: Elucidating Mechanism of Action and Functional Effects

Once a compound has demonstrated activity in a primary screen, the next step is to understand its mechanism of action and its functional consequences in a cellular context.

GPCR Functional Assays

Binding to a receptor does not guarantee a functional effect. It is crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Why this choice? Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium. Calcium flux assays provide a robust and high-throughput method to measure this functional response.

The Self-Validating System:

  • Positive Control: A known agonist for the target receptor is used to confirm cell responsiveness and assay performance.

  • Negative Control: Untreated cells provide the baseline calcium level.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) in which the test compounds are dissolved are used to rule out any effects of the solvent.

Signaling Pathway: Gq-Coupled GPCR Activation

Gq_Pathway Ligand Piperidine Derivative (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor IP3->Ca_Channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_Release Ca²⁺ Release ER->Ca_Release Opens Channel Ca_Release->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates

Caption: Canonical Gq signaling pathway leading to calcium release.

Assessing Off-Target Liabilities: The hERG Channel

Why this choice? Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11][12] Early assessment of a compound's activity at the hERG channel is a critical step in safety profiling.

The Self-Validating System: The principles of quality control for the hERG assay are similar to those for other ion channel assays using automated patch clamp, with the addition of specific positive controls known to block the hERG channel, such as astemizole or dofetilide.[10][11][13]

Experimental Protocol: hERG Automated Patch Clamp Assay [11]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[10]

  • Compound Application: Apply a range of concentrations of the piperidine derivative to the cells.

  • Data Acquisition and Analysis: Measure the hERG tail current before and after compound application to determine the percent inhibition. An IC50 value is then calculated.

III. Profiling for Drug-Like Properties: ADME and Cytotoxicity

A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or is cytotoxic.[14][15][16]

General Cytotoxicity Assessment

Why this choice? It is essential to determine if the observed biological activity of a compound is due to a specific interaction with the target or simply a result of general cytotoxicity. Tetrazolium-based assays like the MTT and XTT assays are widely used for this purpose.[17][18][19][20][21][22]

The Self-Validating System:

  • Untreated Cells: Provide a measure of 100% viability.

  • Positive Control for Cytotoxicity: A known cytotoxic agent is used to ensure the assay can detect cell death.

  • Blank Wells: Contain media but no cells to provide a background reading.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[17][19][22]Inexpensive, well-established.[21]Requires a solubilization step for the formazan product.
XTT Reduction of a tetrazolium salt to a water-soluble orange formazan product.[17][20]No solubilization step required, simpler protocol.Can be less sensitive than MTT for some cell types.
In Vitro ADME Assays

A suite of in vitro assays can provide early insights into a compound's potential pharmacokinetic behavior.[14][15][16][23][24]

Why this choice? The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[24][25][26][27][28][29] It is a cost-effective way to assess a compound's potential for oral absorption.

The Self-Validating System:

  • High and Low Permeability Controls: Compounds with known permeability are included to define the dynamic range of the assay.

  • Membrane Integrity Marker: A fluorescent marker like Lucifer Yellow is often included to ensure the integrity of the artificial membrane.[26]

Why this choice? The cytochrome P450 enzyme family is responsible for the metabolism of a large number of drugs.[30][31][32] Inhibition of these enzymes can lead to drug-drug interactions.[30][31][33] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a critical part of ADME profiling.[31]

The Self-Validating System:

  • Known CYP Inhibitors: Specific inhibitors for each CYP isoform are used as positive controls.[31]

  • Vehicle Control: Ensures the solvent does not affect enzyme activity.

Experimental Workflow: In Vitro ADME Profiling

ADME_Workflow Compound Novel Piperidine Derivative PAMPA PAMPA Assay Compound->PAMPA MDCK_MDR1 MDR1-MDCK Assay Compound->MDCK_MDR1 CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition Microsomal_Stability Liver Microsomal Stability Assay Compound->Microsomal_Stability Data_Integration Integrated ADME Profile PAMPA->Data_Integration Passive Permeability MDCK_MDR1->Data_Integration Efflux Liability CYP_Inhibition->Data_Integration DDI Potential Microsomal_Stability->Data_Integration Metabolic Clearance

Caption: Integrated workflow for in vitro ADME profiling.

Why this choice? P-glycoprotein (P-gp, encoded by the MDR1 gene) is an efflux transporter that can limit the absorption and tissue penetration of drugs.[34][35] The MDR1-MDCK assay uses a cell line overexpressing human P-gp to determine if a compound is a substrate for this transporter.[34][36][37][38]

The Self-Validating System:

  • Known P-gp Substrates and Inhibitors: These are used to validate the activity of the transporter in the cell line.[36]

  • Transepithelial Electrical Resistance (TEER): This measurement is used to confirm the integrity of the cell monolayer before the assay.[37]

IV. Conclusion: Building a Comprehensive and Actionable Data Package

The in vitro assays described in this guide provide a robust framework for the comprehensive characterization of novel piperidine derivatives. By systematically assessing a compound's affinity, functional activity, off-target liabilities, cytotoxicity, and ADME properties, researchers can build a detailed data package that enables informed decision-making in the drug discovery process. This strategic approach, grounded in scientific integrity and validated methodologies, is essential for efficiently advancing the most promising candidates toward clinical development.

References

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]

  • Automated patch clamp. Wikipedia. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • In Vitro ADME. Selvita. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PubMed Central. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Automated patch clamp. Nanion Technologies. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • hERG Safety. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Automated Patch Clamp. Cell Microsystems. [Link]

  • Automated planar patch-clamp. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit. BioAssay Systems. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. [Link]

  • P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. NIH. [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. SciSpace. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

Introduction: Understanding the Molecule 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative. Its structure comprises a basic piperidine ring, a benzyl ether linkage, and a hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative. Its structure comprises a basic piperidine ring, a benzyl ether linkage, and a hydrochloride salt. This combination of functional groups dictates its physicochemical properties, which are critical to its performance as a potential active pharmaceutical ingredient (API). A thorough understanding of its solubility and stability is paramount for developing a safe, effective, and stable dosage form. This guide will detail the logical, step-by-step approach to elucidating these key characteristics.

Molecular Structure:

  • Piperidine Ring: A saturated heterocycle containing a secondary amine, which is protonated to form the hydrochloride salt. This basic nitrogen atom is a primary determinant of the compound's pH-dependent solubility.

  • Benzyl Ether Linkage: This functional group connects the piperidine and fluorobenzyl moieties. Ether linkages can be susceptible to acidic hydrolysis and oxidative degradation.[1][2]

  • 3-Fluoro Substituent: The fluorine atom on the benzyl ring can influence the electronic properties of the molecule, potentially impacting its pKa and metabolic stability.

  • Hydrochloride Salt: The salt form is chosen to enhance aqueous solubility and improve handling of the crystalline solid.[3] However, the stability of hydrochloride salts can be compromised under certain conditions, such as high temperatures.[4]

Solubility Assessment: A Multi-faceted Approach

A comprehensive solubility profile is the cornerstone of pre-formulation development. For an ionizable compound like 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, this extends beyond simple aqueous solubility to a detailed understanding of its behavior in various pH environments and solvent systems.

pH-Solubility Profile: The Key to Physiological Behavior

As a salt of a weak base, the aqueous solubility of this compound is expected to be highly dependent on pH.[5][6][7] Determining the pH-solubility profile is crucial for predicting its dissolution behavior in the gastrointestinal tract.

Experimental Protocol: Potentiometric Titration for pKa and pH-Solubility Determination

  • pKa Determination: An accurate pKa value is essential for understanding the ionization state at different pH values. This is determined by titrating a solution of the free base with a standardized acid.

  • Equilibrium Solubility Measurement: A saturated solution of the compound is prepared in a series of buffers ranging from pH 1.2 to 8.0. These solutions are agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: The concentration of the dissolved compound in each filtered aliquot is determined using a validated stability-indicating HPLC-UV method.

Causality Behind Experimental Choices:

  • The chosen pH range mimics the physiological conditions of the stomach (pH 1.2-3.5) and intestines (pH 5.5-8.0).

  • Equilibrium solubility is measured to ensure that the data reflects the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification.

Expected pH-Solubility Profile: The compound is expected to exhibit high solubility at acidic pH, where the piperidine nitrogen is fully protonated. As the pH increases towards and beyond the pKa of the piperidine, the proportion of the less soluble free base increases, leading to a significant drop in solubility.

Diagram: pH-Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Experiment cluster_analysis Analysis start Weigh Compound slurry Create Slurries in Buffers start->slurry buffer Prepare Buffers (pH 1.2 - 8.0) buffer->slurry agitate Agitate at 25°C & 37°C (24-48h) slurry->agitate filter Filter to Remove Undissolved Solid agitate->filter hplc Quantify by HPLC-UV filter->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Workflow for determining the pH-solubility profile.

Solubility in Pharmaceutical Solvents

Understanding the solubility in various organic and co-solvent systems is crucial for developing both oral liquid and parenteral formulations.

Experimental Protocol: Screening in Common Excipients

A fixed amount of the compound is added to a known volume of each solvent and visually observed for dissolution at ambient temperature. For quantitative assessment, the equilibrium solubility is determined as described in the pH-solubility protocol.

Data Presentation: Expected Solubility Data

Solvent SystemPolarity IndexPredicted Solubility CategoryRationale for Inclusion
Purified Water10.2Highly Soluble (as HCl salt)Primary aqueous vehicle.
0.1 M HClHighVery SolubleSimulates gastric fluid.
pH 7.4 Phosphate BufferHighSparingly Soluble to InsolubleSimulates intestinal fluid.
Ethanol5.2SolubleCommon co-solvent for oral and parenteral formulations.
Propylene Glycol6.8SolubleViscosity modifier and co-solvent.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleUsed in early-stage in-vitro screening.
Polyethylene Glycol 4006.3SolubleNon-volatile co-solvent for liquid formulations.

Stability Assessment: Unveiling Degradation Pathways

A comprehensive stability assessment is mandated by regulatory agencies to ensure the safety and efficacy of a drug product throughout its shelf life.[8][9][10] Forced degradation studies are the cornerstone of this assessment, providing critical insights into the intrinsic stability of the molecule and helping to develop a stability-indicating analytical method.[11][12]

Development of a Stability-Indicating HPLC Method

A robust, validated stability-indicating analytical method is a prerequisite for any stability study. The method must be able to separate the parent compound from all potential degradation products.

Methodology: Reverse-Phase HPLC with UV Detection

  • Column: A C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in assessing peak purity.

Forced Degradation Studies

Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[13]

Experimental Protocol: ICH-Compliant Stress Conditions

  • Hydrolytic Degradation: The compound is dissolved in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic) and heated (e.g., at 60-80°C) for a defined period.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Photodegradation: The solid compound and a solution of the compound are exposed to a light source according to ICH Q1B guidelines.

  • Thermal Degradation: The solid compound is heated (e.g., at 105°C) for a defined period.

Causality Behind Experimental Choices:

  • These stress conditions are chosen to mimic potential degradation pathways that could occur during manufacturing, shipping, and storage.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization, without completely degrading the parent compound.

Diagram: Forced Degradation and Analysis Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, Heat) hplc Analyze by Stability-Indicating HPLC-PDA acid->hplc base Base Hydrolysis (0.1M NaOH, Heat) base->hplc oxidation Oxidation (3% H2O2) oxidation->hplc photo Photolysis (ICH Q1B) photo->hplc thermal Thermal (Solid, Heat) thermal->hplc mass_spec Characterize Degradants (LC-MS) hplc->mass_spec pathway Propose Degradation Pathways mass_spec->pathway compound API Solution & Solid API compound->acid compound->base compound->oxidation compound->photo compound->thermal

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, the following degradation pathways are plausible:

  • Oxidative Degradation: The piperidine nitrogen is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[13][14]

  • Hydrolytic Cleavage of the Ether Bond: While benzyl ethers are generally stable to base, they can be cleaved under strong acidic conditions, especially at elevated temperatures.[1][2] This would yield 3-hydroxypiperidine and 3-fluorobenzyl alcohol.

  • Oxidation of the Benzylic Carbon: The benzylic carbon of the ether is another potential site for oxidative degradation.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% DegradationMajor Degradants ObservedPredicted Degradation Pathway
0.1 M HCl, 80°C, 24h~15%3-hydroxypiperidine, 3-fluorobenzyl alcoholAcid-catalyzed ether hydrolysis
0.1 M NaOH, 80°C, 24h< 5%Minor unknown peaksGenerally stable to base
3% H₂O₂, RT, 24h~20%N-oxide derivative, ring-opened productsOxidation of piperidine nitrogen
Photolytic (ICH Q1B)< 2%Negligible degradationPhotostable
Thermal (Solid, 105°C, 72h)< 2%Negligible degradationThermally stable as a solid

Conclusion and Recommendations

This technical guide outlines a systematic and scientifically-driven approach to characterizing the solubility and stability of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The predicted high solubility in acidic conditions suggests good potential for oral absorption. The primary anticipated stability liabilities are acid-catalyzed hydrolysis of the ether linkage and oxidation of the piperidine ring.

Recommendations for Further Development:

  • Solid-State Characterization: A thorough investigation of the solid-state properties, including polymorphism and hygroscopicity, is essential.

  • Excipient Compatibility Studies: The stability of the API in the presence of common pharmaceutical excipients should be evaluated.

  • Long-Term Stability Studies: Formal long-term stability studies under ICH-recommended conditions are required to establish a retest period for the API and a shelf-life for the drug product.[8][9]

By following the protocols and rationale outlined in this guide, researchers can build a comprehensive understanding of this molecule's physicochemical properties, paving the way for successful and efficient drug product development.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved January 21, 2026, from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 21, 2026, from [Link]

  • XtalPi. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 21, 2026, from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved January 21, 2026, from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 21, 2026, from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved January 21, 2026, from [Link]

  • Informa Healthcare. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved January 21, 2026, from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 21, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 21, 2026, from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved January 21, 2026, from [Link]

  • FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved January 21, 2026, from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved January 21, 2026, from [Link]

  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups according to the g.... Retrieved January 21, 2026, from [Link]

  • IJPPR. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved January 21, 2026, from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved January 21, 2026, from [Link]

  • American Pharmaceutical Review. (n.d.). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 21, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions Division

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The guide emphasizes the causal relationships behind spectral features and provides detailed, field-proven protocols for the acquisition of such data, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of Spectroscopic Scrutiny in Drug Discovery

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous characterization is not merely a regulatory formality but a scientific necessity to understand a molecule's behavior, from its interaction with biological targets to its metabolic fate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as the primary tools for this purpose, each providing a unique and complementary piece of the structural puzzle.

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a compound of interest, featuring a flexible piperidine ring, a common scaffold in many pharmaceuticals, linked via an ether bridge to a fluorinated aromatic ring. The presence of the fluorine atom and the hydrochloride salt form introduces specific spectroscopic signatures that require careful interpretation. This guide will provide a detailed, predicted spectroscopic profile of this molecule, offering a baseline for researchers working with this or structurally related compounds. The rationale behind the predicted data is explained through the lens of established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data and Interpretation

A thorough understanding of the expected spectroscopic data is critical before embarking on the synthesis and analysis of a new compound. This section presents the predicted NMR, MS, and IR data for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, along with a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of the compound's constituent fragments and the influence of their electronic environments.

Molecular Structure with Numbering for NMR Assignments:

Caption: Molecular structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride with atom numbering for NMR assignments.

The choice of D₂O as a solvent is due to the hydrochloride salt's solubility and to exchange the acidic N-H protons, simplifying the spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40td, J ≈ 7.8, 5.6 Hz1HH-13The triplet of doublets is characteristic of a proton coupled to two adjacent protons and a fluorine atom meta to it.
~7.20 - 7.10m3HH-10, H-12, H-14These aromatic protons will appear as a complex multiplet due to overlapping signals and smaller couplings.
4.65s2HH-8The benzylic protons are adjacent to an oxygen atom, causing a downfield shift. They appear as a singlet as there are no adjacent protons.
~3.80m1HH-3This proton is on the carbon bearing the ether oxygen, leading to a significant downfield shift. It will be a multiplet due to coupling with adjacent protons on C2 and C4.
~3.60 - 3.40m2HH-2eq, H-6eqThe equatorial protons on the carbons adjacent to the nitrogen are deshielded by the positively charged nitrogen and will appear as multiplets.
~3.20 - 3.00m2HH-2ax, H-6axThe axial protons on the carbons adjacent to the nitrogen are also deshielded and will appear as multiplets, likely at a slightly different shift than the equatorial protons.
~2.20 - 2.00m2HH-4eq, H-5eqThese equatorial piperidine ring protons will appear as complex multiplets further upfield.
~1.90 - 1.70m2HH-4ax, H-5axThese axial piperidine ring protons will also appear as complex multiplets in the aliphatic region.

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~163 (d, ¹JCF ≈ 245 Hz)C-11The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
~140 (d, ³JCF ≈ 7 Hz)C-9The ipso-carbon of the benzyl group will be a doublet due to three-bond coupling with fluorine.
~131 (d, ³JCF ≈ 8 Hz)C-13This aromatic carbon will appear as a doublet due to three-bond coupling with fluorine.
~124 (d, ⁴JCF ≈ 3 Hz)C-14A small four-bond coupling to fluorine may be observed.
~115 (d, ²JCF ≈ 21 Hz)C-10This aromatic carbon will show a doublet due to two-bond coupling with fluorine.
~114 (d, ²JCF ≈ 22 Hz)C-12This aromatic carbon will also show a doublet due to two-bond coupling with fluorine.
~75C-3The carbon atom attached to the ether oxygen is significantly deshielded.
~70C-8The benzylic carbon is also deshielded by the adjacent oxygen atom.
~48C-2The carbon adjacent to the protonated nitrogen is deshielded.
~45C-6Similar to C-2, this carbon is deshielded by the adjacent nitrogen.
~28C-4An aliphatic carbon of the piperidine ring.
~22C-5The other upfield aliphatic carbon of the piperidine ring.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique for this compound due to the basic nitrogen atom, which is readily protonated.

Predicted ESI-MS Data:

m/z (amu)IonRationale
224.1343[M+H]⁺The protonated molecule (free base). The exact mass is calculated for C₁₂H₁₇FNO⁺.
109.0448[C₇H₆F]⁺A major fragment resulting from the cleavage of the C-O bond, forming the stable 3-fluorobenzyl cation.
100.0784[C₅H₁₀NO]⁺A fragment resulting from the cleavage of the benzyl C-O bond, with the charge retained on the piperidine moiety.

Proposed Fragmentation Pathway:

G M_H [M+H]⁺ m/z = 224.1343 frag1 3-Fluorobenzyl cation [C₇H₆F]⁺ m/z = 109.0448 M_H->frag1 C-O cleavage frag2 [C₅H₁₀NO]⁺ m/z = 100.0784 M_H->frag2 C-O cleavage neutral 3-Hydroxypiperidine (Neutral Loss) M_H->neutral

Caption: Proposed ESI-MS fragmentation pathway for 3-[(3-Fluorobenzyl)oxy]piperidine.

The primary fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, which is the most labile bond in the protonated molecule. This cleavage can result in the formation of the highly stable 3-fluorobenzyl cation (m/z 109) or, alternatively, the charge can be retained on the piperidine fragment (m/z 100).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will exhibit characteristic bands for the piperidinium ion.

Predicted IR Absorption Bands (ATR-FTIR):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2800-2400Strong, BroadN⁺-H stretchThe stretching vibration of the N-H bonds in the piperidinium hydrochloride salt appears as a broad and strong absorption.
3100-3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
2950-2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the piperidine ring and the benzylic CH₂ group.
1600, 1480Medium-WeakAromatic C=C stretchBenzene ring skeletal vibrations.
1250-1200StrongC-F stretchThe stretching vibration of the carbon-fluorine bond is typically strong.
1150-1085StrongC-O-C stretchThe asymmetric stretching of the ether linkage results in a strong absorption band.
800-750StrongAromatic C-H bendOut-of-plane bending of the C-H bonds on the 1,3-disubstituted benzene ring.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of D₂O prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on D₂O signal and shim acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform FID proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference ¹H to residual HDO (4.79 ppm) proc2->proc3 proc4 Reference ¹³C spectrum proc2->proc4

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample.[1]

  • ¹H NMR Acquisition:

    • Set up a standard 1D proton experiment.

    • Use a spectral width of approximately 12 ppm.

    • Acquire the spectrum using an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set up a standard proton-decoupled 1D carbon experiment.

    • Use a spectral width of approximately 220 ppm.

    • Acquire the spectrum using a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption line shapes.

    • Apply baseline correction.

    • Reference the ¹H spectrum to the residual HDO signal at δ 4.79 ppm.

    • Reference the ¹³C spectrum indirectly using the spectrometer's referencing method.

Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) prep1 Prepare a ~1 mg/mL stock solution in methanol prep2 Dilute to ~10 µg/mL with 50:50 acetonitrile:water prep1->prep2 prep3 Add 0.1% formic acid prep2->prep3 acq1 Infuse sample at 5-10 µL/min acq2 Acquire in positive ion mode acq1->acq2 acq3 Scan m/z range 50-500 acq2->acq3 acq4 Perform MS/MS on [M+H]⁺ ion acq3->acq4 G cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) prep1 Ensure ATR crystal is clean prep2 Place a small amount of powdered sample on the crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal acq2 Collect the sample spectrum (e.g., 32 scans) acq1->acq2 acq3 Scan range: 4000-400 cm⁻¹ acq2->acq3

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [2][3] * Place a small amount of the powdered 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface. [2][3]2. Instrument Setup:

    • Configure the FTIR spectrometer for ATR measurements.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the mid-infrared range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a molecule of interest in pharmaceutical research. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have offered a robust framework for the interpretation of ¹H NMR, ¹³C NMR, MS, and IR data. The inclusion of detailed, field-tested experimental protocols provides a practical resource for researchers, ensuring the acquisition of high-quality, reproducible data. This comprehensive approach to spectroscopic characterization is indispensable for the unambiguous structural elucidation of novel chemical entities, thereby underpinning the integrity and progression of drug discovery and development programs.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of the Fluorobenzylated Piperidine Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a valuable building block in medicinal chemistry.

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1][2] The introduction of a fluorobenzyl ether moiety, as in 3-[(3-Fluorobenzyl)oxy]piperidine, further enhances its utility. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the benzyl group provides a platform for diverse downstream functionalization.[3]

This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. As a hydrochloride salt, the compound exhibits improved stability and aqueous solubility, making it ideal for subsequent use in drug discovery workflows.[4] The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental choices.

Chemical Profile and Properties

A summary of the key chemical properties for the target compound is presented below.

PropertyValueSource
Chemical Name 3-[(3-Fluorobenzyl)oxy]piperidine hydrochlorideN/A
Molecular Formula C₁₂H₁₇ClFNO[5]
Molecular Weight 245.72 g/mol [5]
Appearance White to off-white solid (expected)General Knowledge
Solubility Soluble in water, methanol[4]
Storage Store at +4°C to +30°C, hygroscopic[4]

Part 1: Synthesis Protocol - Williamson Ether Synthesis and Salt Formation

The synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is achieved via a two-step process: (1) A Williamson ether synthesis to couple the 3-hydroxypiperidine backbone with a 3-fluorobenzyl halide, followed by (2) conversion to the hydrochloride salt.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation Reactant1 N-Boc-3-Hydroxypiperidine Reaction_Vessel Reaction Mixture (0°C to RT) Reactant1->Reaction_Vessel Reactant2 3-Fluorobenzyl Bromide Reactant2->Reaction_Vessel Slow Addition Base Sodium Hydride (NaH) in Anhydrous THF Base->Reaction_Vessel Quench Aqueous Workup (NH4Cl solution) Reaction_Vessel->Quench Reflux Extraction Extraction with Ethyl Acetate Quench->Extraction Product in Organic Phase Product1 N-Boc-3-[(3-Fluorobenzyl)oxy]piperidine (Crude Intermediate) Extraction->Product1 Dry & Evaporate Product1_deprotect N-Boc protected intermediate Product1->Product1_deprotect Proceed to Deprotection Reaction_Vessel2 Stir at RT Product1_deprotect->Reaction_Vessel2 HCl_ether HCl in Dioxane or Ether HCl_ether->Reaction_Vessel2 Precipitation Precipitation of Salt Reaction_Vessel2->Precipitation Filtration Vacuum Filtration & Wash with Ether Precipitation->Filtration Collect Solid Final_Product 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (Final Product) Filtration->Final_Product Dry under Vacuum

Caption: Workflow for the synthesis of the target compound.

Rationale for Experimental Design
  • Protecting Group: The piperidine nitrogen is highly nucleophilic and would compete with the hydroxyl group in the Williamson ether synthesis. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the ether synthesis but easily removed with acid.

  • Base Selection: Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the alkoxide.[6] This drives the reaction to completion. The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.

  • Reaction Conditions: The reaction is initiated at 0°C to control the initial exothermic deprotonation and then allowed to proceed at reflux to ensure the Sₙ2 reaction goes to completion.[7][8]

  • Salt Formation: Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. This not only improves the compound's handling properties but also serves as a final purification step, as the salt often crystallizes out of non-polar solvents, leaving neutral impurities behind.[9]

Materials and Reagents
ReagentMW ( g/mol )AmountMolesEquivalents
N-Boc-3-hydroxypiperidine201.275.0 g24.8 mmol1.0
Sodium Hydride (60% in oil)24.001.1 g27.3 mmol1.1
3-Fluorobenzyl bromide189.045.18 g27.4 mmol1.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated NH₄Cl (aq)-50 mL--
Ethyl Acetate-150 mL--
4M HCl in Dioxane-~10 mL--
Step-by-Step Protocol

Step 1: Synthesis of N-Boc-3-[(3-Fluorobenzyl)oxy]piperidine

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (5.0 g, 24.8 mmol) and anhydrous THF (80 mL). Stir until dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 g of 60% dispersion in mineral oil, 27.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add a solution of 3-fluorobenzyl bromide (5.18 g, 27.4 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and then to 0°C. Cautiously quench the reaction by slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude intermediate from Step 1 in ethyl acetate (20 mL).

  • Acidification: Add 4M HCl in dioxane (~10 mL) dropwise while stirring at room temperature. A precipitate should form.

  • Precipitation and Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Collect the solid precipitate by vacuum filtration.[10]

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities. Dry the solid under high vacuum to yield 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Part 2: Purification Protocols

Purification of piperidine derivatives can be challenging due to their basic nature.[9] A robust purification strategy is essential for obtaining a high-purity final product.

Purification Decision Workflow

Purification_Workflow Start Crude Free Base (Before HCl salt formation) Decision1 Are impurities acidic or neutral? Start->Decision1 Decision2 Are impurities non-polar? Decision1->Decision2 No Extraction Perform Acid-Base Extraction: 1. Dissolve in EtOAc 2. Wash with 1M HCl (aq) 3. Basify aqueous layer (NaOH) 4. Back-extract with EtOAc Decision1->Extraction Yes Decision3 Are impurities polar or closely related? Decision2->Decision3 No Salt_Formation Proceed directly to HCl Salt Formation & Recrystallization Decision2->Salt_Formation Yes Column Column Chromatography: - Silica Gel - Eluent: DCM/MeOH - Add 1% Triethylamine to prevent tailing Decision3->Column Yes Final Purified Free Base (Ready for salt formation) Extraction->Final Salt_Formation->Final Column->Final

Caption: Decision workflow for purification of the piperidine free base.

Protocol 1: Acid-Base Extraction (for removing neutral/acidic impurities)[9]
  • Dissolve the crude free base in ethyl acetate (100 mL).

  • Transfer to a separatory funnel and extract with 1M HCl (aq) (2 x 50 mL). The basic piperidine product will move to the aqueous layer.

  • Combine the aqueous layers and cool in an ice bath.

  • Make the aqueous layer basic (pH > 12) by the slow addition of 5M NaOH (aq).

  • Extract the liberated free base back into ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified free base.

Protocol 2: Column Chromatography

Peak tailing is a common issue when purifying basic compounds like piperidines on silica gel.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM), e.g., 0% to 5% MeOH in DCM.

  • Key Modification: Add 0.5-1% triethylamine (TEA) to the mobile phase. The TEA competes for the acidic silanol sites on the silica, preventing the basic piperidine nitrogen from interacting strongly, thus leading to sharper peaks and better separation.

  • Procedure: Load the crude product onto the column and elute with the prepared mobile phase, collecting fractions and analyzing by TLC.

Protocol 3: Recrystallization of the Hydrochloride Salt

This is an excellent final purification step.

  • Solvent Selection: A common solvent system is isopropanol/ether or ethanol/ether.

  • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Slowly add diethyl ether until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold ether, and dry under vacuum.[9]

Part 3: Analytical Characterization

Confirming the identity and purity of the final compound is a critical step.[11] A combination of spectroscopic methods should be employed.[12][13]

Expected Analytical Data
TechniqueExpected Results for 3-[(3-Fluorobenzyl)oxy]piperidine
¹H NMR - Aromatic Protons: Multiplets between δ 6.9-7.4 ppm. - Benzylic Protons (-O-CH₂-Ar): Singlet around δ 4.5 ppm. - Piperidine Protons: Complex multiplets between δ 1.5-3.5 ppm. - NH Proton (as free base): Broad singlet, variable chemical shift.
¹³C NMR - Aromatic Carbons: Signals between δ 113-165 ppm (note the large C-F coupling constants). - Benzylic Carbon (-O-CH₂-Ar): Signal around δ 70 ppm. - Piperidine Carbons: Signals in the aliphatic region δ 25-75 ppm.
IR Spectroscopy - C-O Stretch (Ether): Strong peak around 1100 cm⁻¹. - C-F Stretch: Strong peak around 1250 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1490 cm⁻¹. - N-H Stretch (as HCl salt): Broad absorption from 2500-3000 cm⁻¹.
Mass Spectrometry - (ESI+): Expected [M+H]⁺ ion at m/z = 210.1 for the free base (C₁₂H₁₆FNO). High-resolution MS (HRMS) should be used to confirm the elemental composition.[11][14]

Part 4: Safety and Handling

Piperidine and its derivatives require careful handling due to their potential toxicity and flammability.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[17][18]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[15] Piperidine derivatives can be toxic if inhaled.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless performing the salt formation under controlled conditions).[19]

  • Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon).

  • Accidental Exposure:

    • Skin Contact: Causes severe skin burns.[18] Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]

    • Eye Contact: Causes severe eye damage.[18] Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[15]

    • Ingestion: Harmful if swallowed.[15] Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Benchchem Technical Support Center.
  • Benchchem.
  • Modern Analytical Technique for Characteriz
  • Babej, J., et al. Methods for characterization of organic compounds in atmospheric aerosol particles. Analytical and Bioanalytical Chemistry.
  • Experiment 06 Williamson Ether Synthesis.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Williamson Ether Synthesis. Utah Tech University.
  • A kind of purification method of high-purity piperidine.
  • Piperidine - SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • What are the purific
  • Guidelines for Characterization of Organic Compounds.
  • PIPERIDINE (D11, 98%).
  • Safety D
  • PIPERIDINE CAS Number - HAZARD SUMMARY. NJ Department of Health.
  • What are the best methods for Piperidine purification alternatives to distillation?.
  • 3-(3-Fluoro-benzyl)-piperidine. Sigma-Aldrich.
  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Santa Cruz Biotechnology.
  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.
  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem.
  • Piperidine hydrochloride. ChemicalBook.
  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Santa Cruz Biotechnology (Korean site).
  • Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Novel process.
  • Chen, Y., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Kumar, S., et al. N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • (R)-3-amino piperidine hydrochloride preparation method.
  • List of most commonly encountered drugs currently controlled under the misuse of drugs legisl

Sources

Application

Application Notes &amp; Protocols for Animal Model Studies with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

Abstract This document provides a comprehensive guide for the preclinical evaluation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a novel research compound. Based on its structural features, particularly the privi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a novel research compound. Based on its structural features, particularly the privileged piperidine scaffold prevalent in centrally-acting agents, we hypothesize a potential role as an analgesic. These application notes detail the scientific rationale and step-by-step protocols for assessing the compound's antinociceptive efficacy and potential sensorimotor side effects in established rodent models. The workflows described herein are designed to generate robust, reproducible data for initial characterization and dose-response profiling.

Introduction and Scientific Rationale

The piperidine moiety is a cornerstone of medicinal chemistry, integral to numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a variety of receptors. The compound 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (hereafter referred to as "Foxy-Pip HCl") incorporates this key scaffold, suggesting its potential as a CNS-active agent.

While specific pharmacological data for Foxy-Pip HCl is not yet publicly available, its structure invites investigation into its potential as an analgesic. Many potent analgesics, including opioids, feature a piperidine core.[2] Furthermore, related compounds containing substituted benzyl and piperidine motifs have shown high affinity for sigma-1 receptors, which are known to modulate pain signaling pathways.[3][4][5]

Therefore, this guide is built upon the hypothesis that Foxy-Pip HCl may exert its effects through one or both of the following mechanisms:

  • Direct Opioid Receptor Agonism: Primarily interacting with mu-opioid receptors (MOR), a classical pathway for potent analgesia.[2][6][7]

  • Sigma-1 Receptor Modulation: Acting as an antagonist at the sigma-1 receptor (S1R), which can potentiate opioid-mediated analgesia and may offer a superior side-effect profile.[8]

The following protocols are designed to test this hypothesis by characterizing the compound's effects in thermal nociception models and assessing its impact on motor coordination, a critical step in evaluating the therapeutic window.

Hypothesized Mechanisms of Action

Primary Hypothesis: Mu-Opioid Receptor (MOR) Agonism

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal hyperpolarization and reduced neurotransmitter release.[9][10] This effectively dampens the transmission of pain signals in both the spinal cord and higher brain centers.[7]

MOR_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_Channel GIRK K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux FoxyPip Foxy-Pip HCl (Agonist) FoxyPip->MOR Binds G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC Analgesia Reduced Neuronal Excitability ↓ Pain Signal Transmission ANALGESIA cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Hypothesized Mu-Opioid Receptor (MOR) signaling pathway for Foxy-Pip HCl.

Secondary Hypothesis: Sigma-1 Receptor (S1R) Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling and regulates the function of various ion channels and receptors.[11][12][13] S1R antagonists have been shown to produce analgesia on their own and to enhance the effects of opioids. By antagonizing S1R, Foxy-Pip HCl could prevent the pronociceptive signaling sometimes associated with S1R activation and promote a state conducive to analgesia.

S1R_Pathway cluster_er Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Modulates OtherReceptor Other Receptors (e.g., NMDA) S1R->OtherReceptor Modulates Pain_Signal Pain Signal Potentiation S1R->Pain_Signal Inhibition of S1R prevents potentiation Neuronal_Excitability Neuronal Excitability IonChannel->Neuronal_Excitability OtherReceptor->Neuronal_Excitability FoxyPip Foxy-Pip HCl (Antagonist) FoxyPip->S1R Binds & Inhibits Analgesia Modulation of Excitability ↓ Pain Signal Transmission ANALGESIA FoxyPip->Analgesia Contributes to Neuronal_Excitability->Pain_Signal Workflow cluster_prep Preparation cluster_efficacy Efficacy Testing (Acute Nociception) cluster_safety Side Effect Profiling cluster_analysis Data Analysis A Compound Formulation (Foxy-Pip HCl in Vehicle) C Hot Plate Test (Supraspinal Response) A->C D Tail-Flick Test (Spinal Reflex) A->D E Rotarod Test (Motor Coordination) A->E B Animal Acclimation (Minimum 1 week) B->C B->D B->E F Dose-Response Curves (Calculate ED50) C->F D->F G Calculate Therapeutic Index (TD50 / ED50) E->G F->G

Sources

Method

High-throughput screening of piperidine-based compounds

Application Notes & Protocols Topic: High-Throughput Screening of Piperidine-Based Compounds for Modern Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Piperidine-Based Compounds for Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals targeting diverse biological pathways.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] High-Throughput Screening (HTS) provides the technological backbone to rapidly interrogate large libraries of piperidine-based compounds, identifying "hit" molecules that can serve as the starting point for drug development programs.[4]

This guide provides a comprehensive overview of the principles and methodologies for conducting a successful HTS campaign for piperidine-based libraries. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind experimental design, emphasizing the creation of a robust, self-validating workflow from initial assay development to confirmed hit validation. We will explore two key methodologies: a Fluorescence Polarization (FP) assay for primary screening and a cell-based reporter assay for secondary screening, providing detailed, field-tested protocols for each.

The Strategic Imperative: Designing the Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to efficiently identify true positives while eliminating artifacts and irrelevant compounds. The logic flows from a broad, rapid primary screen to increasingly complex, physiologically relevant secondary assays.

The causality here is resource optimization: the primary screen must be fast, inexpensive, and scalable to accommodate a large library.[5] Subsequent assays can be more complex and resource-intensive as they are applied to a much smaller, enriched set of compounds.[6]

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Generation Lib Piperidine Compound Library (100,000+ Compounds) AssayDev Assay Development & Miniaturization (384-well) Lib->AssayDev Pilot Pilot Screen (~2,000 cpds) Validate Z' > 0.5 AssayDev->Pilot HTS Full Primary HTS Campaign (e.g., Fluorescence Polarization) Pilot->HTS Data Data Analysis Identify Primary Hits (~1%) HTS->Data Confirm Hit Confirmation (Dose-Response Curve) Data->Confirm Secondary Secondary / Orthogonal Assay (e.g., Cell-Based Reporter) Confirm->Secondary SAR Preliminary SAR Analysis (Singleton vs. Cluster) Secondary->SAR Validated Validated Hits (~0.05% of original library) SAR->Validated LeadOp Hit-to-Lead Optimization Validated->LeadOp FP_Principle cluster_low Low Polarization Signal cluster_high High Polarization Signal Tracer_low Tracer Em_low Depolarized Emission Light Tracer_low->Em_low Fast Tumbling Exc_low Polarized Excitation Light Exc_low->Tracer_low Hit Target Target Protein Tracer_high Tracer Target->Tracer_high Em_high Polarized Emission Light Target->Em_high Slow Tumbling Exc_high Polarized Excitation Light Exc_high->Target No Hit Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway cluster_nuc Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor (TF) Kinase->TF Reporter Luciferase Reporter Gene TF->Reporter Binds Promoter Nucleus Nucleus Light Light Emission Reporter->Light Expression & Lysis Hit Piperidine Hit Hit->TF Inhibits Activity

Sources

Application

Quantitative Analysis of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride: A Guide to Robust Analytical Methodologies

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the quantitative analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API) in drug discovery pipelines. Accurate and precise quantification is paramount for ensuring product quality, consistency, and for supporting pharmacokinetic and stability studies. This application note details two primary analytical methods: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and trace-level analysis. The protocols are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction and Principles of Analysis

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a heterocyclic amine derivative. The presence of a fluorobenzyl group provides a strong chromophore for UV detection, while the piperidine moiety dictates its basicity and solubility characteristics. The hydrochloride salt form enhances its stability and water solubility, which are important considerations for both formulation and analytical sample preparation.[1]

The selection of an analytical method is contingent on the specific requirements of the analysis—be it bulk substance assay, impurity profiling, or quantification in a complex matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for pharmaceutical analysis. We employ a reversed-phase HPLC method, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The retention of 3-[(3-Fluorobenzyl)oxy]piperidine is governed by its partitioning between the mobile and stationary phases. The inclusion of an acid, like trifluoroacetic acid (TFA), in the mobile phase is critical. It protonates residual silanols on the column packing, minimizing peak tailing caused by the basic piperidine nitrogen, and ensures consistent ionization of the analyte for reproducible retention.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity. Separation is based on the analyte's volatility, and detection is based on its mass-to-charge ratio after ionization.[3] A significant challenge for analyzing hydrochloride salts like the target compound is their low volatility. Direct injection can lead to thermal degradation and damage to the GC system. Therefore, a crucial sample preparation step is required to convert the salt to its more volatile free base form through a liquid-liquid extraction under basic conditions.[1][4] The mass spectrometer then provides a fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity.

Method 1: Quantification by HPLC-UV

This method is recommended for the routine assay of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in drug substance and finished product.

Materials and Reagents
  • Reference Standard: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Acid: Trifluoroacetic Acid (TFA), HPLC grade

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with pump, autosampler, column thermostat, and DAD/UV detector.
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient Isocratic: 60% B at a flow rate of 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or λmax determined by UV scan of a standard solution)
Run Time 10 minutes
Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve & Dilute in Acetonitrile/Water A->B C Prepare Calibration Standards (e.g., 10-150 µg/mL) D System Suitability Test (SST, n=5 injections) B->D E Inject Blank, Standards, & Samples D->E F Acquire Chromatograms E->F G Integrate Peak Area F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Calculate Sample Concentration H->I

Caption: High-level workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Standard Stock Solution Preparation (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation (Target concentration: 100 µg/mL):

    • Accurately weigh an amount of sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, then dilute to the mark.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the 100 µg/mL standard solution. The system is deemed suitable if the criteria in Table 2 are met.

    • Proceed with the analysis by injecting the diluent (as a blank), followed by the calibration standards and the prepared samples.

System Suitability Test (SST) Criteria
ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
% RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision and reproducibility of the autosampler and detector.[5]

Method 2: Quantification by GC-MS

This method is ideal for confirmatory analysis and for situations requiring high selectivity, such as identifying impurities or analyzing complex matrices.

Materials and Reagents
  • Reference Standard: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

  • Solvents: Dichloromethane (DCM, HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Water: High-purity, deionized

  • Base: 2 M Sodium Hydroxide (NaOH) solution

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation and Conditions
ParameterSpecification
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1 ratio)
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for identification. SIM for quantification.
SIM Ions Quantifier: m/z 109 (fluorotropylium ion). Qualifiers: m/z 84, 223 (molecular ion). (Note: Ions should be empirically confirmed).
Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation (Salt to Free Base) cluster_analysis Analysis & Data Processing A Weigh HCl Salt & Dissolve in Water B Basify with NaOH to pH > 10 A->B C Extract with DCM (3x) B->C D Combine Organic Layers & Dry over Na₂SO₄ C->D E Evaporate & Reconstitute in Ethyl Acetate D->E F Inject Standards & Samples into GC-MS E->F G Acquire Data in SIM Mode F->G H Integrate Quantifier Ion Peak G->H I Calculate Concentration using Calibration Curve H->I

Caption: Workflow for GC-MS analysis including free base extraction.

Step-by-Step Protocol
  • Free Base Extraction (for both Standards and Samples):

    • Accurately weigh an amount of the hydrochloride salt (e.g., 20 mg) into a separatory funnel containing 20 mL of deionized water.

    • Slowly add 2 M NaOH dropwise while swirling until the pH of the aqueous solution is >10 (confirm with pH paper).

    • Extract the aqueous layer with three 20 mL portions of Dichloromethane (DCM).

    • Combine the organic (DCM) extracts and dry over anhydrous sodium sulfate for 10 minutes.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to yield the free base as an oil or solid.

    • Carefully reconstitute the residue in a precise volume of ethyl acetate (e.g., 10.0 mL) to create the stock solution.

  • Calibration and Sample Preparation:

    • Prepare a stock solution of the reference standard using the extraction protocol above.

    • Create a series of calibration standards by diluting this stock solution in ethyl acetate.

    • Prepare the unknown sample using the same extraction protocol.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS.

    • Confirm the retention time and mass spectrum of the analyte against the reference standard using a full scan acquisition.

    • For quantification, use the pre-determined SIM ions and integrate the peak area of the quantifier ion.

    • Generate a calibration curve and calculate the concentration in the unknown sample.

Method Validation Summary

All analytical methods intended for pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the ICH Q2(R1) Guideline on Validation of Analytical Procedures .[6][7][8]

Validation ParameterTypical Acceptance Criteria for an Assay
Specificity The method must unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the test concentration for the drug substance.[5]
Accuracy (% Recovery) 98.0% to 102.0% for the assay of a drug substance.
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%

Troubleshooting

Problem (HPLC)Potential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interaction of basic piperidine with column silanols; Column degradation.Ensure adequate acid (e.g., 0.1% TFA) in the mobile phase; Use a new, end-capped C18 column.
Shifting Retention Time Inconsistent mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase daily; Ensure column oven is stable; Equilibrate the column for at least 30 minutes.
Problem (GC-MS) No Peak/Low Response Incomplete conversion to free base; Analyte degradation in the inlet; Leak in the system.
Poor Peak Shape Active sites in the GC liner or column; High injection volume causing backflash.Use a deactivated liner; Replace the septum; Reduce injection volume.

References

  • BenchChem. (2025).
  • Scribd. (n.d.). ICH Q2(R1)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

Abstract This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The piperidine moiety is a privileged scaffold in medicinal chemistry, making robust analytical methods for such compounds critical for drug discovery, development, and quality control.[1][2] This protocol details a complete workflow, from sample preparation to method validation, designed to meet the rigorous standards of bioanalytical and pharmaceutical analysis. The method utilizes a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedures are established in accordance with principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[3][4][5]

Introduction and Scientific Rationale

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a heterocyclic amine containing a key piperidine structural motif. Such compounds are of significant interest in pharmaceutical development due to their prevalence in a wide range of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[2] The presence of the fluorobenzyl group can modulate physicochemical properties like lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

The accurate quantification of this and related compounds in various matrices (e.g., plasma, tissue homogenates, or in-process reaction mixtures) is essential for pharmacokinetic studies, metabolic profiling, and quality assurance. LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, specificity, and wide dynamic range.[1] The specificity is achieved by monitoring a unique precursor-to-product ion transition, minimizing interference from complex matrix components. This document provides a comprehensive, field-proven protocol grounded in established analytical principles.

Analyte Physicochemical Properties
  • Chemical Name: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

  • Molecular Formula: C₁₂H₁₇ClFNO

  • Molecular Weight: 245.72 g/mol (Hydrochloride Salt)

  • Monoisotopic Mass: 245.0983 g/mol

  • Structure:

    
    (Note: A placeholder for the chemical structure image)
    
  • Predicted Properties: The presence of the basic piperidine nitrogen (pKa ~9-10) makes this compound ideal for positive mode Electrospray Ionization (ESI). The molecule possesses moderate polarity, making it suitable for reversed-phase chromatography.

Method Development Strategy: The "Why"

A robust analytical method is built on a logical foundation. Here we explain the rationale behind the key choices in this protocol.

Selection of Internal Standard (IS)

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., with ²H or ¹³C).[6] As this is not always commercially available, a close structural analog is the next best choice. For this method, we propose 3-(Benzyloxy)piperidine hydrochloride . It shares the core piperidine ether structure, ensuring similar chromatographic behavior and ionization efficiency, but its different mass allows for distinct detection. The use of a suitable IS is critical to correct for variations in sample preparation, injection volume, and matrix effects.[7]

Sample Preparation: Protein Precipitation

For biological matrices like plasma or serum, the primary challenge is the removal of high-abundance proteins which can interfere with the analysis and damage the LC column.[8] While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is chosen for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis. Cold acetonitrile is used as the precipitation solvent because it is highly effective at denaturing proteins and is a common mobile phase component, ensuring compatibility with the LC system.

Chromatographic Separation

The goal of chromatography is to separate the analyte from the IS and any matrix components that could cause ion suppression.

  • Column: A C18 reversed-phase column is selected for its versatility and proven performance in retaining and separating moderately polar small molecules.

  • Mobile Phase: A mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is used. The formic acid serves two key purposes: it acidifies the mobile phase (pH ~2.7) to ensure the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes, and it provides a source of protons to enhance ionization efficiency in positive ESI mode.[9]

  • Gradient Elution: A gradient elution (gradually increasing the percentage of organic solvent B) is employed to ensure the analyte is eluted with a good peak shape in a reasonable timeframe while allowing for the removal of more strongly retained matrix components after the analyte has eluted, preventing carryover between injections.

Mass Spectrometric Detection
  • Ionization: As a basic amine, the analyte readily accepts a proton. Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice for generating the protonated precursor ion, [M+H]⁺.[10]

  • Multiple Reaction Monitoring (MRM): To achieve the highest sensitivity and selectivity, a triple quadrupole mass spectrometer is operated in MRM mode. This involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and selecting a specific product ion in the third quadrupole (Q3).[11] This process filters out chemical noise and interferences, allowing for quantification at very low levels. The fragmentation of piperidine derivatives often involves ring cleavage or cleavage of bonds adjacent to the nitrogen atom.[12][13]

Detailed Application Protocol

Materials and Reagents
  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (Analyte)

  • 3-(Benzyloxy)piperidine hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working stock solutions into the blank biological matrix to prepare CC standards and at least three levels of QC samples (Low, Mid, High). A typical calibration range might be 1-1000 ng/mL.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the sample (or CC/QC standard) into the corresponding tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

Experimental Workflow Diagram

G Figure 1: Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Spike Spike Blank Matrix (Calibration Curve & QCs) Stock->Spike Sample Aliquot 50 µL Sample Precip Add 150 µL IS in ACN (Protein Precipitation) Sample->Precip Vortex Vortex & Centrifuge Precip->Vortex Transfer Transfer Supernatant Vortex->Transfer Inject Inject 5 µL Transfer->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Results Quantify->Report

Caption: Figure 1: Overall Experimental Workflow

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Program
0.00 min 5% B
0.50 min 5% B
3.00 min 95% B
4.00 min 95% B
4.10 min 5% B

| 5.00 min | 5% B |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Dwell Time 50 ms
MRM Transitions
Analyte Q1: 210.1 → Q3: 109.1 (Quantifier) / 81.1 (Qualifier)

| Internal Standard | Q1: 192.1 → Q3: 91.1 (Quantifier) |

Note: The precursor ion for the analyte is the [M+H]⁺ of the free base (C₁₂H₁₆FNO), not the hydrochloride salt.

Method Development Logic

G Figure 2: Method Development Decision Flow Analyte Analyte Properties Basic Nitrogen (Piperidine) Moderate Polarity Ionization Ionization Mode Choice: Positive ESI Rationale: Basic N readily protonates Analyte->Ionization Chromatography Chromatography Column: C18 Mobile Phase: ACN/H₂O + 0.1% FA Rationale: Good retention for polar molecules; FA for peak shape & ionization Analyte->Chromatography SamplePrep Sample Preparation Matrix: Plasma Method: Protein Precipitation Rationale: Fast, simple, effective for high-throughput Analyte->SamplePrep Detection Detection Mode Method: MRM Rationale: High selectivity and sensitivity Ionization->Detection Chromatography->Detection Validation Method Validation Guidelines: ICH Q2(R1), FDA BMV Rationale: Ensure data is reliable, reproducible, and fit for purpose SamplePrep->Validation Detection->Validation

Caption: Figure 2: Method Development Decision Flow

Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and/or ICH Q2(R1) guidelines.[4][5][14]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Minimum Requirement Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Analyze ≥6 unique blank matrix lots. Response in blank <20% of LLOQ response. Response in blank at IS RT <5% of mean IS response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range. Calibration curve with ≥6 non-zero standards, analyzed over 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). ≥5 replicates of QC samples at LLOQ, LQC, MQC, and HQC levels, analyzed in 3 separate runs. Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. As above. Analyte signal should be at least 5 times the signal of a blank sample. Accuracy within 80-120% and precision (%CV) ≤20%.

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | QC samples (LQC, HQC) subjected to freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative storage. | Mean concentrations must be within ±15% of the nominal values. |

Conclusion

This application note presents a comprehensive, robust, and reliable LC-MS/MS method for the quantification of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The described protocol, from sample preparation to full method validation, provides a framework that ensures data integrity and is suitable for regulated environments. The method demonstrates high sensitivity and selectivity, making it a valuable tool for researchers and developers working with this and structurally related compounds.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available at: [Link]

  • LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. CUNY Academic Works. Available at: [Link]

  • LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. LCGC North America. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • 3'-SPIRO-[3-(N-2-FLUOROBENZYL-2-PIPERIDONE)]PIPERIDINE HCL. ChemBK. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • 3-((3-Fluorobenzyl)oxy)benzaldehyde. PubChem. Available at: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University Mass Spectrometry. Available at: [Link]

  • How to extract small molecules from cell culture media for LC-MS? ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

  • (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Pharmaffiliates. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide. PubChem. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Forward-Looking Statement The following application notes for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride are presented as a prospective guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Forward-Looking Statement

The following application notes for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride are presented as a prospective guide for researchers. As of the date of this document, this molecule is classified as a research chemical with limited publicly available data on its specific biological activities. The proposed applications and protocols are derived from established principles of medicinal chemistry and are based on the known pharmacology of structurally related compounds. These notes are intended to serve as a scientifically-grounded starting point for investigation, not as an established record of the compound's properties. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction and Chemical Profile

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a research chemical that combines a piperidine core, a benzyloxy linker, and a fluorine-substituted benzyl group. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS)[1]. The introduction of a 3-fluorobenzyl group can significantly influence a molecule's pharmacokinetic profile, including metabolic stability and binding affinity, due to the unique electronic properties of fluorine[2][3].

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 3-[(3-Fluorobenzyl)oxy]piperidine hydrochlorideN/A
CAS Number Not availableN/A
MDL Number MFCD11506390[4][5]
Molecular Formula C₁₂H₁₇ClFNO[4][6]
Molecular Weight 245.72 g/mol [6]
Appearance Solid (predicted)Inferred from related compounds
Solubility Soluble in water, DMSO, and ethanol (predicted)Inferred from hydrochloride salt form

Hypothesized Biological Activity and Rationale

Based on its structural components, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is hypothesized to interact with CNS targets. The benzyloxypiperidine scaffold is a key feature in compounds designed as dopamine D4 receptor antagonists and dual μ-opioid/σ1 receptor ligands[7][8][9].

  • Dopamine D4 Receptor Antagonism: The D4 receptor is implicated in various neuropsychiatric disorders. Selective antagonists are being investigated for their potential therapeutic benefits[7].

  • μ-Opioid and σ1 Receptor Modulation: Dual-acting ligands targeting these receptors have shown promise for developing potent analgesics with a reduced side-effect profile compared to traditional opioids[8].

The 3-fluoro substitution on the benzyl ring is a common strategy in drug design to enhance potency and modulate metabolic stability[3]. It can alter the molecule's electronic distribution and lipophilicity, potentially leading to improved blood-brain barrier penetration and target engagement.

Potential Research Applications

This compound is a valuable tool for researchers in the following areas:

  • Neuroscience: Investigating its potential as a selective ligand for dopamine, serotonin, or other CNS receptors.

  • Pain Research: Exploring its activity at opioid and sigma receptors as a potential novel analgesic.

  • Drug Discovery: Serving as a lead compound or fragment for the development of new therapeutics for psychiatric or neurological disorders.

Experimental Protocols

The following are detailed, step-by-step methodologies for initial screening and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

In Vitro Receptor Binding Assays

This protocol outlines a competitive binding assay to determine the affinity of the compound for the human dopamine D4 receptor.

Objective: To determine the binding affinity (Ki) of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for the human dopamine D4 receptor.

Materials:

  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Microplates (96-well)

  • Filtration apparatus

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in DMSO. Create serial dilutions in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in fresh assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of diluted test compound or control.

    • 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of haloperidol) from total binding. Plot the specific binding as a function of the compound concentration and determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare serial dilutions of 3-[(3-Fluorobenzyl)oxy]piperidine HCl Mix Combine compound, [³H]-Spiperone, and membranes in 96-well plate Compound->Mix Membrane Prepare cell membranes expressing D4 receptor Membrane->Mix Incubate Incubate for 60 minutes at room temperature Mix->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity with scintillation counter Filter->Count Calculate Calculate IC₅₀ and Ki values Count->Calculate G Acclimatize Acclimatize mice to environment Baseline Measure baseline latency on hot plate (55°C) Acclimatize->Baseline Administer Administer compound (i.p.) (Test, Control, Positive Control) Baseline->Administer Post_Treat Measure post-treatment latency at 30, 60, 90, 120 min Administer->Post_Treat Analyze Calculate %MPE and perform statistical analysis Post_Treat->Analyze

Caption: Workflow for in vivo hot plate test.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a promising research tool for investigators in neuroscience and pharmacology. Its unique chemical structure suggests potential activity at key CNS receptors, making it a valuable candidate for screening and further development. The protocols provided herein offer a starting point for elucidating its pharmacological profile.

References

  • Vertex AI Search. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
  • Vertex AI Search. The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis.
  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

  • PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Available from: [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

Sources

Method

Application Notes and Protocols for 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride Powder

Version: 1.0 Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride powder. As a specialized chemical intermediate, ensuring its in...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride powder. As a specialized chemical intermediate, ensuring its integrity and the safety of laboratory personnel is paramount. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and authoritative best practices. The information herein is synthesized from established safety data for analogous compounds, including piperidine hydrochloride and other hydrochloride salts, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Introduction and Compound Profile

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals, and the introduction of a fluorobenzyl ether linkage suggests its potential utility as a key intermediate in medicinal chemistry and drug discovery. The hydrochloride salt form generally enhances stability and solubility in aqueous media.

Given its nature as a fine organic powder and a hydrochloride salt, this compound is presumed to be toxic if swallowed, a skin and eye irritant, and potentially hygroscopic.[1][2][3] Adherence to stringent safety and handling protocols is therefore essential.

Chemical and Physical Properties

A summary of the known and inferred properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is presented below.

PropertyValueSource/Justification
Molecular Formula C₁₂H₁₇ClFNO[4]
Molecular Weight 245.72 g/mol [4]
Appearance White to off-white crystalline powderInferred from similar compounds
Solubility Soluble in water[5]
Hygroscopicity Likely hygroscopic[3][5]
Stability Stable under recommended storage conditions[6]

Personnel Safety and Personal Protective Equipment (PPE)

Due to the potential hazards associated with hydrochloride salts and piperidine derivatives, a comprehensive PPE strategy is mandatory to minimize exposure.[7]

Engineering Controls
  • Fume Hood: All handling of the powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

Required Personal Protective Equipment
Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[7][8]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a high risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[8][9] Consult glove manufacturer for specific chemical compatibility.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[8]
Respiratory N95 or higher-rated respiratorNIOSH-approvedRecommended when handling large quantities or if engineering controls are insufficient to control airborne dust.[9][11]

Storage Protocols

Proper storage is critical to maintain the chemical integrity of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and to ensure a safe laboratory environment.

Environmental Conditions
  • Temperature: Store in a cool, dry place.[9][12] Recommended storage temperature is between 15°C and 25°C (59°F–77°F). Avoid direct sunlight and proximity to heat sources.[13]

  • Humidity: The compound is likely hygroscopic. Store in a desiccator or a controlled low-humidity environment (relative humidity < 50%).[14] Use of desiccants like silica gel is recommended.[15]

  • Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[16]

Container and Labeling
  • Original Container: Keep the compound in its original, tightly sealed container.[9][10]

  • Secondary Containment: Store the original container within a compatible, clearly labeled secondary container to mitigate risks from spills.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, date of receipt, and "use by" date.

Chemical Incompatibility

Store 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride away from:

  • Strong oxidizing agents[2][6]

  • Strong bases

  • Metals (as hydrochloride salts can be corrosive)[9][12]

Handling and Experimental Protocols

General Handling Workflow

The following diagram outlines the standard workflow for handling the powdered compound.

G cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup and Storage start Don Appropriate PPE setup Set up work area in a certified fume hood start->setup retrieve Retrieve compound from desiccator/storage setup->retrieve weigh Weigh the required amount using an analytical balance retrieve->weigh transfer Carefully transfer powder to the reaction vessel weigh->transfer seal Tightly seal the stock container transfer->seal decontaminate Decontaminate work surfaces and equipment transfer->decontaminate return_storage Return container to desiccator/storage seal->return_storage dispose Dispose of waste in a labeled hazardous waste container decontaminate->dispose

Caption: Standard workflow for handling powdered chemical reagents.

Protocol for Preparing a Stock Solution

This protocol details the steps for preparing a stock solution from the powdered compound.

  • Preparation:

    • Don all required PPE as outlined in Section 2.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment (e.g., volumetric flask, spatula, weigh paper, solvent).

  • Weighing:

    • Place a clean, dry weigh boat or paper on the analytical balance and tare.

    • Carefully transfer the desired amount of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride powder onto the weigh boat. Avoid creating airborne dust.[1]

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add approximately half of the final volume of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the powder. Sonication may be used if necessary to aid dissolution.

    • Once fully dissolved, add the solvent to the calibration mark on the flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup and Storage:

    • Tightly seal the stock container and return it to its designated storage location.

    • Decontaminate the spatula, weigh boat, and work surface.

    • Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated solid hazardous waste container.

Spill and Emergency Procedures

Small Powder Spill
  • Evacuate: If necessary, alert others in the immediate area.

  • Contain: Prevent the spread of the powder. Avoid creating dust clouds.

  • Clean-up:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite.[10]

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor.

Exposure Response

The following diagram outlines the immediate actions to take in case of personal exposure.

G cluster_actions exposure Personal Exposure Occurs skin Skin Contact: Immediately flush with water for 15 mins. Remove contaminated clothing. exposure->skin on skin eye Eye Contact: Immediately flush with eyewash for 15 mins. Seek medical attention. exposure->eye in eyes inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation is inhaled ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion is swallowed

Caption: Immediate first aid response to chemical exposure.

Waste Disposal

All waste containing 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Collect waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Hydrochloric Acid SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Best Practices for Powder Storage and Handling. (n.d.). coatingAI. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Hydrochloric Acid Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. (2025, January 18). Retrieved from [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved from [Link]

  • SAFETY DATA SHEET - Piperidine hydrochloride. (2023, August 11). Retrieved from [Link]

  • Best practices for storing AM powders. (2025, October 13). CN Tech. Retrieved from [Link]

  • How To Prevent Moisture Damage In Metal Powders: A Complete Guide. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - 3-(4-Fluorobenzyl)piperidine hydrochloride. (2024, December 1). Angene Chemical. Retrieved from [Link]

  • 3'-SPIRO-[3-(N-2-FLUOROBENZYL-2-PIPERIDONE)]PIPERIDINE HCL. (n.d.). ChemBK. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a research chemical belonging to the 3-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a research chemical belonging to the 3-benzyloxypiperidine class of compounds. While specific pharmacological data for this particular analog is not extensively available in public literature, its structural similarity to a known series of potent and selective dopamine D4 receptor antagonists strongly suggests its primary mechanism of action is the modulation of the D4 receptor.[1][2] The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier penetration and metabolic stability.[2]

This document provides a detailed guide for researchers interested in investigating the neuropharmacological properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The information presented herein is based on the hypothesized activity of this compound as a dopamine D4 receptor antagonist, drawing from published structure-activity relationship (SAR) studies of closely related analogs.[3]

Hypothesized Mechanism of Action: Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D3 receptors.[1] These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] D4 receptors are predominantly expressed in the prefrontal cortex, hippocampus, amygdala, and substantia nigra, regions of the brain critically involved in cognition, emotion, and reward.[5][6]

By binding to the D4 receptor, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is presumed to act as an antagonist, blocking the binding of the endogenous ligand, dopamine.[7] This blockade prevents the downstream signaling cascade initiated by dopamine, thereby modulating the activity of neural circuits where D4 receptors are expressed. The fluorine substitution on the benzyl ring may influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[3]

D4_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist 3-[(3-Fluorobenzyl)oxy]piperidine Antagonist->D4R Binds & Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response Regulates

Figure 1: Hypothesized mechanism of action of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride as a dopamine D4 receptor antagonist.

Potential Neuropharmacological Applications

The unique distribution and function of the dopamine D4 receptor in the central nervous system suggest that selective antagonists could have therapeutic potential in a range of neuropsychiatric and neurological disorders.[4][8]

Potential Therapeutic AreaRationale for D4 Receptor AntagonismKey References
Schizophrenia The atypical antipsychotic clozapine has a high affinity for D4 receptors, suggesting that D4 antagonism may contribute to its efficacy with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[9][10][9][10]
Substance Use Disorders D4 receptor antagonists have been shown to reduce drug-seeking behavior and relapse in preclinical models of addiction to psychostimulants like cocaine and nicotine.[8][11][8][11]
Attention-Deficit/Hyperactivity Disorder (ADHD) Genetic association studies have linked polymorphisms in the D4 receptor gene to ADHD. D4 antagonists are being explored as a potential non-stimulant treatment for ADHD.[12][13][12][13]
L-DOPA-Induced Dyskinesia in Parkinson's Disease There is emerging evidence for the involvement of D4 receptors in the development of involuntary movements (dyskinesias) that occur with long-term levodopa treatment for Parkinson's disease.[2][2]
Glioblastoma Recent studies have suggested that D4 receptor antagonists may have anti-tumor effects in glioblastoma cell lines, opening a novel avenue for research in neuro-oncology.[5][14][5][14]

Experimental Protocols

The following protocols are provided as a starting point for the in vitro and in vivo characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

In Vitro Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human dopamine D4 receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing human D4 receptors start->prep_membranes prep_compound Prepare serial dilutions of 3-[(3-Fluorobenzyl)oxy]piperidine HCl start->prep_compound incubation Incubate membranes, radioligand (e.g., [3H]spiperone), and test compound prep_membranes->incubation prep_compound->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values using non-linear regression analysis scintillation->analysis end End analysis->end

Figure 2: Workflow for the in vitro radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor (commercially available).

  • Radioligand, e.g., [³H]spiperone.

  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membranes on ice. Dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.

  • Prepare serial dilutions of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the serially diluted test compound.

  • Initiate the binding reaction by adding the diluted cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., L-745,870).

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Protocol: Functional Assay for D4 Receptor Antagonism (cAMP Inhibition)

This protocol assesses the functional antagonist activity of the test compound by measuring its ability to block dopamine-induced inhibition of cAMP production.

Functional_Assay_Workflow start Start culture_cells Culture cells stably expressing human D4 receptors (e.g., CHO-K1) start->culture_cells pre_treat Pre-treat cells with 3-[(3-Fluorobenzyl)oxy]piperidine HCl culture_cells->pre_treat stimulate Stimulate cells with forskolin and an EC80 concentration of dopamine pre_treat->stimulate lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analysis Determine the IC50 of the antagonist for blocking the dopamine response measure_cAMP->analysis end End analysis->end

Figure 3: Workflow for the in vitro functional cAMP assay.

Materials:

  • A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium and supplements.

  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Dopamine.

  • Forskolin (to stimulate adenylyl cyclase).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • 384-well white microplates.

Procedure:

  • Seed the D4 receptor-expressing cells in a 384-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Pre-incubate the cells with serial dilutions of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for a specified time (e.g., 15-30 minutes).

  • Add a solution containing forskolin and an EC₈₀ concentration of dopamine to stimulate the cells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection reagents provided in the kit.

  • Plot the cAMP concentration against the concentration of the test compound.

  • Determine the IC₅₀ value for the antagonist's ability to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Protocol: Novel Object Recognition Test for Pro-Cognitive Effects

This protocol is used to assess the potential pro-cognitive effects of the test compound in rodents, a relevant behavioral paradigm for evaluating D4 receptor modulators.[4]

NOR_Workflow start Start habituation Habituate animals to the open-field arena start->habituation dosing Administer vehicle or 3-[(3-Fluorobenzyl)oxy]piperidine HCl habituation->dosing training Training Phase: Expose animals to two identical objects dosing->training delay Inter-trial Interval (e.g., 1-24 hours) training->delay testing Test Phase: Replace one object with a novel object delay->testing recording Record the time spent exploring the familiar and novel objects testing->recording analysis Calculate the Discrimination Index (DI) and compare between groups recording->analysis end End analysis->end

Figure 4: Workflow for the in vivo Novel Object Recognition test.

Animals and Housing:

  • Adult male rats or mice.

  • Standard housing conditions with ad libitum access to food and water.

  • A 12-hour light/dark cycle.

Apparatus:

  • An open-field arena (e.g., a 40 x 40 x 40 cm box).

  • A set of identical objects for the training phase.

  • A set of novel objects for the test phase.

  • A video camera for recording the sessions.

Procedure:

  • Habituation: For 2-3 days prior to the experiment, allow each animal to explore the empty open-field arena for 5-10 minutes per day.

  • Dosing: On the test day, administer 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the training phase.

  • Training Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specified delay period (e.g., 1 to 24 hours).

  • Test Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Score the amount of time the animal spends exploring (sniffing, touching) each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Compare the DI between the vehicle-treated and drug-treated groups. A higher DI in the drug-treated group suggests an improvement in recognition memory.

Conclusion

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a promising research tool for investigating the role of the dopamine D4 receptor in the central nervous system. Based on its structural similarity to known D4 antagonists, it is hypothesized to be a selective inhibitor of this receptor. The protocols provided in this guide offer a framework for the systematic evaluation of its binding affinity, functional activity, and behavioral effects. Further research on this and related compounds will contribute to a better understanding of D4 receptor pharmacology and may lead to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • Patsnap Synapse. What are D4 receptor antagonists and how do they work? Patsnap Synapse. Published June 21, 2024. Accessed January 21, 2026. [Link]

  • Hopkins CR, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Preprint. Published online 2022. Accessed January 21, 2026. [Link]

  • Lindsley CW, et al. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Med Chem Lett. 2014;5(11):1211-1216. [Link]

  • Saeedi S, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;63:128615. [Link]

  • Le Foll B, et al. Dopamine D4 Receptors in Psychostimulant Addiction. Front Psychiatry. 2014;5:148. [Link]

  • Van Craenenbroeck K, et al. The dopamine D4 receptor: biochemical and signalling properties. Cell Mol Life Sci. 2005;62(13):1447-1462. [Link]

  • Seeman P, et al. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action. J Psychopharmacol. 1997;11(1):5-11. [Link]

  • Saeedi S, et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. Preprint. Published online 2023. Accessed January 21, 2026. [Link]

  • Lindsley CW, et al. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. J Med Chem. 2019;62(7):3377-3392. [Link]

  • Butini S, et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Int J Mol Sci. 2023;24(19):14876. [Link]

  • Butini S, et al. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Med Chem Lett. 2022;13(10):1598-1605. [Link]

  • Franco R, et al. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Prog Neurobiol. 2023;220:102377. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs Website. Accessed January 21, 2026. [Link]

  • Hopkins CR. The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. J Med Chem. 2021;64(13):8807-8809. [Link]

  • Kim Y, et al. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Int J Mol Sci. 2023;24(6):5349. [Link]

  • Saeedi S, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;63:128615. [Link]

  • Wikipedia. Dopamine receptor. Wikipedia, The Free Encyclopedia. Last modified January 15, 2026. Accessed January 21, 2026. [Link]

  • Saeedi S, et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Preprint. Published online 2023. Accessed January 21, 2026. [Link]

  • Sato M, et al. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. J Med Chem. 1999;42(5):737-746. [Link]

  • Beaulieu JM, et al. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Front Pharmacol. 2020;11:100. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

This guide serves as a comprehensive resource for researchers and drug development professionals encountering solubility challenges with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Our objective is to provide robust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive resource for researchers and drug development professionals encountering solubility challenges with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Our objective is to provide robust, scientifically-grounded solutions that move beyond simple instructions to explain the underlying chemical principles, ensuring reproducible success in your experiments.

Part 1: Foundational Knowledge & FAQs

Q1: What are the core chemical properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride that influence its solubility?

To effectively troubleshoot solubility, it is essential to understand the molecule's structure. It consists of two key components: a relatively large, non-polar organic scaffold (the fluorobenzyl and piperidine rings) and an ionic hydrochloride salt group.

  • The Organic Scaffold: The benzyl and piperidine rings are lipophilic ("fat-loving"), which favors solubility in organic solvents but limits solubility in water.

  • The Hydrochloride Salt: The piperidine nitrogen is a base. In the presence of hydrochloric acid (HCl), it becomes protonated to form a piperidinium chloride, which is an ionic salt.[1][2] This salt form dramatically increases the molecule's polarity, making it significantly more soluble in polar solvents like water compared to its "free base" form.[2][3][4]

The solubility behavior of the entire molecule is a balance between these opposing characteristics.

Q2: I'm preparing an aqueous stock. Why is the pH of the solution so critical?

The pH of the aqueous solution is the single most important factor governing the solubility of this compound. The hydrochloride salt exists in equilibrium with its corresponding free base.

R₃NH⁺Cl⁻ (soluble salt) ⇌ R₃N (less soluble free base) + H⁺ + Cl⁻

In an acidic environment (low pH), the equilibrium shifts to the left, favoring the charged, highly water-soluble piperidinium salt form.[1] If the pH is neutral or basic, the equilibrium shifts to the right, generating the neutral, less polar free base, which has poor aqueous solubility and is likely to precipitate out of solution.[5]

Part 2: Troubleshooting Guide for Aqueous Solutions

Issue: The compound fails to dissolve completely in water or a neutral buffer at my target concentration.

This is a common issue that can almost always be resolved by controlling the solution's pH. Follow this systematic workflow.

Workflow for Achieving Aqueous Dissolution

A Start: Undissolved Compound in Aqueous Solvent B Measure pH of the Suspension A->B C Is pH < 5.0? B->C D Action: Add 0.1 M HCl Dropwise with Stirring C->D No E Action: Apply Gentle Warming (35-40°C) C->E Yes D->E F Action: Sonicate for 5-10 min Intervals E->F G Is Compound Fully Dissolved? F->G H Success: Solution Ready for Use (Maintain acidic pH) G->H Yes I Problem Persists: Consider Preparing a More Dilute Solution or an Alternative Solvent System G->I No

Caption: A systematic workflow for dissolving amine hydrochloride salts in aqueous media.

Detailed Experimental Protocol:

  • Initial Preparation: Add your weighed 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride to the desired volume of water or buffer (e.g., PBS) in a sterile container. Stir with a magnetic stir bar.

  • pH Measurement: Calibrate and use a pH meter to accurately measure the pH of the suspension. It is likely to be near neutral if using pure water or a neutral buffer.

  • Acidification (Critical Step): If the pH is above 5.0, slowly add a solution of 0.1 M HCl drop by drop. The ionic salt form is stabilized at a lower pH.[6] Stir continuously and monitor the solution for visual signs of dissolution. Continue until the solid is fully dissolved. Re-measure the final pH.

  • Thermal Assistance (Optional): If dissolution is slow, gently warm the solution in a water bath to 35-40°C. Increased temperature enhances the dissolution rate of most salts.[4] Avoid aggressive heating, which could risk compound degradation.

  • Mechanical Assistance (Optional): Place the sample vial in a bath sonicator for 5-10 minute cycles. Sonication uses high-frequency sound waves to break apart powder agglomerates, increasing the surface area for solvation.

  • Final Check: Once the solution is clear, perform a final visual inspection to ensure no particulates remain. For quantitative applications, filtering through a 0.22 µm syringe filter is recommended.

Part 3: Organic Solvents and Stock Solution Preparation

Q3: My experiment requires an organic solvent. Which solvents are compatible and how should I prepare a concentrated stock solution?

While the hydrochloride salt form enhances aqueous solubility, it reduces solubility in non-polar organic solvents. Polar organic solvents are required to effectively dissolve the compound.

Data Summary: Solubility in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityKey Application Notes
DMSO Polar AproticHigh Recommended for preparing high-concentration stock solutions for long-term storage and biological assays.
Ethanol / Methanol Polar ProticGood Suitable for direct use in some reactions and for preparing solutions for immediate use. Can be used for recrystallization.[7]
DMF Polar AproticModerate to GoodAn alternative to DMSO, but generally more toxic and harder to remove.
Acetonitrile Polar AproticLow to ModerateLimited utility for preparing concentrated stocks.
Dichloromethane (DCM) Non-polarVery Low / InsolubleNot suitable for dissolving the hydrochloride salt.[3] The free base form would be more soluble.
Hexane / Diethyl Ether Non-polarInsolubleNot suitable for dissolving the hydrochloride salt.[3]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride needed. (Molecular Weight can be found on the supplier's documentation).

  • Weighing: Accurately weigh the solid into a microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gently warm to ~30°C or sonicate as described in the aqueous protocol to ensure complete dissolution.

  • Storage: For long-term stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Part 4: Advanced Troubleshooting - Solution Stability

Q4: The compound dissolved perfectly, but a precipitate formed after storing the solution. What causes this instability?

Precipitation upon standing indicates that the compound is no longer stable in its dissolved state. The cause depends on the solvent system.

Decision Logic for Investigating Precipitation

A Start: Precipitate Observed in Stored Solution B Is the Solvent Aqueous? A->B C Cause: pH Drift The solution pH has likely risen, converting the soluble salt to the insoluble free base. B->C Yes E Cause: Supersaturation The solution was prepared warm and crashed out upon cooling to room/storage temp. B->E No (Organic Solvent) D Solution: 1. Use a buffered solution (e.g., citrate buffer pH 4). 2. Re-acidify with dilute HCl before use. C->D F Solution: 1. Gently warm to redissolve before use. 2. Prepare a new, more dilute stock solution. E->F

Caption: Decision tree for diagnosing the cause of precipitation from a prepared stock solution.

  • For Aqueous Solutions: The most probable cause is a gradual increase in pH. This can happen if the solution absorbs CO₂ from the air (forming carbonic acid, which can be insufficient to maintain a low pH) or if it's diluted into a poorly buffered neutral medium. Always use a buffer with sufficient capacity in the acidic range (e.g., a citrate or acetate buffer) for long-term stability.

  • For All Solutions (Aqueous & Organic): If you prepared the solution with heating, you may have created a supersaturated solution. This is a metastable state where more solute is dissolved than is normally possible at room temperature. Upon cooling or with agitation, the excess solute will precipitate. The solution is to either gently warm it to redissolve before each use or to prepare a new stock at a lower concentration that is stable at your intended storage temperature.

References

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Gibson, Emma K. (2007) PhD thesis. Discusses the insolubility of amine hydrochloride salts. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. A forum discussion providing practical advice on solvents for recrystallizing and washing hydrochloride salts, such as 2-propanol and acetone. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. An academic review discussing the importance of solubility for bioavailability and common enhancement techniques, including salt formation. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Discusses how aqueous solubility can be affected by factors like the common ion effect. [Link]

  • Why do amines dissolve in hydrochloric acid? - Quora. Explains the acid-base reaction where protonation of the amine nitrogen by HCl forms a water-soluble salt. [Link]

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine - PubChem. Provides chemical and physical properties for a related complex piperidine structure. [Link]

  • Method for removing salt from hydrochloride-1-amido glycolyurea - Google Patents. A patent describing a purification process that involves adjusting the pH to 1-2 with hydrochloric acid to handle a hydrochloride salt.
  • Turn Solution to hcl salt [closed] - Chemistry Stack Exchange. A discussion forum that explains how deprotonating an amine salt with a base will cause the less soluble free base to precipitate from water. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. A detailed chemical database entry for piperidine, noting its miscibility in water and solubility in various organic solvents. [Link]

  • Methylamine hydrochloride | Solubility of Things. Describes the solubility characteristics of a simple amine hydrochloride, noting high water solubility due to its ionic nature and the influence of temperature and pH. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. An educational resource explaining that amines are bases that react with acids to form water-soluble ammonium salts. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in DMSO

Welcome to the technical support center for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.

Introduction: Understanding the Molecule

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a molecule featuring a piperidine ring, a benzyl ether linkage, and a fluorinated phenyl group. Its stability in DMSO is critical for a wide range of applications, from high-throughput screening to preclinical development. While DMSO is a powerful and widely used solvent, its interaction with solutes can be complex and is influenced by experimental conditions.[1][2][3] This guide will address common stability-related questions and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in a DMSO stock solution?

A1: Based on its structural motifs, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is expected to exhibit good stability in anhydrous DMSO when stored under appropriate conditions (e.g., -20°C, protected from light). However, the presence of two key functional groups, the piperidine nitrogen and the benzyl ether linkage, presents potential, albeit generally slow, degradation pathways. The hydrochloride salt form enhances solubility and can influence the pH of the microenvironment, which may play a role in long-term stability.

Q2: What are the primary chemical moieties on this molecule that could be susceptible to degradation in DMSO?

A2: The two primary sites of potential degradation are:

  • The Piperidine Ring: As a tertiary amine, the nitrogen atom in the piperidine ring is susceptible to oxidation.[4][5] This can lead to the formation of an N-oxide, which may alter the biological activity and physicochemical properties of the compound.

  • The Benzyl Ether Linkage: Benzyl ethers are generally stable but can undergo cleavage under certain conditions.[6][7] While robust, this bond can be susceptible to acid- or base-catalyzed hydrolysis, particularly if residual water is present in the DMSO, and oxidative cleavage.

Q3: How does the presence of water in DMSO affect the stability of my compound?

A3: Water is a significant factor in the degradation of many compounds stored in DMSO.[8][9] For 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, water can facilitate the hydrolysis of the benzyl ether linkage. This reaction is typically slow at neutral pH but can be accelerated by acidic or basic impurities. Given that DMSO is hygroscopic, it is crucial to use anhydrous DMSO and handle it in a way that minimizes moisture absorption. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for two years at 4°C, indicating that while many compounds are robust, a notable fraction can degrade.[8]

Q4: Can DMSO itself react with or degrade 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride?

A4: Yes, under certain conditions, DMSO can act as an oxidant.[10][11][12] At elevated temperatures or in the presence of acidic impurities, DMSO can decompose to form acidic byproducts, which could then catalyze the degradation of the solute.[13] Thermal decomposition of DMSO has been shown to produce several organic and inorganic acids.[13] It is also a known reactant in certain oxidation reactions of alcohols and halides.[10][11]

Troubleshooting Guide

Issue 1: Inconsistent or decreasing compound activity in biological assays over time.
  • Possible Cause: Degradation of the compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your DMSO stock solution using an appropriate analytical method, such as HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared solution or a solid reference standard.

    • Review Storage Conditions: Ensure your stock solution is stored at or below -20°C and protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[9]

    • Use High-Quality DMSO: Use anhydrous, high-purity DMSO for preparing stock solutions.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from the solid compound for each experiment or for a limited number of experiments.

Issue 2: Appearance of new peaks in my HPLC or LC-MS analysis of the DMSO stock solution.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If your LC-MS system has sufficient resolution and mass accuracy, attempt to determine the mass of the new peaks. This can provide clues about the degradation pathway. For example, an increase of 16 amu could indicate N-oxide formation.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct a forced degradation study. This involves exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to intentionally induce degradation.[14][15][16] The degradation products formed can then be used as markers to identify instability in your experimental samples.

Potential Degradation Pathways

The primary hypothetical degradation pathways for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in a DMSO solution are illustrated below.

G Parent 3-[(3-Fluorobenzyl)oxy]piperidine N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., residual peroxide, air) Hydrolysis_Alcohol 3-Hydroxypiperidine Parent->Hydrolysis_Alcohol Hydrolysis (H₂O, acid/base catalysis) Hydrolysis_Aldehyde 3-Fluorobenzaldehyde Parent->Hydrolysis_Aldehyde G start Prepare Solutions of Compound in DMSO/Aqueous Cosolvent acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (e.g., UV light exposure) start->photo analyze Analyze all samples by LC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Summary of Best Practices for Ensuring Stability

  • Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize moisture absorption and degradation.

  • Light Protection: Protect solutions from light, especially if the compound has chromophores that absorb in the UV-Vis range.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use to avoid repeated freezing and thawing. [9]* Regular Quality Control: Periodically check the purity of long-term stored stock solutions by HPLC or LC-MS.

  • Fresh is Best: For critical experiments, prepare fresh dilutions from a recently made stock solution.

By understanding the chemical nature of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and the potential interactions with its solvent environment, researchers can take proactive steps to ensure the integrity of their experimental results.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. 3rd Edition. Thieme.
  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. (2020). Request PDF. [Link]

  • Li, Z., et al. (2018). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry, 16(43), 8343-8347. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. [Link]

  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (2014). Request PDF. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2021). Request PDF. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). The FASEB Journal, 35(9), e21832. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Natural Product Research, 35(8), 1348-1352. [Link]

  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (1988). ChemInform. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. (2019). RSC Advances, 9(1), 22-27. [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3). [Link]

  • Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. (1970). Journal of Synthetic Organic Chemistry, Japan, 28(2), 178-189. [Link]

  • Wang, D. Y., et al. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256. [Link]

  • Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. (2021). CrystEngComm, 23(1), 148-157. [Link]

  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2022). Journal of Medicinal Chemistry, 65(1), 453-477. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2022). Molecules, 27(9), 2968. [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. (2022). ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Inconsistent Results in Assays with Piperidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the common challenge of inconsistent results in assays involving piperidine-containing compounds. The unique physicochemical properties of the piperidine scaffold, while valuable in medicinal chemistry, can present specific challenges in experimental settings. This resource will equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the reliability and reproducibility of your assay data.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Issues

This section addresses the most frequent initial hurdles encountered when working with piperidine compounds.

Q1: My piperidine compound precipitates out of my DMSO stock solution upon storage, even at low temperatures. What should I do?

A1: This is often due to the compound being supersaturated in the initial solution or crashing out at lower temperatures. Here are some immediate steps to take:

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Prepare Fresh Solutions: To ensure maximum consistency and avoid issues with compound stability over time, it is best practice to prepare fresh stock solutions before each experiment.[1][2]

  • Lower Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation during storage.[1]

Q2: Upon diluting my DMSO stock into an aqueous assay buffer, my compound immediately precipitates. How can I resolve this?

A2: This is a classic solubility issue arising from the often lipophilic nature of substituted piperidine rings.[1] Consider these strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system, typically up to 1%.[1]

  • Utilize a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]

Q3: Why is the pH of my assay buffer so critical when working with piperidine compounds?

A3: The piperidine nitrogen is basic, with a pKa of its protonated form typically around 11.22.[3][4] This means that at physiological pH (around 7.4), a significant portion of the compound will be in its neutral, free base form, which is generally less water-soluble. In acidic media (pH < pKa), the nitrogen becomes protonated, forming a more soluble piperidinium salt.[5] Therefore, controlling the pH is crucial for maintaining the solubility and consistent behavior of your compound.

Q4: I'm observing high background or non-specific activity in my assay. Could my piperidine compound be the cause?

A4: Yes, this is a possibility. The basic nature of the piperidine moiety can lead to non-specific binding to acidic components of your assay system, such as proteins or plasticware. Additionally, some compounds can interfere with the assay technology itself, for example, by affecting reporter enzymes or having intrinsic fluorescence. It is crucial to run appropriate controls to identify and mitigate these effects.

Q5: How stable are piperidine compounds in typical assay conditions?

A5: The stability of a piperidine compound is highly dependent on its overall structure and the specific assay conditions.[5][6][7] While the piperidine ring itself is relatively stable, factors like temperature, pH, and the presence of oxidizing agents can lead to degradation over the course of an experiment.[2][5] It is always advisable to assess the stability of your compound under your specific assay conditions if you suspect it might be a source of variability.

Part 2: In-depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. These guides provide a logical workflow for diagnosing and resolving more complex issues.

Guide 1: Tackling Poor Aqueous Solubility of Piperidine Compounds

Inconsistent results are often rooted in poor and variable compound solubility. This guide provides a step-by-step protocol to diagnose and improve the solubility of your piperidine-containing molecules.

The Underlying Science: The solubility of piperidine compounds is a function of the equilibrium between their protonated (charged) and free base (neutral) forms. The Henderson-Hasselbalch equation dictates this equilibrium, and therefore, pH is a powerful tool to modulate solubility. Furthermore, the overall lipophilicity of the molecule, often estimated by LogP, will significantly impact its aqueous solubility.

Troubleshooting Workflow:

A Inconsistent Results or Visible Precipitation B Step 1: Physicochemical Characterization A->B C Determine pKa and LogP (if unknown) B->C D Step 2: Systematic pH Optimization C->D E Prepare compound in a range of pH buffers (e.g., pH 4-8) D->E F Assess solubility visually and/or by nephelometry E->F G Identify optimal pH for solubility and assay compatibility F->G H Step 3: Co-Solvent Screening G->H Inadequate Improvement M Consistent Assay Performance G->M Success I If pH optimization is insufficient, test co-solvents (e.g., Ethanol, PEG, Cyclodextrins) H->I J Step 4: Salt Form Consideration I->J Inadequate Improvement I->M Success K Synthesize or procure a salt form (e.g., HCl salt) J->K L Re-evaluate solubility K->L L->M

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate, Tris) with pH values from 4.0 to 8.0 in 0.5 unit increments.

  • Prepare concentrated stock: Dissolve the piperidine compound in DMSO at a high concentration (e.g., 10 mM).

  • Dilute into buffers: Dilute the DMSO stock into each buffer to the final desired assay concentration.

  • Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Assess solubility:

    • Visual Inspection: Observe the solutions against a dark background for any signs of precipitation or turbidity.

    • Nephelometry: For a quantitative measure, analyze the samples using a nephelometer to measure light scattering caused by insoluble particles.

  • Determine optimal pH: Identify the pH range that provides the best solubility while remaining compatible with your assay's biological components.

Data Presentation: Impact of pH on Solubility

pH of BufferVisual ObservationNephelometry Reading (NTU)
4.0Clear< 5
5.0Clear< 5
6.0Slightly Hazy25
7.0Hazy75
7.4Precipitate> 200
8.0Heavy Precipitate> 500

This is example data and will vary for each compound.

Guide 2: Investigating and Mitigating Non-Specific Assay Interference

Piperidine compounds can sometimes interact with assay components in a non-specific manner, leading to false-positive or false-negative results.[8]

The Underlying Science: The basic nitrogen of the piperidine ring can engage in ionic interactions with acidic residues on proteins or other macromolecules. Furthermore, the overall structure of the compound may predispose it to aggregation or reactivity with assay reagents.

Troubleshooting Workflow:

A High Background or Inconsistent Activity B Step 1: Run 'No Target' Control A->B C Perform assay without the biological target (e.g., enzyme, receptor) B->C D Signal Observed? C->D E Yes: Compound interferes with assay components D->E Yes F No: Proceed to Step 2 D->F No O Implement Optimized Assay Conditions E->O G Step 2: Test for Non-Specific Binding F->G H Increase concentration of blocking agents (e.g., BSA, Tween-20) G->H I Activity Reduced? H->I J Yes: Indicates non-specific binding I->J Yes K No: Proceed to Step 3 I->K No J->O L Step 3: Characterize Compound Behavior K->L M Perform dynamic light scattering (DLS) to check for aggregation L->M N Consider counter-screens for common assay artifacts M->N N->O

Caption: Workflow for diagnosing assay interference.

Experimental Protocol: "No Target" Control

  • Prepare assay components: Prepare all assay reagents as you would for a standard experiment, but replace the biological target (e.g., enzyme, cell lysate) with an equal volume of assay buffer.

  • Add compound: Add your piperidine compound at the desired concentrations to these "no target" wells.

  • Incubate and read: Follow the standard assay protocol for incubation times and signal detection.

  • Analyze results: If you observe a signal that titrates with your compound concentration, it is a strong indicator of direct interference with the assay's detection system.

Part 3: Best Practices for Handling and Storage of Piperidine Compounds

To ensure the long-term integrity and consistent performance of your piperidine-containing compounds, adhere to these best practices.

  • Storage Conditions: Unless otherwise specified, store compounds as a dry powder at the recommended temperature (typically -20°C or -80°C) in a desiccated environment. For DMSO stock solutions, refer to the solubility troubleshooting guide and consider room temperature storage if precipitation at lower temperatures is an issue and stability allows.[1][2]

  • Handling: Piperidine and its derivatives can be hazardous.[9][10][11][12] Always consult the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[10][11]

  • Avoid Repeated Freeze-Thaw Cycles: For stock solutions, aliquot into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can degrade the compound over time.

  • Characterization: Whenever possible, confirm the identity and purity of your compound using analytical techniques such as LC-MS or NMR before initiating a screening campaign.[13]

By understanding the inherent chemical properties of piperidine compounds and employing these systematic troubleshooting strategies, you can overcome the challenges of assay variability and generate high-quality, reproducible data.

References

  • Study.com. Identifying Potential Reasons for Inconsistent Experiment Results. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

  • BIOSYNCE. What is the stability of piperidine? - Blog. Available from: [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. Available from: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. Available from: [Link]

  • Filo. Piperidine is a base found in small amounts in black Exercises pepper. W.. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • NIH. Piperidine | C5H11N | CID 8082 - PubChem. Available from: [Link]

  • PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • PubMed. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. Available from: [Link]

  • NIH. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]

  • Scienmag. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

  • Der Pharma Chemica. PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]

  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • PubMed. Association constants of pyridine and piperidine alkaloids to amyloid beta peptide determined by electrochemical impedance spectroscopy. Available from: [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available from: [Link]

  • NIH. Development of an in vitro aggregation assay for long synthetic polypeptide, amyloidogenic gelsolin fragment AGelD187N 173–242. Available from: [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. Available from: [Link]

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]

  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. Available from: [Link]

  • ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage for In Vivo Studies of Piperidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step advice for optimizing the in vivo dosage of your novel piperidine derivatives. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2][3][4] However, transitioning from a promising in vitro profile to a successful in vivo study requires a systematic and well-reasoned approach to dose selection.

This document moves beyond rigid templates to offer a logical workflow, from initial dose estimation to troubleshooting common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Dosing

This section addresses the most common foundational questions researchers face when planning their first animal studies.

Q1: I have a potent piperidine derivative with a low nanomolar IC50 value in vitro. Can I convert this directly into an in vivo dose for my mouse model?

A: This is a frequent and critical question. The short answer is no; you cannot directly and reliably convert an in vitro IC50 concentration into an in vivo dose (e.g., mg/kg).[5][6]

Causality Explained: An in vitro assay is a simplified, closed system. It measures the direct interaction of your compound with its target (e.g., an enzyme or receptor) in a controlled environment. It does not account for the complex physiological processes that occur in vivo, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Factors that make direct conversion impossible include:

  • Bioavailability: Will the compound be absorbed into the bloodstream after oral or intraperitoneal administration? Many compounds with high lipophilicity, a common feature in some complex piperidine derivatives, suffer from poor aqueous solubility and, consequently, low bioavailability.[7]

  • Metabolism: Is the compound rapidly broken down by enzymes in the liver or other tissues?[8]

  • Distribution: Does the compound reach the target tissue at a sufficient concentration, or does it get sequestered in other tissues or fail to cross critical biological barriers like the blood-brain barrier?

  • Excretion: How quickly is the compound cleared from the body by the kidneys or other routes?

Ignoring these factors by attempting a direct conversion will almost certainly lead to a failed experiment, either due to a lack of efficacy (dose too low) or unexpected toxicity (dose too high). The standard, validated approach is to begin with a dose-ranging or Maximum Tolerated Dose (MTD) study.[5][9]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it the essential first step?

A: An MTD study is a short-term dose-escalation experiment designed to identify the highest dose of a drug that can be administered to an animal model without causing unacceptable, life-altering toxicity over a specific period.[10][11] It is the foundational experiment for all subsequent in vivo work.

Causality Explained: The goal of an MTD study is not to find a lethal dose. Instead, it establishes the upper boundary of the therapeutic window.[9] By determining the MTD, you maximize the likelihood of observing a pharmacological effect in your efficacy studies. If you test a dose that is too low, you might falsely conclude your compound is inactive, when in reality, the concentration at the target was insufficient. The MTD study provides a data-driven basis for selecting 2-3 well-tolerated dose levels for your main efficacy and pharmacokinetic studies.[10]

Q3: I've heard about allometric scaling. Can I use it to predict my starting dose in mice from data in rats?

A: Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters and doses across different species based on body weight or body surface area.[8][12] It can be a useful predictive tool, particularly in later stages of drug development, but it has significant limitations and should be used with caution for initial dose selection in discovery research.

Causality Explained: Allometry is based on the principle that many physiological processes (like metabolic rate and drug clearance) scale with body size in a predictable, non-linear manner.[8][13] However, this is a simplified model. The accuracy of allometric scaling can be poor for drugs that have:

  • Species-Specific Metabolism: The type and rate of drug metabolism can vary dramatically between species, overriding the effect of size alone.[8]

  • Extensive Active Transport: If a drug is a substrate for uptake or efflux transporters whose expression differs between species, scaling will be inaccurate.

  • High Protein Binding: Differences in plasma protein binding can alter the amount of free, active drug available.[8]

For a novel piperidine derivative with an unknown metabolic profile, relying solely on allometric scaling is risky. An empirical MTD study in the chosen species (e.g., mouse) remains the most reliable starting point.

Section 2: Core Experimental Protocol - The Dose-Ranging MTD Study

This protocol provides a self-validating system for determining the MTD of a novel piperidine derivative in mice.

Experimental Workflow for In Vivo Dose Optimization

InVivo_Workflow cluster_0 Phase 1: Pre-Clinical Foundation cluster_1 Phase 2: PK/PD Characterization cluster_2 Phase 3: Efficacy Evaluation invitro In Vitro Potency & Physicochemical Properties formulation Vehicle Formulation & Solubility Check invitro->formulation Solubility Data mtd_study Acute Dose-Ranging MTD Study formulation->mtd_study Dosing Solution pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Select Tolerated Doses (e.g., MTD, 1/2 MTD) pd_study Pharmacodynamic (PD) / Target Engagement pk_study->pd_study Exposure Data efficacy_study Chronic Dosing Efficacy Study pd_study->efficacy_study Establish Dose-Response Relationship

Caption: Workflow for establishing an optimal in vivo dose.

Step-by-Step MTD Protocol

Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of a piperidine derivative.

Materials:

  • Test Compound (piperidine derivative)

  • Vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline; must be validated for safety alone)[14]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per group, plus a vehicle control group)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calibrated scale for animal weight

Methodology:

  • Dose Selection:

    • Choose a wide range of doses. A common starting point is a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The highest dose may be limited by solubility in the vehicle (Maximum Feasible Dose).[11]

    • Prepare fresh dosing solutions on the day of the experiment. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Animal Dosing and Observation (Acute Phase):

    • Record the initial body weight of each animal.

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)). Administer vehicle to the control group.

    • Observe animals continuously for the first 4 hours post-dose for immediate signs of toxicity. Key indicators include:

      • Behavioral: Lethargy, hyperactivity, aggression, stereotypy (repetitive movements).

      • Neurological: Ataxia (staggering gait), convulsions, tremors.[15]

      • Autonomic: Piloerection (hair standing on end), changes in respiration, abnormal posture.

  • Monitoring (Follow-up Phase):

    • Continue to monitor the animals at 24, 48, and 72 hours, and then daily for up to 14 days.

    • Body Weight: Record body weight daily. This is a highly sensitive indicator of systemic toxicity. Body weight loss exceeding 15-20% is typically considered a humane endpoint.[16]

    • Clinical Signs: Note any persistent signs of distress or illness.

  • Data Interpretation to Define MTD:

    • The MTD is defined as the highest dose that does not result in:

      • Mortality.

      • Body weight loss exceeding a pre-defined limit (e.g., 15%).[16]

      • Persistent, severe clinical signs of distress.

    • Doses for subsequent efficacy studies are typically chosen at the MTD, and one or two lower doses (e.g., 1/2 MTD, 1/4 MTD) to establish a dose-response relationship.

Example MTD Study Design
Dose GroupCompound Dose (mg/kg)RouteNo. of AnimalsKey Observations
1VehiclePO3Baseline behavior, normal weight gain
230PO3No adverse effects, normal weight gain
3100PO3Mild, transient lethargy (resolved <4h), <5% weight loss
4300PO3Significant ataxia, >15% weight loss, hunched posture
Conclusion MTD is determined to be 100 mg/kg.
Section 3: Troubleshooting Guide

This section uses a Q&A format to address specific challenges you may encounter.

Q: My piperidine derivative was highly potent in vitro and well-tolerated in the MTD study, but it shows no effect in my tumor xenograft model. What should I investigate first?

A: This is a classic efficacy failure scenario, and the root cause is almost always unfavorable pharmacokinetics (PK). Before questioning the biological hypothesis, you must verify that the compound is achieving sufficient exposure in the animal.

Troubleshooting Workflow:

Efficacy_Troubleshooting start No In Vivo Efficacy Observed pk_check Conduct Pilot PK Study? start->pk_check pk_issue Problem: Poor Exposure (Low AUC, Cmax) pk_check->pk_issue Yes target_check Problem: Adequate Exposure Conduct Target Engagement Study? pk_check->target_check No (PK already known) hypothesis_check Problem: Target is Modulated Re-evaluate Hypothesis pk_issue->hypothesis_check Solution: Reformulate or Redesign Compound target_issue Problem: No Target Modulation (e.g., Western Blot, Biomarker) target_check->target_issue Yes target_check->hypothesis_check No (Target Engagement known) target_issue->hypothesis_check Solution: Increase Dose or Improve Compound Potency

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Actionable Steps:

  • Conduct a Pilot PK Study: This is non-negotiable. Administer a single dose of your compound (e.g., the MTD) to a small cohort of animals (n=3) and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma concentration of your compound.

  • Analyze Key PK Parameters:

    • Cmax (Maximum Concentration): Did the concentration ever reach a level multiple-fold higher than your in vitro IC50?

    • AUC (Area Under the Curve): This represents total drug exposure over time. Is it sufficient?

    • T½ (Half-life): Is the compound cleared so rapidly that it doesn't have time to act? A short half-life might require more frequent dosing.

  • Interpret the Results: If the PK study reveals low Cmax or AUC, the problem is poor bioavailability or rapid clearance. The compound isn't reaching the target in sufficient quantity or for a long enough duration. The solution lies in formulation improvement or medicinal chemistry to create derivatives with better ADME properties.[7]

Q: My animals are showing severe toxicity at a dose much lower than the MTD established in my initial single-dose study. What could be happening?

A: This issue often arises when transitioning from a single-dose MTD study to a chronic, multi-dosing efficacy study. There are two primary reasons for this discrepancy:

  • Compound Accumulation: If the dosing frequency is shorter than the time required to clear the drug from the body (i.e., dosing more frequently than ~5 half-lives), the compound will accumulate. The concentration in the body will build with each dose, eventually reaching toxic levels that were not observed after a single administration.

    • Solution: Your PK data is essential here. Use the half-life (T½) to design a rational dosing schedule that prevents accumulation, or reduce the dose for the chronic study.

  • Mechanism-Based or Metabolite-Driven Toxicity: Some forms of toxicity only appear after repeated exposure. This could be due to:

    • Target-Related Toxicity: Chronic inhibition of the intended target may cause unforeseen physiological consequences.

    • Toxic Metabolites: The body may metabolize your piperidine derivative into a new chemical entity that is itself toxic. This toxicity may only become apparent when the metabolite accumulates over time.[17]

    • Solution: A repeat-dose toxicology study (e.g., over 7-14 days) with clinical pathology (blood chemistry) and histopathology of key organs (liver, kidney) is necessary to understand the nature of the toxicity.[17] This is a critical step in preclinical drug development.[9]

Section 4: References
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Roth, G. J., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Naeem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Phencyclidine. Wikipedia. [Link]

  • Saify, Z. S., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Die Pharmazie. [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). To scale or not to scale: the principles of dose extrapolation. British Journal of Clinical Pharmacology. [Link]

  • Hather, G., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. bioRxiv. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. [Link]

  • Kumar, A., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Medicinal Chemistry Research. [Link]

  • Zhang, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Saify, Z. S., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Die Pharmazie. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]

  • Various authors. (2016). What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study? ResearchGate. [Link]

  • Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. [Link]

  • Various authors. (2017). Can you translate convert in vitro enzyme inhibition into in vivo dose in mice? ResearchGate. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Koshman, Y. E., et al. (2023). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. ResearchGate. [Link]

  • Huang, Q., & Riviere, J. E. (2015). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Fischer, F. C., et al. (2017). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Toxicological Sciences. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Department of Health. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. NC3Rs. [Link]

  • Handayani, D., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. BioFactors. [Link]

  • Grime, K., & Jolivette, L. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Glassman, P. M., & Balthasar, J. P. (2019). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Journal of Clinical Pharmacology. [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • CU Cancer Center. (2021). Interspecies Drug Dosing using PK Directed Methods. YouTube. [Link]

  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-[(3-Fluorobenzyl)oxy]piperidine Enantiomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-[(3-Fluorobenzyl)oxy]piperidine enantiomers. As a critical chiral inter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-[(3-Fluorobenzyl)oxy]piperidine enantiomers. As a critical chiral intermediate in pharmaceutical synthesis, achieving robust and efficient enantioseparation is paramount for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This document is structured to provide both foundational knowledge through frequently asked questions and practical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of a successful chiral separation strategy.

Q1: Why is the enantiomeric separation of 3-[(3-Fluorobenzyl)oxy]piperidine critical in drug development?

The two enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Regulatory agencies worldwide mandate the characterization and control of enantiomeric purity for chiral drug substances. For piperidine-containing compounds like 3-[(3-Fluorobenzyl)oxy]piperidine, one enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, separating and quantifying the enantiomers is an indispensable step in the development of safe and effective medicines.

Q2: What are the primary chromatographic techniques for resolving 3-[(3-Fluorobenzyl)oxy]piperidine enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

  • Chiral HPLC: Offers versatility with multiple separation modes (normal-phase, reversed-phase, polar organic) and a vast library of available chiral stationary phases (CSPs). It is a well-established and robust method for both analytical and preparative scale separations.

  • Chiral SFC: Utilizes supercritical CO2 as the primary mobile phase, offering advantages such as faster analysis times, reduced organic solvent consumption ("green chemistry"), and lower backpressures. It is particularly effective for high-throughput screening and preparative-scale purification.

Q3: How do I select the most promising Chiral Stationary Phase (CSP) for this compound?

The selection process is largely empirical, but an educated start can be made based on the analyte's structure. For 3-[(3-Fluorobenzyl)oxy]piperidine, which contains a basic nitrogen atom and aromatic groups, polysaccharide-based CSPs are an excellent starting point.

  • Mechanism: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, separate enantiomers based on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

  • Recommended Screening Columns: A primary screening should include columns with complementary selectivities, such as:

    • Amylose-based: Chiralpak® AD, Chiralpak® IA, Chiralpak® IG

    • Cellulose-based: Chiralcel® OD, Chiralcel® OJ

Immobilized versions of these phases (e.g., IA, IB, IC) are highly recommended as they offer greater solvent compatibility and robustness.

Q4: What are the typical mobile phase compositions for HPLC and SFC?

The choice of mobile phase is intrinsically linked to the CSP and the desired separation mode.

  • For HPLC (Normal-Phase): This is often the most successful mode for polysaccharide CSPs. Typical mobile phases consist of a non-polar alkane (like n-hexane or heptane) with an alcohol modifier (isopropanol, ethanol).

  • For SFC: The mobile phase is a mixture of supercritical CO2 and an alcohol co-solvent (methanol, ethanol, or isopropanol).

  • Additives: For a basic compound like 3-[(3-Fluorobenzyl)oxy]piperidine, the addition of a small amount of a basic modifier is often essential to achieve good peak shape and reproducibility.

Q5: What is the specific role of a basic additive like Diethylamine (DEA)?

Basic additives like Diethylamine (DEA) or Triethylamine (TEA) act as "tailing reducers." The analyte, being basic, can undergo secondary ionic interactions with residual acidic silanol groups on the silica surface of the CSP. This leads to non-specific binding and results in tailed peaks. The basic additive competes for these active sites, effectively masking them from the analyte and ensuring that separation occurs based on the desired chiral recognition mechanism.

Chiral Method Development Workflow

A systematic screening approach is the most efficient path to achieving a successful chiral separation. The following protocol outlines a robust starting point for method development.

Experimental Protocol: Initial HPLC/SFC Screening
  • Sample Preparation: Dissolve the racemic 3-[(3-Fluorobenzyl)oxy]piperidine standard in the mobile phase or a compatible solvent (e.g., ethanol/hexane for normal phase) to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.

  • Column Selection: Utilize a column switching system if available to screen multiple CSPs. A recommended starting set includes Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H.

  • Chromatographic Conditions Screening: Systematically test a range of mobile phases and conditions. The table below provides a structured screening protocol.

ParameterCondition A (NP-HPLC)Condition B (NP-HPLC)Condition C (SFC)Condition D (SFC)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEAn-Hexane / Ethanol (85:15, v/v) + 0.1% DEACO2 / Methanol (70:30, v/v) + 0.1% DEACO2 / Ethanol (75:25, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min3.0 mL/min
Temperature 25 °C25 °C35 °C35 °C
Backpressure (SFC) N/AN/A150 bar150 bar
Detection UV at 215 nm & 254 nmUV at 215 nm & 254 nmUV at 215 nm & 254 nmUV at 215 nm & 254 nm
Injection Volume 5 µL5 µL2 µL2 µL
  • Data Evaluation: For each condition, evaluate the chromatogram for:

    • Resolution (Rs): Aim for Rs ≥ 1.5 for baseline separation.

    • Retention Factor (k'): Ideal range is between 2 and 10 for good retention without excessively long run times.

    • Peak Shape (Tailing Factor): Aim for a value between 0.9 and 1.5.

  • Optimization: Once initial separation is observed, optimize the resolution by fine-tuning the percentage of the alcohol modifier, the type and concentration of the additive, temperature, and flow rate.

Visualization: Method Development Workflow

G cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_optimize Optimization & Validation prep_sample Prepare Racemic Standard (1 mg/mL in mobile phase) select_csp Select Screening CSPs (e.g., IA, AD-H, OD-H) prep_sample->select_csp screen_hplc HPLC Screening (Hex/IPA, Hex/EtOH) select_csp->screen_hplc screen_sfc SFC Screening (CO2/MeOH, CO2/EtOH) select_csp->screen_sfc eval_res Resolution Rs >= 1.5? screen_hplc->eval_res screen_sfc->eval_res eval_res->select_csp No, Try New CSPs optimize Optimize Modifier % Temperature, Additive eval_res->optimize Yes validate Validate Method (Robustness, Linearity) optimize->validate

Caption: Systematic workflow for chiral method development.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of 3-[(3-Fluorobenzyl)oxy]piperidine.

Q: I am seeing poor or no resolution between the enantiomers (Rs < 1.5). What should I do?

A: This is the most common initial challenge. The cause is insufficient differential interaction between the enantiomers and the CSP.

  • Probable Cause 1: Inappropriate Mobile Phase. The polarity of the mobile phase directly impacts chiral recognition.

    • Solution:

      • Systematically vary the alcohol modifier percentage in 5% increments (e.g., for NP-HPLC, try 10%, 15%, 20%, 25% isopropanol). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

      • Switch the alcohol modifier. The structural difference between methanol, ethanol, and isopropanol can significantly alter selectivity.

  • Probable Cause 2: Unsuitable Temperature. Chiral separations are often sensitive to temperature, which affects the thermodynamics of the interaction.

    • Solution: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution but increase analysis time and backpressure.

  • Probable Cause 3: Wrong CSP. The selected CSP may not have the correct chiral recognition mechanism for your molecule.

    • Solution: If optimizing the mobile phase and temperature on your primary column fails, move to a CSP with a different selector (e.g., if Chiralpak IA failed, try Chiralcel OD).

Q: My peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this basic analyte is almost always caused by secondary interactions with the stationary phase.

  • Probable Cause 1: Interaction with Acidic Silanols. The basic piperidine nitrogen interacts with residual silanol groups on the silica support.

    • Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) is highly effective. Start with 0.1% and optimize the concentration (0.05% - 0.2%). This additive will compete for the active silanol sites and improve peak symmetry.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration by a factor of 5 or 10, or decrease the injection volume.

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is less common than tailing and often points to a physical or chemical mismatch.

  • Probable Cause 1: Column Degradation or Void. A void at the column inlet can cause the sample band to spread unevenly. This can happen from repeated pressure shocks or using incompatible solvents.

    • Solution: First, try reversing the column flow (for non-immobilized columns, check manufacturer's instructions first) at a low flow rate to wash away any inlet frit blockage. If this fails, the column may need to be replaced.

  • Probable Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Always aim to dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.

Q: My system backpressure is unexpectedly high. How do I diagnose and resolve this?

A: High backpressure indicates a blockage somewhere in the flow path.

  • Probable Cause 1: Frit Blockage. Particulates from the sample, mobile phase, or system wear can clog the column inlet frit.

    • Solution:

      • Systematically isolate the column by disconnecting it from the detector and then the injector to identify the source of the pressure.

      • If the pressure drops when the column is removed, the column is the source. Backflushing may resolve the issue.

      • Prevention: Always filter your samples and mobile phases. Use an in-line filter and a guard column to protect the analytical column.

Q: My retention times and resolution are not reproducible between runs. What's wrong?

A: Lack of reproducibility often points to insufficient equilibration or "memory effects."

  • Probable Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially with additives, can require extended equilibration times.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injecting the sample. Monitor the baseline until it is stable.

  • Probable Cause 2: Additive "Memory Effect". Additives can strongly adsorb to the stationary phase. If you switch between methods using different additives (e.g., acidic to basic), traces of the previous additive can interfere with the current separation.

    • Solution: It is best practice to dedicate specific columns to specific additive types (e.g., one column for basic additives, another for acidic). If this is not possible, a rigorous flushing procedure with an intermediate solvent (like isopropanol) is required between method changes.

Visualization: Troubleshooting Decision Tree

G cluster_resolution Poor Resolution (Rs < 1.5) cluster_shape Poor Peak Shape cluster_pressure High Backpressure start Problem Observed res_q1 Vary % Modifier start->res_q1 shape_q1 Tailing or Fronting? start->shape_q1 pressure_sol Isolate Column to ID Source Backflush Column Install Guard Column start->pressure_sol res_q2 Change Modifier Type (e.g., IPA -> EtOH) res_q1->res_q2 res_q3 Optimize Temperature res_q2->res_q3 res_q4 Try New CSP res_q3->res_q4 tailing_sol Add/Optimize Basic Additive (DEA) Reduce Sample Concentration shape_q1->tailing_sol Tailing fronting_sol Check for Column Void Match Sample Solvent to MP shape_q1->fronting_sol Fronting

Caption: Decision tree for troubleshooting common chiral separation issues.

References

  • Ahuja, S. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. ResearchGate. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. doi: 10.1002/chir.22352. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Retrieved from [Link]

  • MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Twisting Memoirs Publication. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • National Institutes of Health. (2022).
Optimization

Technical Support Center: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Impurity Profiling

Welcome to the technical support center for the impurity profiling of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your analytical experiments. The information herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making process.

Section 1: Understanding the Impurity Landscape

Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of drug substances.[1][2][3][4] For a molecule like 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a synthetic intermediate, understanding the potential impurities is the first step toward developing a robust analytical control strategy.

Q1: What are the likely sources and types of impurities in 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride synthesis?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[3][5] For this specific molecule, the primary concerns are organic impurities stemming from the synthetic route and subsequent degradation.

  • Process-Related Impurities: These arise from the manufacturing process.

    • Starting Materials: Unreacted 3-hydroxypiperidine and 3-fluorobenzyl bromide (or a related halide/sulfonate).

    • Intermediates: Incomplete reactions can leave behind synthetic intermediates.

    • By-products: Side reactions are common. For instance, over-alkylation of the piperidine nitrogen or elimination reactions of the benzyl halide. The piperidine ring itself is a common motif in many pharmaceuticals and its synthesis can introduce specific impurities.[6]

  • Degradation Products: These form during storage or handling.

    • Hydrolysis: The benzyl ether linkage can be susceptible to cleavage, especially under acidic or basic conditions, yielding 3-hydroxypiperidine and 3-fluorobenzyl alcohol.[7]

    • Oxidation: The piperidine ring or the benzylic position can be prone to oxidation, leading to N-oxides or other oxidized species.[8]

Logical Workflow for Impurity Identification

Caption: Workflow for predicting and identifying impurities.

Section 2: Analytical Method Development & Troubleshooting

A robust, stability-indicating analytical method is crucial for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique, often coupled with Mass Spectrometry (MS) for identification.

FAQs: HPLC Method Development

Q2: What is a good starting point for an HPLC method for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and its impurities?

A2: A reversed-phase HPLC method is generally a good starting point for compounds of this polarity.

ParameterRecommended Starting ConditionRationale & Explanation
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for the benzyl and piperidine moieties. A C8 column could also be considered for slightly less retention.[9]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3)The acidic pH ensures the piperidine nitrogen is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column.[10]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower UV cutoff compared to methanol.
Gradient 10% to 90% B over 20-30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities, from the more polar starting materials to potentially less polar by-products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 254 nmThe fluorobenzyl group will have a primary absorbance around 220 nm and a secondary one around 254 nm. Monitoring both can help in peak identification.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.

Q3: We are observing significant peak tailing for our main compound. What is the cause and how can we fix it?

A3: Peak tailing for a basic compound like a piperidine derivative is a classic problem in reversed-phase HPLC.[10] The primary cause is secondary interactions between the protonated amine and acidic, ionized silanol groups on the silica surface of the column.[10][11]

Troubleshooting Steps for Peak Tailing:

  • Lower Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the piperidine nitrogen. A pH of 2.5-3.0 is often effective. This fully protonates the analyte and suppresses the ionization of the silanol groups.

  • Use a High-Purity, End-capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.

  • Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte. Note: TEA can shorten column lifetime and is not MS-friendly.

  • Check for Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[10]

Q4: We are seeing split peaks in our chromatogram. What does this indicate?

A4: Peak splitting can have several causes, which can be diagnosed systematically.[12][13]

Troubleshooting Peak Splitting

Peak_Splitting Start Peak Splitting Observed Q1 Does it affect ALL peaks? Start->Q1 Cause1 Problem is likely pre-column: - Blocked frit - Column void/channeling - Injector issue Q1->Cause1 Yes_Q1 Cause2 Problem is likely chemical: - Sample solvent stronger than mobile phase - Co-eluting impurity - On-column degradation Q1->Cause2 No_Q1 Yes_Q1 Yes No_Q1 No Solution1 Action: 1. Replace column inlet frit. 2. Flush or replace column. 3. Check injector needle/seat. Cause1->Solution1 Solution2 Action: 1. Dissolve sample in mobile phase. 2. Adjust gradient to improve resolution. 3. Check sample stability. Cause2->Solution2

Caption: A decision tree for troubleshooting HPLC peak splitting.

FAQs: Impurity Identification with Mass Spectrometry

Q5: How can we use LC-MS to identify an unknown impurity?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification.[14][15][16][17] The process involves using the mass spectrometer to determine the molecular weight of the impurity and then fragmenting it to gain structural information.[8][18]

Step-by-Step Protocol for Impurity ID by LC-MS/MS:

  • Develop an MS-Compatible HPLC Method: Replace non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium formate.

  • Acquire Full Scan MS Data: Run the sample and obtain the mass spectrum for the impurity peak. The [M+H]+ ion will give you the molecular weight of the impurity.

  • Propose Molecular Formulas: Use the accurate mass from a high-resolution MS (like QTOF or Orbitrap) to generate possible elemental compositions.

  • Perform Tandem MS (MS/MS): Isolate the parent ion ([M+H]+) of the impurity and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. For piperidine-containing compounds, characteristic losses of the piperidine ring or fragments thereof can be observed.[18][19]

  • Interpret the Data: Compare the molecular weight and fragmentation pattern to the structures of suspected process-related impurities and degradation products. For example:

    • An impurity with a mass corresponding to the starting material (e.g., 3-hydroxypiperidine).

    • An impurity showing a loss of the benzyl group in the MS/MS spectrum.

  • Confirm Identity: The ultimate confirmation requires synthesizing the suspected impurity as a reference standard and demonstrating that it has the same retention time and mass spectrum as the unknown peak.[20]

Section 3: Method Validation and Regulatory Compliance

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) and USP <1225> guidelines.[21][22]

Q6: What validation parameters are critical for an impurity method?

A6: For an impurity method, the most critical validation parameters are:

  • Specificity: The ability to detect and quantify the impurities in the presence of the main compound and other components.[21] This is often demonstrated by spiking the drug substance with known impurities and showing that they are well-separated from the main peak and each other.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified. This is crucial for controlling potentially toxic impurities at very low levels.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking experiments at different concentration levels.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For impurities, this range is typically from the LOQ to 120% of the specification limit.[21]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Q7: What are the typical reporting thresholds for impurities?

A7: The reporting thresholds are defined by ICH Q3A(R2) guidelines and are based on the maximum daily dose of the drug substance.[2][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Impurities above this level must be reported in the regulatory submission.

  • Identification Threshold: Impurities above this level must be structurally identified.

  • Qualification Threshold: Impurities above this level must be qualified, meaning toxicological data is required to prove their safety.

This technical guide provides a framework for approaching the impurity profiling of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. By combining a thorough understanding of the potential impurities with systematic analytical troubleshooting, researchers can develop a robust control strategy that ensures the quality and safety of their materials.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]

  • European Medicines Agency. (2006, October). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Taylor & Francis Online. (2014, July 23). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • PMC - PubMed Central. (2022, April 19). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2014). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Google Patents. (1998). WO1998053824A1 - Novel process.
  • The Journal of Physical Chemistry. (1966). High Resolution Mass Spectrum of Piperidine. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • FDA. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from [Link]

  • PubMed. (2020, December). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Pharmaffiliates. (2025). Impurity Profiling in Small Molecule API Development. Retrieved from [Link]

  • Agilent. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • IOPscience. (2012). The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium. Retrieved from [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • Plant Care. (2026, January 1). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2020, January). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
  • BfArM. (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2012). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Issues with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Treatment

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues following treatment with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. As this is a compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues following treatment with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. As this is a compound with limited publicly available data on its specific cytotoxic mechanisms, this document provides a systematic framework for troubleshooting, moving from foundational checks to in-depth mechanistic studies. Our goal is to empower you to identify the root cause of unexpected cell death and to confidently characterize the compound's effects in your specific experimental model.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and concerns when observing unexpected cytotoxicity.

Q1: My cells look unhealthy or detached after adding 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. What is the first thing I should check?

A1: Before investigating the compound's specific effects, it's crucial to rule out common cell culture issues that can be exacerbated by any experimental treatment.[1][] Start with these fundamental checks:

  • Cell Health & Confluency: Were your cells healthy and in the logarithmic growth phase (typically 70-80% confluency for adherent cells) before treatment?[3] Overly confluent or sparse cultures are more susceptible to stress.

  • Passage Number: Are you using cells within their recommended passage number range? High-passage-number cells can exhibit altered growth rates and increased sensitivity.[1][3]

  • Mycoplasma Contamination: Have you recently tested your cells for mycoplasma? This common, often invisible contamination can profoundly affect cell health and experimental outcomes.[1]

  • Incubator Conditions: Verify the incubator's temperature (37°C), CO₂ levels (typically 5%), and humidity. Ensure the water pan is full to prevent media evaporation, which concentrates salts and metabolites.[1]

Q2: I'm seeing high variability in cell death between wells and between experiments. What could be the cause?

A2: Reproducibility issues often stem from inconsistencies in technique or reagents.[3]

  • Compound Preparation: Are you preparing fresh dilutions of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for each experiment from a validated, high-concentration stock? Avoid multiple freeze-thaw cycles of the stock solution.

  • Pipetting Technique: Inconsistent pipetting can lead to significant differences in cell seeding density and compound concentration. When plating cells or adding reagents, ensure you are mixing thoroughly but gently.[4]

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature changes, leading to unreliable data.[3] It is best practice to fill these perimeter wells with sterile PBS or media and not use them for your experimental samples.[3]

Q3: How do I determine the correct concentration of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride to use?

A3: A dose-response experiment is essential. Start with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the concentration at which you observe a biological effect. This will help you determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) and select appropriate concentrations for subsequent mechanistic studies.

Q4: Could my vehicle control (e.g., DMSO) be causing the cytotoxicity?

A4: Yes, this is a critical control. The concentration of the solvent used to dissolve the compound (like DMSO) should be consistent across all wells, including a "vehicle-only" control group. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined for your specific cell type. Always include a vehicle-only control to ensure the observed effects are due to the compound itself.

Part 2: Systematic Troubleshooting Workflow

If the basic checks in the FAQ section do not resolve the issue, a more systematic approach is required to diagnose the problem and understand the mechanism of cell death.

Workflow Overview

The following diagram outlines a logical progression for troubleshooting, starting from verifying your core components and moving towards specific mechanistic assays.

TroubleshootingWorkflow cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Differentiating Cytotoxicity Mechanisms cluster_2 Phase 3: Interpretation A Start: Unexpected Cell Death Observed B Verify Cell Health (Passage #, Confluency, Morphology) A->B C Check for Contamination (Mycoplasma, Bacteria, Fungi) B->C D Validate Reagents (Media, Serum, Compound Stock) C->D E Confirm Environmental Conditions (Incubator CO2, Temp, Humidity) D->E F Cell Death Confirmed & Not Artifactual E->F G Perform Annexin V / PI Staining (Flow Cytometry or Microscopy) F->G H Measure LDH Release (Membrane Integrity Assay) F->H I Measure Caspase-3/7 Activity (Apoptosis Executioner Caspases) F->I J Early Apoptosis (Annexin V+ / PI-) G->J Early Apoptotic Pattern K Late Apoptosis / Necrosis (Annexin V+ / PI+) G->K Late Apoptotic/Necrotic Pattern L Primary Necrosis (Annexin V- / PI+) G->L Necrotic Pattern N Necrosis/Membrane Damage Confirmed (High LDH Release) H->N Positive Result M Apoptosis Confirmed (High Caspase-3/7 Activity) I->M Positive Result

Caption: Systematic workflow for troubleshooting cell viability issues.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key assays used to differentiate between apoptosis and necrosis.

Protocol 1: Distinguishing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

This is the gold-standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that binds to PS in a calcium-dependent manner.[6] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[5][6]

  • Data Interpretation Table:

Cell PopulationAnnexin V StainingPI StainingInterpretation
HealthyNegativeNegativeViable cells with intact membranes.
Early ApoptoticPositive NegativePS is exposed, but the membrane is still intact.[5]
Late Apoptotic / NecroticPositive Positive PS is exposed, and the membrane has lost integrity.[5]
NecroticNegativePositive Primarily necrotic cells with compromised membranes but no PS translocation.
  • Step-by-Step Methodology (for Flow Cytometry):

    • Cell Preparation: Seed and treat your cells with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and appropriate controls (untreated and vehicle) in a multi-well plate.

    • Harvest Cells: For adherent cells, collect the culture medium (which contains dead, floating cells) and wash the attached cells with PBS.[7] Gently trypsinize the adherent cells, then combine them with the collected medium.[7] Centrifuge the cell suspension and discard the supernatant. For suspension cells, simply collect and centrifuge.

    • Washing: Wash the cell pellet twice with cold PBS to remove any residual media or trypsin.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

    • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Be sure to include single-color controls for proper compensation.[5]

Protocol 2: Quantifying Cell Lysis via Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a stable enzyme released from the cytosol into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[9][10]

  • Principle: The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay uses an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured by absorbance.[11]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight. Include wells for the following controls:

      • Untreated Control: Cells with media only (spontaneous LDH release).

      • Vehicle Control: Cells treated with the same concentration of solvent as the compound.

      • Maximum LDH Release Control: Untreated cells to which you will add a lysis buffer.

      • Medium Background Control: Media without cells.[11]

    • Treatment: Treat cells with your desired concentrations of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for the appropriate duration.

    • Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[11]

    • Supernatant Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[11][12]

    • Lysis of Control Wells: Add 10 µL of the kit's Lysis Solution to the "Maximum Release" control wells and incubate as recommended by the manufacturer (typically 30-45 minutes).[13] Then, transfer the supernatant as in the previous step.

    • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 100 µL to each well of the new plate containing the supernatants.[11]

    • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9][13] Measure the absorbance at 490 nm using a plate reader.[11]

    • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the spontaneous and maximum release controls.

Protocol 3: Measuring Apoptotic Pathway Activation via Caspase-Glo® 3/7 Assay

This is a highly sensitive luminescent assay that measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.[14][15]

  • Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14][15]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and controls.

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16] Allow it to equilibrate to room temperature before use.[14][15]

    • Assay Protocol (Add-Mix-Measure):

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.[15]

      • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14][15]

      • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis and ensure reagent mixing.[17]

    • Incubation: Incubate the plate at room temperature for 1 to 3 hours. The signal is generally stable within this timeframe.[15]

    • Measurement: Measure the luminescence using a plate-reading luminometer.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/en-ca/resources/protocols/annexin-v-and-pi-staining-apoptosis-assay-protocol-for-flow-cytometry]
  • The possible causes of cells dying in cell culture. DendroTEK Biosciences Inc. [URL: https://www.dendrotek.com/post/the-possible-causes-of-cells-dying-in-cell-culture]
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-protocol-guide]
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem. [URL: https://www.benchchem.com/technical-center/troubleshooting-cell-viability-issues-in-cytotoxicity-assays]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3216941/]
  • Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/32118]
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627.pdf]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2v8v8j/v1]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvge6enlx5/v1]
  • Annexin V Staining Protocol. BD Biosciences. [URL: https://www.bdbiosciences.com/en-us/resources/protocols/staining-protocols]
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
  • LDH Cytotoxicity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10008882/ldh-cytotoxicity-assay-kit]
  • Common Problems And Solutions In Cell Culture. LABOAO. [URL: https://www.laboao.com/news/common-problems-and-solutions-in-cell-culture.html]
  • LDH Assay. Cell Biologics Inc. [URL: https://www.cellbiologics.com/sites/default/files/LDH-Assay-Protocol.pdf]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Poor Cell Growth Troubleshooting. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/poor-cell-growth-troubleshooting]
  • What are some common sources of error in cell viability assays?. AAT Bioquest. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-some-common-sources-of-error-in-cell-viability-assays]
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [URL: https://ncats.nih.gov/files/assays/1-1000/22/22_protocol_2.pdf]
  • Common problems encountered in cell culture and their causes. BOC Sciences. [URL: https://www.bocsci.com/blog/common-problems-encountered-in-cell-culture-and-their-causes/]
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation. [URL: https://www.promega.com/resources/webinars/worldwide/2021/troubleshooting-cell-based-assays/]
  • Cell Viability and Proliferation Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [URL: https://www.youtube.

Sources

Reference Data & Comparative Studies

Validation

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride vs other piperidine analogs

An In-Depth Comparative Guide to 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and Structurally Related Piperidine Analogs for CNS Research Executive Summary The piperidine ring is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and Structurally Related Piperidine Analogs for CNS Research

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for over 70 FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as modulated lipophilicity and metabolic stability, and to serve as a versatile scaffold for engaging a wide range of biological targets.[3] This guide provides a comprehensive analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a representative member of the benzylpiperidine class. Due to the limited publicly available data on this specific molecule, this guide establishes a robust predictive pharmacological profile by dissecting its structural components and comparing them to well-characterized piperidine analogs. We delve into its potential interactions with key central nervous system (CNS) targets, primarily the monoamine transporters, and provide detailed experimental protocols for researchers to validate these hypotheses. This document is intended for drug discovery professionals, medicinal chemists, and pharmacologists seeking to understand the structure-activity relationships (SAR) that govern the function of this important chemical class.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a highly privileged scaffold in medicinal chemistry.[3] Its utility is multifaceted:

  • Physicochemical Properties: The piperidine motif can enhance a drug's solubility and lipophilicity, crucial parameters for absorption, distribution, metabolism, and excretion (ADME).[3]

  • Structural Versatility: The piperidine ring's chair conformation allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with target binding pockets.[4]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

  • Target Promiscuity and Selectivity: Piperidine derivatives have been successfully developed as ligands for a vast array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[5][6]

Structural Deconstruction and Target Hypothesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

To predict the biological activity of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, we must analyze its constituent parts:

  • Piperidine Core: The foundational scaffold, providing the basic nitrogen atom which is typically protonated at physiological pH, allowing for ionic interactions with targets like the aspartate residue in the dopamine transporter (DAT).[7]

  • 3-Oxy Linker: Substitution at the 3-position of the piperidine ring is a common strategy in CNS drug design. The ether linkage provides a flexible connection for the benzyl group.

  • Benzyl Group: The N-benzyl piperidine motif is a well-established pharmacophore known to interact with multiple CNS targets, often through cation-π interactions.[4] It is a key feature in ligands for monoamine transporters and sigma receptors.[8]

  • 3-Fluoro Substitution: The fluorine atom on the benzyl ring significantly alters the electronic properties of the aromatic ring. This can influence binding affinity, selectivity, and metabolic stability by modifying lipophilicity and blocking potential sites of metabolism.

Based on this analysis, the primary hypothesis is that 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride functions as a monoamine reuptake inhibitor , with potential activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This profile is common for many benzylpiperidine derivatives.[8][9]

Comparative Pharmacological Analysis with Piperidine Analogs

We will now compare the hypothetical profile of our lead compound with known piperidine analogs acting on monoamine transporters.

Monoamine Transporter Inhibition

Monoamine reuptake inhibitors increase the synaptic concentration of neurotransmitters by blocking their respective transporters.[10] The potency and selectivity of a compound for DAT, NET, and SERT determine its therapeutic effect, whether as an antidepressant, a treatment for ADHD, or a psychostimulant.[10][11]

The table below summarizes the in vitro performance of several piperidine-based monoamine transporter inhibitors, providing a benchmark against which 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride could be evaluated.

CompoundCore StructureDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity ProfileReference(s)
Methylphenidate Piperidine13.13,3004.1NET/DAT > SERT[9] (Implied)
Cocaine Tropane (related)270310390Non-selective[9] (Implied)
(-)-9 (Piperidine Analog) 4-Phenylpiperidine3 (Kᵢ)--Potent DAT[12]
Paroxetine 4-Phenylpiperidine3.20.119Highly SERT-selective[13] (Implied)
Indatraline Phenyl-indanamine3.71.13.1Non-selective[9]
Bupropion Phenyl-aminoketone5209,1002,900DAT/NET > SERT[9] (Implied)

Data is compiled for comparative purposes. Specific assay conditions can lead to variations.

The structure of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is distinct from tropane-based inhibitors like cocaine but shares the core piperidine scaffold with potent DAT inhibitors like the analog (-)-9.[12] The presence of the benzyl group suggests a potential for broad activity across all three transporters, similar to indatraline, while the specific substitution pattern will ultimately determine its potency and selectivity profile.

Visualizing the Mechanism of Action

The primary hypothesized mechanism—inhibition of monoamine reuptake—is a critical concept for any researcher in this field.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft synthesis Tyrosine -> L-DOPA -> Dopamine (DA) vesicle Vesicles (VMAT2) synthesis->vesicle Packaging da_cleft DA vesicle->da_cleft Release receptor Dopamine Receptors (D1, D2, etc.) dat Dopamine Transporter (DAT) da_cleft->receptor Binding -> Signal da_cleft->dat Reuptake inhibitor 3-[(3-Fluorobenzyl)oxy] piperidine HCl inhibitor->dat BLOCKS G cluster_prep Assay Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis c1 Culture cells expressing a specific transporter (e.g., hDAT) in 96-well plates c2 Wash cells with KRH buffer c1->c2 e1 Pre-incubate cells with varying concentrations of test compound c2->e1 e2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]DA) e1->e2 e3 Incubate at 37°C for 5-10 minutes e2->e3 e4 Terminate uptake with ice-cold KRH buffer wash e3->e4 a1 Lyse cells and measure intracellular radioactivity via scintillation counting e4->a1 a2 Plot % inhibition vs. [Compound] and fit curve a1->a2 a3 Determine IC50 value a2->a3

Caption: Experimental workflow for an in vitro monoamine uptake inhibition assay.

Protocol: In Vivo Assessment of Locomotor Activity

This behavioral assay assesses the psychostimulant potential of a compound in rodents.

Causality: Compounds that inhibit dopamine reuptake, in particular, often increase locomotor activity. This assay provides an in vivo correlate of the in vitro findings and is a primary screen for stimulant effects. [14][15] Methodology:

  • Animal Acclimation: House mice or rats in the testing room for at least 1 hour before the experiment. Place individual animals into open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Compound Administration: Administer the test compound (e.g., 1-10 mg/kg), a vehicle control, or a positive control (e.g., cocaine or amphetamine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection: Immediately return the animals to the activity chambers. Record locomotor activity using automated infrared beam breaks or video tracking software for a period of 1-2 hours. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Structure-Activity Relationship (SAR) Insights

By comparing our lead compound to the broader family of piperidine analogs, we can infer key SAR trends:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical. Large, lipophilic groups like the 3-fluorobenzyl moiety are common in monoamine reuptake inhibitors.

  • Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring itself dictate selectivity. For example, 4-phenylpiperidine derivatives are common in potent SERT inhibitors like Paroxetine. [16]The 3-oxy substitution in our lead compound is a key feature to explore.

  • Aromatic Ring Substitution: Halogenation of the phenyl ring, such as the meta-fluoro group in our compound, can enhance potency and alter selectivity. It may also increase metabolic stability by blocking a site of potential hydroxylation. This is a common strategy seen in compounds like para-chloroamphetamine (PCA). [17]

Conclusion and Future Directions

While specific experimental data for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is scarce, a detailed analysis of its structural components strongly suggests it functions as a monoamine reuptake inhibitor. Its benzylpiperidine core is a well-validated pharmacophore for engaging DAT, SERT, and NET. The 3-fluoro substitution is a rational modification to enhance potency and pharmacokinetic properties.

This guide provides the foundational logic and detailed experimental protocols necessary for any researcher to thoroughly characterize this compound. The next steps should involve a systematic evaluation using the described in vitro binding and uptake assays to determine its precise potency and selectivity profile. Subsequent in vivo studies can then elucidate its functional effects on behavior and its potential as a CNS-active agent. The comparative data and SAR insights presented here serve as a robust starting point for these future investigations.

References

  • Enamine. Analogues of Piperidine for Drug Design. [URL: https://enamine.net/hit-generation/analogs-by-target-class/analogs-of-piperidine-for-drug-design]
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741089/]
  • BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. [URL: https://www.benchchem.com/product/b1671863/technical-sheet/structure-activity-relationship-sar-of-piperidinyl-piperidine-analogues]
  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/product/B1676649/technical-sheet/the-pharmacological-landscape-of-benzylpiperidines-a-technical-guide-for-drug-discovery]
  • Pharmaceutical Technology. (2021). Analogues of Piperidine for Drug Design. [URL: https://www.pharmaceutical-technology.com/products/analogues-of-piperidine-for-drug-design/]
  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [URL: https://pubmed.ncbi.nlm.nih.gov/33370094/]
  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [URL: https://www.researchgate.
  • Edmondson, S. D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(26), 6649-6663. [URL: https://pubs.acs.org/doi/10.1021/jm070769e]
  • ResearchGate. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig19_361250325]
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [URL: https://pubmed.ncbi.nlm.nih.gov/38876176/]
  • MuseChem. (2026). The Role of Piperidine Derivatives in Modern Drug Discovery. [URL: https://www.musechem.
  • SlideShare. (2018). Screening models of cns stimulant & anti depressant drugs-converted. [URL: https://www.slideshare.net/mobile/bvvshkcp/screening-models-of-cns-stimulant-anti-depressant-drugsconverted]
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [URL: https://pubmed.ncbi.nlm.nih.gov/36706609/]
  • BioIVT. DAT (SLC6A3) Transporter Assay. [URL: https://www.bioivt.
  • Patsnap Synapse. (2025). Benzylpiperidine Derivatives 13(University of Pisa). [URL: https://www.patsnap.com/synapse/drug/detail/DR_5f3e7b8a5b9d4a0e]
  • Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3243-3250. [URL: https://pubmed.ncbi.nlm.nih.gov/7650663/]
  • BenchChem. (2025). A Comparative Guide to In Vitro Performance of Dopamine Reuptake Inhibitors. [URL: https://www.benchchem.com/product/B1671863/technical-sheet/a-comparative-guide-to-in-vitro-performance-of-dopamine-reuptake-inhibitors]
  • Rutkowska, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2919. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104443/]
  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [URL: https://pubmed.ncbi.nlm.nih.gov/29261226/]
  • Bourin, M., et al. (1992). Comparative effects of different uptake inhibitor antidepressants in two pain tests in mice. Fundamental & Clinical Pharmacology, 6(2), 75-82. [URL: https://pubmed.ncbi.nlm.nih.gov/1499879/]
  • ChemicalBook. (2025). 3-Hydroxypiperidine. [URL: https://www.chemicalbook.
  • ResearchGate. (2025). N‐Benzyl piperidine Fragment in Drug Discovery. [URL: https://www.researchgate.net/publication/383181822_N-Benzyl_piperidine_Fragment_in_Drug_Discovery]
  • Chem-Impex. 1-Ethyl-3-hydroxypiperidine. [URL: https://www.chemimpex.com/products/13444-24-1]
  • BenchChem. (2025). Comparative analysis of Indatraline and other monoamine uptake inhibitors. [URL: https://www.benchchem.com/product/B1671863/technical-sheet/comparative-analysis-of-indatraline-and-other-monoamine-uptake-inhibitors]
  • Wikipedia. Monoamine reuptake inhibitor. [URL: https://en.wikipedia.org/wiki/Monoamine_reuptake_inhibitor]
  • Hyttel, J. (1994). Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs). International Clinical Psychopharmacology, 9 Suppl 1, 19-26. [URL: https://journals.lww.com/intclinpsychopharm/abstract/1994/03001/comparative_pharmacology_of_selective_serotonin.3.aspx]
  • ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. [URL: https://www.researchgate.net/publication/7702581_Monoamine_reuptake_inhibitors_Highlights_of_recent_research_developments]
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier. [URL: https://ketonepharma.com/product/3-hydroxy-piperidine/]
  • Gyan Sanchay. (2020). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [URL: https://gyansanchay.csjmu.ac.in/wp-content/uploads/2022/10/PRECLINICAL-SCREENING-OF-CNS-STIMULANTS-CNS-DEPRESSANTS.pdf]
  • MDPI. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [URL: https://www.mdpi.com/1420-3049/24/18/3382]
  • PubMed. (2015). Experimental Models on Effects of Psychostimulants. [URL: https://pubmed.ncbi.nlm.nih.gov/26070755/]
  • SlideShare. (2017). Cns stimulants and depressants screening models. [URL: https://www.slideshare.net/slideshow/cns-stimulants-and-depressants-screening-models/75806338]
  • Santa Cruz Biotechnology. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. [URL: https://www.scbt.com/p/3-3-fluorobenzyl-oxy-piperidine-hydrochloride-1217689-68-0]
  • Santa Cruz Biotechnology. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (Korean). [URL: https://www.scbt.com/kr/p/3-3-fluorobenzyl-oxy-piperidine-hydrochloride-1217689-68-0]
  • Huateng Pharma. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. [URL: https://us.
  • Google Patents. (1998). WO1998053824A1 - Novel process. [URL: https://patents.google.
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochloride.pdf]
  • Wikipedia. para-Chloroamphetamine. [URL: https://en.wikipedia.org/wiki/Para-Chloroamphetamine]
  • PubMed. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/28372935/]
  • PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538189/]
  • Google Patents. (2013). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method. [URL: https://patents.google.
  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. [URL: https://patents.google.
  • Patsnap. (R)-3-amino piperidine hydrochloride preparation method. [URL: https://eureka.patsnap.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzylpiperidines

For the modern medicinal chemist, the benzylpiperidine scaffold is a familiar and powerful tool. Its structural versatility has made it a cornerstone in the development of therapeutics targeting the central nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the benzylpiperidine scaffold is a familiar and powerful tool. Its structural versatility has made it a cornerstone in the development of therapeutics targeting the central nervous system and beyond.[1] However, the relentless pursuit of enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties has led to a strategic evolution of this classic structure. One of the most impactful modifications in the medicinal chemist's arsenal is the introduction of fluorine.

This guide delves into a critical comparison of fluorinated and non-fluorinated benzylpiperidines, providing researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacological implications of this strategic substitution. We will explore the causal relationship between fluorination and efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying scientific principles.

The Rationale for Fluorination: More Than Just an Atomic Swap

The substitution of hydrogen with fluorine is far from a trivial alteration. Fluorine, being the most electronegative element, imparts unique physicochemical properties to a molecule that can profoundly influence its biological activity.[2][3][4] These changes are not serendipitous; they are a calculated strategy to enhance a drug candidate's performance.

Key advantages of fluorinating the benzylpiperidine scaffold include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[5][6] This increased stability can significantly extend a compound's half-life, leading to improved bioavailability and potentially less frequent dosing.[6]

  • Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.[5][7] This is a critical factor for drugs targeting the central nervous system.

  • Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the benzylpiperidine molecule, influencing its interactions with target proteins. This can lead to stronger and more selective binding to the intended biological target.[2][3][5]

  • Conformational Control: The introduction of fluorine can influence the molecule's preferred three-dimensional shape, potentially locking it into a conformation that is more favorable for binding to its target.[5]

Comparative Efficacy: A Data-Driven Look

The true measure of fluorine's impact lies in the experimental data. While a direct, comprehensive comparison of a single non-fluorinated benzylpiperidine and all its possible fluorinated analogues across multiple targets is rare in published literature, we can synthesize data from various studies to illustrate the trends. The following tables present a compilation of data from the literature, comparing the efficacy of non-fluorinated and fluorinated benzylpiperidines against various biological targets.

Compound TypeCompound Name/IDTargetBinding Affinity (Ki, nM)Reference
Non-Fluorinated 1-benzylpiperidine derivative (Compound 1)Sigma-1 Receptor (S1R)3.2[8]
Fluorinated 4-fluorophenyl-substituted derivative (Compound 5)Sigma-1 Receptor (S1R)>1000[8]
Non-Fluorinated 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7 (IC50)[9]
Fluorinated (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24)Anticancer Target-[10]
Fluorinated 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamideLeukotriene D4 Receptor0.42[11]
Compound TypeCompound Name/IDIn Vivo ModelEfficacy (ED50, mg/kg)Reference
Fluorinated 3-(4-fluoro-3-(trifluomethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f)Maximal Electroshock Seizure (MES) test (rats, oral)23.47[12]
Non-Fluorinated Carbamazepine (reference drug)Maximal Electroshock Seizure (MES) test (rats, oral)28.20[12]
Fluorinated ZD3523LTD4-induced bronchoconstriction (guinea pigs, oral)1.14 µmol/kg[11]

Note: The data presented is a synthesis from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while ED50 is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols: The Foundation of Efficacy Determination

The quantitative data presented above is the product of rigorous experimental evaluation. Below are detailed, step-by-step methodologies for key experiments used to assess the efficacy of benzylpiperidine derivatives.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzylpiperidines)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • HEK-293 cells stably transfected with the human sigma-1 receptor

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the transfected HEK-293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the test compound.

  • Non-Specific Binding: In a separate set of wells, add the assay buffer, radioligand, and a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Add the membrane preparation to all wells, mix, and incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy: The Formalin Test for Antinociceptive Effects

This widely used animal model assesses the potential analgesic properties of a compound.[14]

Objective: To evaluate the antinociceptive and anti-allodynic effects of a test compound in a mouse model of inflammatory pain.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzylpiperidines)

  • Vehicle control (e.g., saline)

  • Formalin solution (e.g., 5%)

  • C57BL/6J mice

  • Observation chambers

Procedure:

  • Acclimation: Acclimate the mice to the testing environment to reduce stress-induced variability.

  • Pretreatment: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time before the formalin injection (e.g., 10 minutes).

  • Formalin Injection: Inject a small volume of formalin solution into the plantar surface of the right hind paw of each mouse.

  • Observation: Immediately place the mouse in an individual observation chamber and record the cumulative time spent licking the injected paw in 5-minute intervals for a total of 60 minutes.

  • Phases of Nociception: The licking behavior occurs in two distinct phases: the early phase (0-10 minutes post-injection), representing direct chemical irritation of nociceptors, and the late phase (10-60 minutes post-injection), which is associated with inflammatory pain.

  • Data Analysis: Compare the time spent licking the paw between the compound-treated groups and the vehicle control group for both phases. A significant reduction in licking time indicates an antinociceptive effect. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizing the Science: Workflows and Pathways

To better understand the processes and concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a generalized signaling pathway that could be modulated by benzylpiperidine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Compound Synthesis (Fluorinated & Non-Fluorinated) binding_assay Radioligand Binding Assay (e.g., for S1R) synthesis->binding_assay Test Affinity functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Assess Function pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies Promising Candidates efficacy_model Efficacy Model (e.g., Formalin Test) pk_studies->efficacy_model Evaluate In Vivo toxicity_assay Toxicity Assessment (e.g., Rotarod) efficacy_model->toxicity_assay Safety Profile data_analysis Data Analysis (Ki, ED50 calculation) toxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the evaluation of benzylpiperidine derivatives.

Signaling_Pathway receptor Target Receptor (e.g., GPCR, Ion Channel) g_protein G-Protein receptor->g_protein Activates compound Benzylpiperidine (Fluorinated/Non-Fluorinated) compound->receptor Binds & Modulates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Regulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Gene Expression, Neurotransmission) downstream_kinase->cellular_response Phosphorylates & Leads to

Caption: A generalized signaling pathway potentially modulated by benzylpiperidine compounds.

Conclusion: A Strategic Imperative for Drug Discovery

The strategic incorporation of fluorine into the benzylpiperidine scaffold represents a powerful and rational approach to drug design. The evidence suggests that fluorination can lead to significant improvements in metabolic stability, binding affinity, and overall in vivo efficacy. While the effects of fluorination are context-dependent and require careful consideration of the specific biological target and desired pharmacological profile, the potential benefits make it a crucial strategy in the medicinal chemist's toolkit. By understanding the fundamental principles of fluorine chemistry and employing rigorous experimental evaluation, researchers can continue to unlock the full potential of the benzylpiperidine scaffold and develop the next generation of innovative therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 1-Benzyl-3-phenylpiperidin-4-amine.
  • García-Vázquez, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
  • ChemScence. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.
  • Rojas-Tomé, I. S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives.
  • Li, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, Y., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025). The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment.
  • Koshetova, Z., et al. (2025). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules.
  • Li, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). The role of fluorine in medicinal chemistry.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
  • Rossi, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry.
  • Kumar, A., et al. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Comparative Guide.
  • Wurm, M., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Molecules.
  • Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4. Journal of Medicinal Chemistry.

Sources

Validation

The Pivotal Role of the 3-Position: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and serving as a privileged fragment in drug discovery.[1][2] Its conformational flexibi...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and serving as a privileged fragment in drug discovery.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an invaluable tool for probing molecular recognition events at biological targets. Among the various points of functionalization on the piperidine ring, the 3-position offers a particularly strategic vector for modulating pharmacological activity. Substituents at this position can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties by engaging with specific pockets within a binding site, altering the molecule's conformational preferences, and modifying its physicochemical characteristics.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-substituted piperidines across a range of important biological target classes. We will delve into the causal relationships behind experimental observations, present detailed protocols for key assays, and utilize visualizations to illuminate the intricate interplay between three-dimensional structure and biological function. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutics based on this versatile scaffold.

The Decisive Influence of the 3-Substituent: A Comparative Analysis

The nature of the substituent at the 3-position of the piperidine ring can dramatically alter a compound's interaction with its biological target. This section explores the impact of various common substituents on the activity of 3-substituted piperidines against several major classes of drug targets, supported by experimental data.

G-Protein Coupled Receptors (GPCRs): Fine-Tuning Affinity and Function

GPCRs represent one of the largest and most successfully drugged target families. The precise orientation of ligands within their binding pockets is critical for agonism, antagonism, or allosteric modulation.

One notable example is the development of ORL1 (NOP) receptor agonists, where substitution at the 3-position of a piperidine core was systematically explored. A series of 3-phenoxypropyl piperidine analogues demonstrated that the nature of the N-substituent on a benzimidazol-2-one moiety, which is in turn connected to the piperidine, significantly impacts affinity and potency. For instance, an N-methyl acetamide derivative was identified as a high-affinity, potent NOP agonist with over 100-fold selectivity against the mu-opioid receptor.[3] Further optimization, guided by CoMFA modeling, led to the discovery of a triazole-containing analogue with potent antinociceptive and antiallodynic effects in rodent models.[3]

Table 1: Comparative Activity of 3-Substituted Piperidine Analogues as ORL1 (NOP) Receptor Agonists

Compound ID3-Position Substituent on Benzimidazol-2-one NitrogenNOP Receptor Affinity (Ki, nM)Functional Potency (EC50, nM)
(+)-7f N-Methyl acetamide1.215
(+)-24 Triazole0.810

Data synthesized from multiple sources for illustrative comparison.

The stereochemistry at the 3-position is also a critical determinant of activity. In the development of dopamine D4 receptor agonists, a series of 3-aryl piperidine analogs were synthesized and evaluated. The precise spatial arrangement of the aryl group, dictated by the stereocenter at C3, was found to be crucial for potent and efficacious agonism.[1]

Enzymes: Tailoring Inhibition and Selectivity

The active sites of enzymes often contain well-defined pockets that can be exploited by strategically placed functional groups on an inhibitor. The 3-position of the piperidine ring provides an excellent handle for accessing these pockets.

In the pursuit of novel antibacterial agents, 3,5-diamino-piperidine derivatives have been investigated as aminoglycoside mimetics that target the bacterial ribosome. These compounds act as inhibitors of bacterial translation and growth, and the substitution pattern on the piperidine ring is crucial for their activity.[4][5]

Kinase inhibitors are another area where 3-substituted piperidines have shown promise. For instance, in the development of inhibitors for p300/CBP and PCAF, the substitution pattern on the piperidine ring was found to be highly significant. Symmetrically substituted piperidines displayed lower potency, while a 3,5-disubstituted pattern led to a notable increase in affinity.

Ion Channels: Modulating Gating and Permeation

While less explored than GPCRs and enzymes, 3-substituted piperidines also have the potential to modulate the function of ion channels. The interaction of small molecules with ion channels is highly dependent on their ability to access the channel pore or allosteric sites, processes that are sensitive to the molecule's size, shape, and charge distribution.

For example, analogues of cocaine, which are known to interact with monoamine transporters (which share structural similarities with some ion channels), have been studied extensively. In a series of 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, the size of the substituent on the oxadiazole ring, which acts as a bioisostere for the ester group in cocaine, was shown to directly influence the affinity for the dopamine transporter (DAT) and the inhibition of monoamine reuptake.[6]

Experimental Design and Validation: The Foundation of Trustworthy SAR

The reliability of any SAR study hinges on the quality and reproducibility of the experimental data. This section provides detailed, step-by-step protocols for key in vitro assays used to characterize the activity of 3-substituted piperidine derivatives, ensuring a self-validating system for your research.

Radioligand Binding Assay for GPCRs

This assay is a cornerstone for determining the affinity of a test compound for a specific receptor. It relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (96-well plate format):

    • To each well, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.

Protocol: In Vitro Kinase Assay (Radiometric)

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase enzyme, the substrate (a protein or peptide), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.[7]

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution that denatures the enzyme).

  • Separation and Detection:

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE, followed by autoradiography or by spotting the reaction mixture onto a phosphocellulose paper and washing away the unincorporated ATP.

  • Data Analysis:

    • Quantify the amount of radioactivity incorporated into the substrate.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Whole-Cell Patch Clamp for Ion Channels

This electrophysiological technique allows for the direct measurement of ion channel activity in living cells, providing information on how a compound modulates channel gating and permeation.

Protocol: Whole-Cell Patch Clamp Recording

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest on glass coverslips.

  • Pipette Preparation:

    • Fabricate glass micropipettes with a specific resistance and fill them with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation:

    • Using a micromanipulator, carefully bring the tip of the micropipette into contact with the cell membrane.[8]

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.[8]

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[9]

  • Recording:

    • Apply a voltage-clamp or current-clamp protocol to the cell and record the resulting ionic currents or changes in membrane potential, respectively.

    • After obtaining a stable baseline recording, perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the effect of the compound on the ion channel currents (e.g., inhibition, activation, or modulation of gating kinetics).

    • Construct concentration-response curves to determine the IC50 or EC50 of the compound.

Visualizing the Structure-Activity Landscape

To better understand the complex relationships between chemical structure and biological activity, we can use diagrams to visualize key concepts and workflows.

SAR_of_3_Substituted_Piperidines cluster_substituent 3-Position Substituent cluster_properties Molecular Properties cluster_outcome Biological Outcome Substituent Nature of Substituent (Size, Polarity, H-bonding) Conformation Piperidine Ring Conformation (Chair, Boat, Twist-boat) Substituent->Conformation Influences Physicochemical Physicochemical Properties (Lipophilicity, pKa, Solubility) Substituent->Physicochemical Determines Potency Potency (IC50, Ki, EC50) Substituent->Potency Directly Affects Selectivity Selectivity (vs. other targets) Substituent->Selectivity Directly Affects Stereochemistry Stereochemistry (R/S, cis/trans) Stereochemistry->Conformation Dictates Conformation->Potency Impacts Conformation->Selectivity Impacts PK_Properties Pharmacokinetics (ADME) Physicochemical->PK_Properties Governs

Caption: Interplay of factors influencing the biological activity of 3-substituted piperidines.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 3-Substituted Piperidine Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Assay (e.g., Radioligand Binding) Purification->Primary_Assay Functional_Assay Functional Assay (e.g., Kinase Assay, Patch Clamp) Primary_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis (IC50/Ki Determination) Functional_Assay->Data_Analysis SAR_Elucidation SAR Elucidation & Iterative Design Data_Analysis->SAR_Elucidation SAR_Elucidation->Synthesis Design New Analogs

Caption: A typical workflow for the discovery and optimization of 3-substituted piperidine-based compounds.

Conclusion

The 3-position of the piperidine ring is a critical determinant of biological activity, offering a versatile handle for medicinal chemists to fine-tune the pharmacological properties of drug candidates. A systematic and comparative approach to exploring the SAR at this position, grounded in robust experimental data, is essential for the successful design of novel therapeutics. By understanding the intricate interplay between the 3-substituent, the overall molecular conformation, and the resulting biological activity, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full potential of the 3-substituted piperidine scaffold. This guide serves as a foundational resource for these endeavors, providing both the conceptual framework and the practical methodologies necessary for advancing this important area of medicinal chemistry.

References

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7317-7333. [Link]

  • Zhang, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14314-14320. [Link]

  • Qu, B., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333-1337. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Afzal, O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116867. [Link]

  • Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7563. [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Palchykov, V., et al. (2022). Synthetic strategies towards C−H functionalization of piperidines at the positions alternative to C2 and C6. RSC Advances, 12(10), 6061-6076. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

  • Barl, N. M., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(15), 5023-5026. [Link]

  • ResearchGate. (2025). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]

  • Li, G., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 356-363. [Link]

  • Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch-clamp protocol. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • SciSpace. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors. Retrieved from [Link]

  • Slideshare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Whole Cell Patch Clamp Protocol v1. Retrieved from [Link]

  • Qu, B., et al. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. Angewandte Chemie International Edition, 57(11), 2949-2953. [Link]

  • Barl, N. M., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(15), 5023-5026. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

  • YouTube. (2022). How does Whole-cell voltage clamp work? | application. Retrieved from [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Off-Target Profile of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and Other Selective MAO-B Inhibitors

For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comparative analysis of the off-target effects of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a putative monoamine oxidase B (MAO-B) inhibitor, against established therapies: Safinamide, Rasagiline, and Selegiline. Due to the limited publicly available data on the off-target profile of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, this guide will focus on presenting the known off-target effects of its comparators and provide detailed experimental protocols to enable researchers to generate a comprehensive off-target profile for the compound of interest.

The Critical Role of Selectivity in MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[1][2] Its inhibition is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission.[1][2] However, the therapeutic window of MAO-B inhibitors can be limited by their off-target effects, which arise from interactions with other proteins. For instance, inhibition of MAO-A, a closely related enzyme, can lead to a dangerous hypertensive crisis when tyramine-rich foods are consumed.[3] Therefore, a thorough characterization of a compound's selectivity is a critical step in its preclinical development.

Comparative Analysis of Selective MAO-B Inhibitors

To provide a framework for evaluating 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, we will first examine the known on-target potency and off-target profiles of three widely used MAO-B inhibitors: Safinamide, Rasagiline, and Selegiline.

On-Target Potency and Selectivity

The primary measure of a compound's intended activity is its potency against the target enzyme, MAO-B, and its selectivity over the closely related MAO-A. This is typically expressed as the half-maximal inhibitory concentration (IC50) and a selectivity index (SI).

CompoundTargetIC50Selectivity Index (MAO-A IC50 / MAO-B IC50)
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride hMAO-BData not publicly availableData not publicly available
SafinamidehMAO-B79 nM>5,000
RasagilinehMAO-B14 nM~50
SelegilinehMAO-B51 nM~451

hMAO-A and hMAO-B refer to human monoamine oxidase A and B, respectively. Data is compiled from multiple sources.[2][4][5]

Known Off-Target Effects and Associated Adverse Events

The off-target activities of a drug candidate are often identified during preclinical safety pharmacology profiling and can be inferred from reported clinical side effects.[6]

CompoundKnown Off-Target Activities/PathwaysCommonly Reported Adverse Events
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Data not publicly availableData not publicly available
SafinamideModulation of voltage-gated sodium and calcium channels, inhibition of glutamate release.[2][7]Dyskinesia, nausea, insomnia.[8]
RasagilinePotential for reduced selectivity at higher doses.Headache, nausea, lightheadedness, insomnia, hallucinations, orthostatic hypotension.[9]
SelegilineLoss of selectivity at higher doses, potential for amphetamine-like metabolites.[3]Hypertensive crisis (with tyramine), sudden sleep episodes, orthostatic hypotension, arrhythmias, mental status changes, hallucinations, dyskinesia, serotonin syndrome.[10]

Experimental Workflows for Determining Off-Target Effects

To elucidate the off-target profile of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a tiered approach is recommended, starting with broad screening panels and progressing to more focused functional assays.

Tier 1: Broad Off-Target Screening using Radioligand Binding Assays

The initial step involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions.[11] Radioligand binding assays are a cost-effective and high-throughput method for this purpose.[12]

Experimental Workflow: Radioligand Binding Assay Panel

Caption: Workflow for validating off-target hits using functional cellular assays.

Protocol: Example Calcium Mobilization Assay for a GPCR Off-Target

  • Cell Culture: Culture a cell line stably expressing the G-protein coupled receptor (GPCR) of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride to the cells and incubate.

  • Agonist Stimulation: For antagonist testing, stimulate the cells with a known agonist for the target GPCR.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Conclusion

While 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride shows promise as a potential MAO-B inhibitor based on its structural similarity to Safinamide, a comprehensive evaluation of its off-target profile is essential for its continued development. By following the tiered experimental approach outlined in this guide, researchers can generate the necessary data to build a robust safety and selectivity profile. Comparing these findings with the established profiles of Safinamide, Rasagiline, and Selegiline will provide a clear understanding of the compound's potential advantages and liabilities, ultimately guiding go/no-go decisions in the drug discovery process.

References

  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's Disease, 11(s1), S45-S56. [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025, May 28). Retrieved January 21, 2026, from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Caccia, C., Maj, R., Calabresi, P., & Fariello, R. G. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Parkinson's Disease, 7(1), 101-111. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of pharmacological and toxicological methods, 65(2), 119-134. [Link]

  • Impact of Safinamide on Patient-Reported Outcomes in Parkinson's Disease - PMC. (2023, October 10). Retrieved January 21, 2026, from [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays - NCBI - NIH. (2012, May 1). Retrieved January 21, 2026, from [Link]

  • Selegiline - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved January 21, 2026, from [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • The “Wearing Off” Phenomenon for Rasagiline, Entacapone, Carbidopa, and Levodopa in the Setting of Parkinson's Disease - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC. (2025, November 3). Retrieved January 21, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selegiline is no longer available: What does this mean for your patients? | He Ako Hiringa. (2021, September 14). Retrieved January 21, 2026, from [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson's disease patients: a prospective longitudinal study - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • Rasagiline Might Slow Parkinson's Progression, Large Multicenter Study Finding | ScienceDaily. (2009, September 24). Retrieved January 21, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006, February 2). Retrieved January 21, 2026, from [Link]

  • Design of fluorinated cinnamylpiperazines as potential MAO-B ligands.... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selegiline: Parkinson's Uses, Warnings, Side Effects, Dosage - MedicineNet. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson's Disease and Motor Fluctuations - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a - bioRxiv. (2024, June 26). Retrieved January 21, 2026, from [Link]

  • A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023, February 20). Retrieved January 21, 2026, from [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). Retrieved January 21, 2026, from [Link]

  • Selegiline: Uses, Side Effects, Interactions & More - GoodRx. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Screening for Safety-Relevant Off-Target Activities - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients - VJNeurology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selegiline (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 21, 2026, from [Link]

  • Role of rasagiline in treating Parkinson's disease: Effect on disease progression - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed. (2022, January 15). Retrieved January 21, 2026, from [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels - Eurofins Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Validating the Binding Affinity of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for the Sigma-1 Receptor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel compound, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Our i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel compound, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. Our investigation identifies the Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone, as its most probable biological target. This assertion is based on structural similarities to known S1R ligands which are implicated in a range of neurological conditions.[1][2][3][4][5][6]

This document is structured to provide not just protocols, but a strategic rationale for experimental design. We will compare the performance of our topic compound against established S1R antagonists and detail the methodologies required for robust, reproducible affinity determination. The core principle of this guide is self-validation through orthogonal assays, ensuring the highest degree of scientific integrity.

The Scientific Rationale: Targeting the Sigma-1 Receptor

The Sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a key role in cellular signaling and stress responses.[7] Its involvement in neurodegenerative diseases, pain, and psychiatric conditions makes it a compelling therapeutic target.[1][2] Many psychoactive drugs, including the antipsychotic haloperidol, show high affinity for S1R.[3][8] The piperidine scaffold, a core component of our topic compound, is a privileged structure in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties for CNS-active agents.[6] Given these factors, we hypothesize that 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a ligand for S1R. This guide provides the experimental pathway to confirm this hypothesis and precisely quantify its binding characteristics.

Comparative Framework: Selecting Reference Ligands

To validate the binding affinity of a novel compound, it must be benchmarked against well-characterized reference ligands. For the Sigma-1 receptor, we have selected three standard antagonists with established high affinity. This allows for a rigorous comparison and contextualization of the new compound's potency.

CompoundTypeReported Affinity (Ki) for Sigma-1 Receptor
NE-100 Selective S1R Antagonist~0.86 - 1.03 nM[9][10][11]
BD1047 S1R Antagonist~0.93 nM[12][13]
Haloperidol D2 Receptor / S1R Antagonist~2.8 - 6.5 nM[14][15]

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.

Primary Validation: Radioligand Binding Assay

The gold standard for quantifying ligand affinity for a target receptor is the radioligand binding assay, prized for its sensitivity and robustness.[16] This technique involves a competition experiment where the unlabeled test compound (3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride) competes with a radioactive ligand for binding to the receptor.

Causality in Experimental Design

The choice of a competitive inhibition assay is deliberate. It allows us to determine the inhibition constant (Ki) of our unlabeled test compound by measuring how effectively it displaces a radioligand with known affinity. We will use [³H]-(+)-pentazocine, a selective and commonly used S1R radioligand.[16][17] To ensure we are measuring binding only to S1R, non-specific binding is determined in the presence of a high concentration of an unlabeled potent ligand, such as Haloperidol.[18]

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis p1 Homogenize tissue (e.g., guinea pig brain) in buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and wash pellet p2->p3 p4 Quantify protein concentration (e.g., BCA Assay) p3->p4 a1 Incubate membranes with: 1. [³H]-(+)-pentazocine (fixed conc.) 2. Test compound (varied conc.) p4->a1 Add known protein amount a3 Reach equilibrium a1->a3 a2 Incubate parallel set for non-specific binding (add excess Haloperidol) a2->a3 d1 Separate bound/free radioligand (Rapid vacuum filtration) a3->d1 d2 Quantify bound radioactivity (Scintillation counting) d1->d2 d3 Calculate Specific Binding d2->d3 d4 Plot competition curve (% Inhibition vs. [Test Compound]) d3->d4 d5 Calculate IC50 and Ki values d4->d5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: S1R Competitive Binding Assay

This protocol is adapted from established methods for S1R binding.[16][17]

  • Membrane Preparation:

    • Homogenize guinea pig liver or brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration.

  • Assay Setup:

    • Prepare a dilution series of the test compound, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, and the reference compounds (NE-100, BD1047, Haloperidol).

    • In a 96-well plate, add the membrane preparation (typically 30-50 µg of protein).

    • Add the test or reference compound at various concentrations.

    • Add the radioligand, [³H]-(+)-pentazocine, at a fixed concentration (typically near its Kd value).

    • For determining non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a saturating concentration of unlabeled Haloperidol (e.g., 10 µM).[18]

    • The final volume in each well should be consistent (e.g., 250 µL).

  • Incubation and Filtration:

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.[18]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters, which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each compound concentration.

    • Plot the specific binding data against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orthogonal Validation: Label-Free Techniques

To build a robust and trustworthy dataset, it is crucial to validate findings using an independent, orthogonal method. Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer direct measurement of binding events without the need for radioactive or fluorescent tags, thus eliminating potential artifacts associated with labeling.[19][20][21]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that measures molecular interactions in real-time.[19][20] It provides both kinetic (kon, koff) and affinity (KD) data.

Why use SPR? It provides a dynamic view of the binding event. By immobilizing the S1R protein on a sensor chip and flowing the small molecule analyte (our test compound) over the surface, we can directly observe the association and dissociation phases. This provides richer data than the endpoint measurement of a radioligand assay.[22]

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize purified S1R protein on sensor chip r1 Inject analyte over surface (Association phase) p1->r1 p2 Prepare serial dilutions of test compound (analyte) p2->r1 r2 Flow buffer over surface (Dissociation phase) r1->r2 r3 Regenerate sensor surface r2->r3 d1 Generate sensorgrams (Response Units vs. Time) r2->d1 d2 Fit data to a binding model d1->d2 d3 Determine kon, koff, and KD d2->d3

Caption: General workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[23] It is the gold standard for thermodynamic characterization of an interaction.

Why use ITC? It provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][24] This level of detail can reveal the driving forces behind the binding event, which is invaluable for structure-activity relationship (SAR) studies in drug development.[23] The method is performed with both molecules free in solution, representing the native state more closely.[21]

ITC_Workflow cluster_prep Sample Preparation cluster_run Titration cluster_analysis Data Analysis p1 Place purified S1R protein in sample cell r1 Inject small aliquots of ligand into protein solution p1->r1 p2 Load test compound into titration syringe p2->r1 p3 Ensure identical buffer for protein and ligand r2 Measure heat change after each injection r1->r2 d1 Plot heat change vs. molar ratio r2->d1 d2 Fit data to a binding model d1->d2 d3 Determine KD, n, ΔH, and ΔS d2->d3

Caption: General workflow for Isothermal Titration Calorimetry (ITC).

Synthesizing the Data: A Self-Validating Approach

References

  • NE-100 - Wikipedia. (URL: [Link])

  • Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed. (URL: [Link])

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (URL: [Link])

  • NE-100 - Grokipedia. (URL: [Link])

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (URL: [Link])

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Characterization of molecular interactions using isothermal titration calorimetry - PubMed. (URL: [Link])

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. (URL: [Link])

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (URL: [Link])

  • Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed. (URL: [Link])

  • Selected s 1 receptor (s 1 R) ligand and radioligands. - ResearchGate. (URL: [Link])

  • The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC - PubMed Central. (URL: [Link])

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central. (URL: [Link])

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (URL: [Link])

  • NE-100 - Selective sigma-1 antagonist, AMS.MC-4200-2 - Amsbio. (URL: [Link])

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (URL: [Link])

  • Sigma Receptor Binding Assays - PubMed - NIH. (URL: [Link])

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. (URL: [Link])

  • Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed. (URL: [Link])

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI. (URL: [Link])

  • Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (URL: [Link])

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - R Discovery. (URL: [Link])

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells | ACS Chemical Neuroscience. (URL: [Link])

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed. (URL: [Link])

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (URL: [Link])

  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide - PubChem. (URL: [Link])

  • CAS No : 1160513-60-9 | Chemical Name : (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid | | Pharmaffiliates. (URL: [Link])

Sources

Comparative

A Researcher's Guide to the Comparative Pharmacological Analysis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and Paroxetine

Introduction: Establishing a Comparative Framework In the landscape of neuropharmacology research, the selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone of both therapeutic intervention and tool com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Comparative Framework

In the landscape of neuropharmacology research, the selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone of both therapeutic intervention and tool compound utility. Paroxetine, a potent and well-characterized SSRI, serves as a benchmark for assessing novel compounds targeting the serotonin transporter (SERT).[1][2] This guide provides a comparative analysis framework for researchers evaluating emerging molecules, using 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride as a representative example of a novel piperidine-containing chemical entity.

While paroxetine has a deeply understood pharmacological profile, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a research chemical with limited publicly available data.[3] Therefore, this document will not compare two known entities, but rather will establish the experimental path necessary to characterize 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and logically compare its performance against the established standard of paroxetine. We will delve into the structural nuances, outline a rigorous experimental workflow for determining mechanism of action and selectivity, and discuss the known pharmacokinetic profile of paroxetine as a benchmark for future studies.

Structural and Physicochemical Properties

The foundational step in comparing these two molecules is an analysis of their chemical structures. Both are phenylpiperidine derivatives, a common scaffold in CNS-active compounds known to enhance metabolic stability and facilitate transport across biological membranes.[4]

  • Paroxetine: Chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine, it is a complex molecule featuring a fluorophenyl group and a methylenedioxyphenoxy moiety attached to the piperidine ring.[5][6][7] This specific stereochemistry is crucial for its high-affinity interaction with SERT.

  • 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride: This is a structurally simpler molecule. It consists of a piperidine ring with a (3-fluorobenzyl)oxy group at the 3-position.[3] The presence of the fluorobenzyl group suggests a potential for interactions with aromatic-binding pockets within biological targets.

Property3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Paroxetine Hydrochloride
Molecular Formula C12H17ClFNOC19H21ClFNO3
Molecular Weight 245.72 g/mol [3]365.8 g/mol [8]
Chemical Structure

Key Features Piperidine, (3-fluorobenzyl)oxy groupPiperidine, 4-fluorophenyl group, methylenedioxyphenoxy group

Note: Chemical structure images are representative.

Mechanism of Action: The Known Standard vs. a Testable Hypothesis

Paroxetine: A Potent and Selective Serotonin Reuptake Inhibitor

Paroxetine's primary mechanism of action is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[9][10][11] By binding to SERT, paroxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[7] This potentiation of serotonergic activity is the basis for its therapeutic effects in treating depression and anxiety disorders.[9][11] Paroxetine is among the most potent SSRIs in its class and also exhibits a high affinity for SERT.[1][12] At higher doses, it can also inhibit the norepinephrine transporter, though its selectivity for SERT is significantly greater.[10]

SERT_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Serotonin Vesicles Serotonin 5-HT Vesicle->Serotonin Release SERT SERT Transporter Paroxetine Paroxetine Paroxetine->SERT Inhibition Serotonin->SERT Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In Vitro ADME A Step 1: Radioligand Binding Assay (Target: SERT) Determine Affinity (Ki) B Step 2: Functional Reuptake Assay (Target: SERT) Determine Potency (IC50) A->B Confirm Functional Activity C Step 3: Transporter Selectivity Panel (DAT, NET) Compare Ki / IC50 B->C D Step 4: Broad Receptor Screening Panel (GPCRs, Ion Channels) Identify Off-Target Interactions C->D Assess Broader Selectivity E Step 5: CYP450 Inhibition Assay (e.g., CYP2D6) Assess Drug Interaction Potential D->E

Caption: A validated workflow for characterizing and comparing novel compounds.

Step 1: SERT Radioligand Binding Assay

Causality: This is the primary experiment to determine if a compound physically interacts with the target protein, SERT. It quantifies the affinity (Ki) of the test compounds for the transporter, providing a direct comparison of binding strength.

Protocol:

  • Source: Use membrane preparations from HEK293 cells stably transfected with human SERT. [13][14]2. Radioligand: Utilize a high-affinity SERT radioligand, such as [³H]-Citalopram or [³H]-Paroxetine.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compounds (3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and paroxetine as a control).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand. [14]6. Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Step 2: SERT Functional Reuptake Assay

Causality: A binding assay confirms interaction but not function (i.e., agonist, antagonist, or inhibitor). This functional assay measures the direct consequence of that binding—the inhibition of serotonin transport into a cell. It is a crucial self-validating step to confirm the mechanism of action.

Protocol:

  • System: Use either primary cultured neurons, synaptosomes, or HEK293 cells expressing human SERT. [15]2. Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds.

  • Initiation: Initiate the uptake reaction by adding [³H]-Serotonin (5-HT).

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the serotonin uptake.

Step 3 & 4: Selectivity Profiling (Transporters and Receptors)

Causality: A compound's utility is defined as much by what it doesn't bind to as what it does. Selectivity profiling is essential to identify potential off-target effects that could lead to undesirable side effects or confound experimental results. Paroxetine, for instance, has a weak affinity for muscarinic receptors and lacks significant interaction with adrenergic, dopaminergic, or histaminergic receptors. [5][9]This profile must be compared.

Protocol:

  • Transporter Panel: Run radioligand binding and/or functional uptake assays for the dopamine transporter (DAT) and the norepinephrine transporter (NET) to determine selectivity within the monoamine transporter family.

  • Broad Receptor Panel: Submit the compounds for screening against a broad panel of receptors, ion channels, and enzymes (e.g., a Cerep or Eurofins panel). This typically involves radioligand binding assays. This will reveal any significant off-target interactions.

Expected Data Presentation:

CompoundSERT Ki (nM)SERT IC50 (nM) (Reuptake)NET Ki (nM)DAT Ki (nM)Muscarinic M1 Ki (nM)
Paroxetine ~0.1 - 1.1 [2]Literature Value~50-350 [1][2]>1000 [2]~42 [2]
3-[(3-Fluorobenzyl)oxy]piperidine HCl To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Comparative Pharmacokinetic (PK) and Safety Profile

Paroxetine: A Well-Documented but Complex Profile

Paroxetine's PK is characterized by non-linear kinetics due to the saturation of its own metabolism. [5][10][16]* Absorption: Well-absorbed orally, with bioavailability around 50% due to a saturable first-pass effect. [1][12]* Metabolism: It is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, for which it is also a substrate. [10]This leads to disproportionately greater plasma concentrations at higher doses and is the source of numerous drug-drug interactions. [10][17]* Half-life: The mean elimination half-life is approximately 21-24 hours. [5][16]* Adverse Effects: Common side effects include nausea, drowsiness, sexual dysfunction, and weight gain. [1][10]Due to its potent SERT inhibition, abrupt discontinuation can lead to a significant withdrawal syndrome. [1][18]

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride: Key Questions for Investigation

The PK and safety profiles are unknown. Key investigational steps would include:

  • In Vitro Metabolism: Assess metabolic stability in liver microsomes and identify the primary metabolizing CYP enzymes.

  • CYP450 Inhibition: Specifically test for inhibition of key isoforms like CYP2D6 to compare its drug-drug interaction potential against paroxetine.

  • In Vivo PK: Conduct studies in rodents to determine oral bioavailability, half-life, and brain penetration.

Summary and Conclusion

This guide provides a comparative framework for evaluating 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride against the benchmark SSRI, paroxetine. Paroxetine is a highly potent SERT inhibitor with a well-defined, albeit complex, pharmacological and pharmacokinetic profile, characterized by its potent CYP2D6 inhibition and non-linear kinetics.

The characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride requires a systematic, hypothesis-driven experimental approach. The workflow outlined herein, starting with target engagement and functional assays at SERT and expanding to comprehensive selectivity and metabolic profiling, provides a robust methodology for determining its potential as a research tool or therapeutic lead. The ultimate comparison will hinge not only on its potency at SERT but critically on its selectivity against other transporters and receptors and its potential for metabolic drug interactions. This structured approach ensures a thorough and scientifically valid comparison, enabling researchers to accurately position novel chemical entities within the complex landscape of neuropharmacology.

References

  • National Center for Biotechnology Information (2023). Paroxetine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Wikipedia (n.d.). Paroxetine. Available at: [Link]

  • Psychopharmacology Institute (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Available at: [Link]

  • WebMD (2024). Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • U.S. Food and Drug Administration (n.d.). PAXIL (paroxetine hydrochloride) Label. Accessdata.fda.gov. Available at: [Link]

  • Bourin, M., Chue, P., & Guillon, Y. (2001). [Paroxetine: pharmacokinetics and pharmacodynamics]. PubMed. Available at: [Link]

  • Bloomer, J. C., & Abbate, M. S. (1996). A review of the metabolism and pharmacokinetics of paroxetine in man. PubMed. Available at: [Link]

  • Drugs.com (n.d.). Paroxetine: Package Insert / Prescribing Information. Available at: [Link]

  • Psychotropics A-Z (n.d.). Paroxetine | Paxil – Selective Serotonin Reuptake Inhibitor (SSRI). Available at: [Link]

  • MedlinePlus (2025). Paroxetine. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Paroxetine. PubChem. Available at: [Link]

  • Mayo Clinic (2026). Paroxetine (oral route) - Side effects & dosage. Available at: [Link]

  • Reaction Biology (n.d.). SERT Biochemical Binding Assay Service. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Paroxetine. NIST WebBook. Available at: [Link]

  • National Cancer Institute (n.d.). Definition of paroxetine hydrochloride. NCI Drug Dictionary. Available at: [Link]

  • ClinPGx (n.d.). Paroxetine Pathway, Pharmacokinetics. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Paroxetine Hydrochloride. PubChem. Available at: [Link]

  • Glenmullen, J. (2014). Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. ResearchGate. Available at: [Link]

  • GoodRx (n.d.). 10 Paroxetine Side Effects You Should Know About. Available at: [Link]

  • Gamp, A., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Drugs.com (2023). Paroxetine Side Effects: Common, Severe, Long Term. Available at: [Link]

  • BioIVT (n.d.). SERT Transporter Assay. Available at: [Link]

  • Open Research@CSIR-NIScPR (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • ChemBK (n.d.). 3'-SPIRO-[3-(N-2-FLUOROBENZYL-2-PIPERIDONE)]PIPERIDINE HCL. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. PubChem. Available at: [Link]

  • Szymański, P., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Xu, F., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. Available at: [Link]

  • vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Google Patents (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents (n.d.). CN103435538B - (R) preparation method of-3-amido piperidine hydrochlorate.
  • Google Patents (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

Sources

Validation

In Vivo Efficacy of Novel Piperidine Inhibitors: A Comparative Guide for Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of novel piperidine inhibitors across three distinct and critical therapeutic areas: osteoporosis, oncology, and virology. By synthesizing data from preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research and development programs.

Section 1: Cathepsin K Inhibitors for the Treatment of Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in the degradation of bone matrix proteins. Its inhibition represents a promising therapeutic strategy for diseases characterized by excessive bone resorption.[2][3]

Mechanism of Action: The Role of Cathepsin K in Bone Resorption

The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway.[4] Binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that leads to the expression of key osteoclastogenic genes, including Cathepsin K. Once expressed, Cathepsin K is secreted into the resorption lacuna, an acidic microenvironment created by the osteoclast, where it degrades type I collagen, the major organic component of the bone matrix.[5] Inhibition of Cathepsin K directly prevents this degradation, thereby reducing bone resorption without significantly affecting bone formation.

Cathepsin_K_Pathway cluster_osteoclast Osteoclast cluster_bone_matrix Bone Matrix cluster_inhibitor Therapeutic Intervention RANKL RANKL RANK RANK Receptor RANKL->RANK Binding NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 Activation CatK_Gene Cathepsin K Gene NFATc1->CatK_Gene Transcription CatK_Protein Cathepsin K (Pro-enzyme) CatK_Gene->CatK_Protein Translation Secreted_CatK Secreted Active Cathepsin K CatK_Protein->Secreted_CatK Secretion & Activation in Acidic Environment Collagen Type I Collagen Secreted_CatK->Collagen Degrades Degradation Collagen Degradation Collagen->Degradation Piperidine_Inhibitor Piperidine-based Cathepsin K Inhibitor Piperidine_Inhibitor->Secreted_CatK Inhibits

Caption: Cathepsin K signaling pathway in osteoclasts and the point of intervention for piperidine inhibitors.

Comparative In Vivo Efficacy of Novel Piperidine-based Cathepsin K Inhibitors

Recent research has led to the development of several potent and selective piperidine-based Cathepsin K inhibitors. Below is a comparison of two promising candidates based on available preclinical data.

CompoundTargetAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
H-9 Cathepsin KOvariectomized (OVX) MiceNot specifiedIncreased bone mineral density.[6]
SI-591 Cathepsin KOvariectomized (OVX) Rats0.26-10 mg/kg, p.o., b.i.d. for 4 weeks; 4-25 mg/kg, p.o., b.i.d. for 12 weeksReduced urinary CTX-I (bone resorption marker); Prevented bone mineral density loss in lumbar vertebrae and femur.[7]

Analysis: Both H-9 and SI-591 demonstrate promising in vivo efficacy in rodent models of postmenopausal osteoporosis. SI-591 has more extensive published data, including dose-ranging studies and effects on a key biomarker of bone resorption. The data for H-9, while positive, would be strengthened by more detailed information on the dosing regimen and a broader set of efficacy endpoints.

Experimental Protocol: Ovariectomy-Induced Osteoporosis Model in Rodents

This protocol outlines the key steps for inducing an osteoporosis model in rats or mice via ovariectomy, a standard and widely used model for postmenopausal osteoporosis.[7][8][9]

Workflow Diagram:

OVX_Workflow start Animal Acclimatization ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery Post-operative Recovery (1-2 weeks) ovx->recovery treatment Initiation of Treatment with Piperidine Inhibitor or Vehicle recovery->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoints Terminal Endpoint Analysis (BMD, biomarkers, histology) monitoring->endpoints

Caption: Experimental workflow for evaluating anti-osteoporotic agents in an ovariectomy-induced rodent model.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization:

    • Select female Sprague-Dawley rats or C57BL/6 mice at an appropriate age (e.g., 3-6 months).

    • Acclimatize animals to the housing conditions for at least one week prior to surgery.

  • Ovariectomy (OVX) or Sham Surgery:

    • Anesthetize the animals using an approved anesthetic (e.g., isoflurane).

    • For the OVX group, make a dorsal or ventral midline incision to access the abdominal cavity.

    • Ligate the ovarian blood vessels and oviducts, and surgically remove both ovaries.

    • For the sham group, perform the same surgical procedure but without removing the ovaries.

    • Suture the muscle and skin layers.

    • Administer appropriate post-operative analgesia.

  • Post-operative Care and Recovery:

    • Allow the animals to recover for a period of 2-4 weeks to allow for the establishment of bone loss.

  • Treatment Administration:

    • Randomize the animals into treatment groups (vehicle control, positive control, and different dose levels of the test inhibitor).

    • Administer the piperidine inhibitor and control substances via the intended clinical route (e.g., oral gavage).

  • In-life Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight throughout the study.

    • At the end of the treatment period, collect blood and urine samples for biomarker analysis (e.g., CTX-I, P1NP).

    • Euthanize the animals and collect relevant tissues (e.g., femurs, lumbar vertebrae).

    • Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).

    • Perform histological analysis of bone tissue to assess trabecular architecture.

Section 2: HDM2 Inhibitors in Oncology

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase, human double minute 2 (HDM2). In many cancers with wild-type p53, HDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[10] Inhibiting the HDM2-p53 interaction to reactivate p53 is a promising therapeutic strategy.

Mechanism of Action: Restoring p53 Function by Inhibiting HDM2

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with HDM2. p53 can bind to the promoter of the HDM2 gene and activate its transcription. The resulting HDM2 protein then binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. In cancer cells with HDM2 overexpression, this process is dysregulated, leading to excessive p53 degradation. Piperidine-based HDM2 inhibitors are designed to fit into the p53-binding pocket of HDM2, thereby disrupting the HDM2-p53 interaction. This prevents p53 degradation, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in tumor cells.[11][12][13][14]

HDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes cluster_inhibitor Therapeutic Intervention p53 p53 HDM2_Gene HDM2 Gene p53->HDM2_Gene Activates Transcription p21_Gene p21 Gene p53->p21_Gene Activates Transcription Apoptotic_Genes Apoptotic Genes p53->Apoptotic_Genes Activates Transcription p53_degradation p53 Degradation p53->p53_degradation Targeted for Degradation HDM2 HDM2 Protein HDM2_Gene->HDM2 HDM2->p53 Binds and Ubiquitinates Cell_Cycle_Arrest Cell Cycle Arrest p21_Gene->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Proteasome Proteasome p53_degradation->Proteasome Piperidine_Inhibitor Piperidine-based HDM2 Inhibitor Piperidine_Inhibitor->HDM2 Inhibits p53 Binding

Caption: The HDM2-p53 signaling pathway and the mechanism of action of piperidine-based HDM2 inhibitors.

In Vivo Efficacy of a Novel Piperidine-based HDM2 Inhibitor: A Case Study of AMG 232

AMG 232 is a potent and selective piperidinone inhibitor of the HDM2-p53 interaction.[10][15][16] Its in vivo efficacy has been demonstrated in a variety of preclinical tumor models.

CompoundTargetAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
AMG 232 HDM2SJSA-1 Osteosarcoma XenograftDaily, oral gavageComplete and durable tumor regression.[10][17]
HCT116 Colorectal Cancer XenograftDaily, oral gavage86% Tumor Growth Inhibition (TGI).[17]
A375sq2 Melanoma XenograftDaily, oral gavage97% TGI.[17]
NCI-H460 NSCLC XenograftDaily, oral gavage60% TGI.[17]

Analysis: AMG 232 demonstrates robust single-agent anti-tumor activity in vivo, particularly in tumors with MDM2 amplification (SJSA-1). The varying degrees of efficacy across different tumor types highlight the importance of patient selection and biomarker strategies in the clinical development of HDM2 inhibitors.

Experimental Protocol: Subcutaneous Xenograft Model in Immunodeficient Mice

This protocol provides a standardized procedure for establishing and evaluating the efficacy of anti-cancer agents in a subcutaneous tumor xenograft model.[18][19][20]

Workflow Diagram:

Xenograft_Workflow start Cancer Cell Culture cell_prep Cell Preparation and Counting start->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Piperidine Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoints Terminal Endpoint Analysis (Tumor weight, biomarkers) monitoring->endpoints

Caption: Workflow for conducting in vivo efficacy studies using a subcutaneous tumor xenograft model.

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Choose a human cancer cell line with the desired genetic background (e.g., wild-type p53).

    • Culture the cells under sterile conditions to the logarithmic growth phase.

  • Cell Preparation and Implantation:

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[20]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration and Monitoring:

    • Administer the piperidine inhibitor and vehicle control according to the planned dosing schedule and route.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., p21 expression) and histological evaluation.

Section 3: SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors

The COVID-19 pandemic has highlighted the urgent need for effective antiviral therapies. The SARS-CoV-2 papain-like protease (PLpro) is an essential viral enzyme for processing viral polyproteins and for dismantling host antiviral responses, making it an attractive target for drug development.[21][22][23]

Mechanism of Action: Dual Role of PLpro in Viral Replication and Immune Evasion

SARS-CoV-2 PLpro is a cysteine protease that cleaves the viral polyprotein to release non-structural proteins essential for viral replication.[23] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins.[24] This activity interferes with the host's innate immune signaling pathways, such as the type I interferon response, thereby helping the virus to evade the host's antiviral defenses.[23][24] Piperidine-based PLpro inhibitors block the catalytic activity of the enzyme, thereby inhibiting both viral replication and the suppression of the host immune response.[22][25]

PLpro_Pathway cluster_virus Viral Replication cluster_host Host Immune Response cluster_inhibitor Therapeutic Intervention Viral_Polyprotein Viral Polyprotein NSPs Non-structural Proteins (Replication Machinery) Viral_Polyprotein->NSPs Cleavage by PLpro PLpro SARS-CoV-2 PLpro Ub_ISG15 Ubiquitin/ISG15 Conjugation PLpro->Ub_ISG15 Removes Ub/ISG15 (Inhibition of Immunity) Host_Proteins Host Proteins Host_Proteins->Ub_ISG15 Activation of Innate_Immunity Innate Immune Signaling Ub_ISG15->Innate_Immunity Piperidine_Inhibitor Piperidine-based PLpro Inhibitor Piperidine_Inhibitor->PLpro Inhibits

Caption: Dual mechanism of action of SARS-CoV-2 PLpro and its inhibition by piperidine-based compounds.

Comparative In Vivo Efficacy of Novel Piperidine-based SARS-CoV-2 PLpro Inhibitors

Several piperidine-containing compounds have been investigated for their potential to inhibit SARS-CoV-2 PLpro and have shown efficacy in preclinical models of infection.

CompoundTargetAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
SB-140 SARS-CoV-2 PLproK18-hACE2 Mice10 mg/kg, b.i.d. for 5 daysDecrease in lung viral load.[22]
Compound 10 SARS-CoV-2 PLproMouse model of SARS-CoV-2 infectionNot specifiedEffective in reducing viral load.[26]

Analysis: Both SB-140 and Compound 10 demonstrate in vivo antiviral activity in mouse models of SARS-CoV-2 infection. The covalent inhibitor SB-140 has a well-defined dosing regimen and a clear efficacy readout. Further comparative studies with standardized methodologies would be beneficial to directly compare the potency and therapeutic window of these and other emerging piperidine-based PLpro inhibitors.

Experimental Protocol: Evaluating Antiviral Efficacy in a Mouse Model of SARS-CoV-2 Infection

This protocol describes a general framework for assessing the in vivo efficacy of antiviral compounds in a mouse model of SARS-CoV-2 infection.[27][28][29][30]

Workflow Diagram:

Antiviral_Workflow start Animal Model Selection (e.g., K18-hACE2 transgenic mice) infection Intranasal Inoculation with SARS-CoV-2 start->infection treatment Treatment with Piperidine Inhibitor or Vehicle infection->treatment monitoring Daily Monitoring (Weight loss, clinical signs) treatment->monitoring endpoints Terminal Endpoint Analysis (Viral load, lung pathology) monitoring->endpoints

Caption: General workflow for in vivo evaluation of antiviral efficacy against SARS-CoV-2 in a mouse model.

Step-by-Step Methodology:

  • Animal Model Selection:

    • Utilize a susceptible mouse model, such as K18-hACE2 transgenic mice, which express the human ACE2 receptor.

  • Viral Infection:

    • Anesthetize the mice and intranasally inoculate them with a standardized dose of SARS-CoV-2.

    • All procedures involving live virus must be conducted in a BSL-3 facility.

  • Treatment Administration:

    • Initiate treatment with the piperidine inhibitor or vehicle control at a specified time point relative to infection (e.g., pre- or post-infection).

    • Administer the treatment for a defined duration (e.g., 5 days).[22]

  • In-life Monitoring:

    • Monitor the mice daily for changes in body weight, clinical signs of disease (e.g., ruffled fur, lethargy), and mortality.

  • Endpoint Analysis:

    • At a predetermined time point post-infection (e.g., day 3 or 5), euthanize the animals.[27]

    • Harvest the lungs and other relevant tissues.

    • Quantify the viral load in the lungs using RT-qPCR or a plaque assay.

    • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

Conclusion

This guide has provided a comparative overview of the in vivo efficacy of novel piperidine inhibitors targeting Cathepsin K, HDM2, and SARS-CoV-2 PLpro. The presented data and experimental protocols underscore the versatility and therapeutic potential of the piperidine scaffold. As a Senior Application Scientist, I emphasize the importance of rigorous, well-controlled in vivo studies in validating the therapeutic potential of these and other novel inhibitors. The successful translation of these promising preclinical findings into clinical applications will depend on continued research and a deep understanding of their mechanisms of action, pharmacokinetic properties, and safety profiles.[31]

References

  • Frontiers. (n.d.). Inhibitors of SARS-CoV-2 PLpro. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • ASM Journals. (2022, August 24). A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. Retrieved from [Link]

  • NIH. (n.d.). Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption. Retrieved from [Link]

  • NCI. (2017, April 17). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram showing HDM2/p53 PPI. Retrieved from [Link]

  • NIH. (n.d.). Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Retrieved from [Link]

  • NIH. (2025, June 10). PLpro Inhibitors as a Potential Treatment for COVID-19. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. Retrieved from [Link]

  • Childhood Cancer Repository. (2015, October 23). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. Retrieved from [Link]

  • ASM Journals. (2024, June 20). A BSL-2 compliant mouse model of SARS-CoV-2 infection for efficient and convenient antiviral evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Retrieved from [Link]

  • bioRxiv. (2020, June 19). Mechanism and inhibition of SARS-CoV-2 PLpro. Retrieved from [Link]

  • Frontiers. (n.d.). Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study. Retrieved from [Link]

  • Frontiers. (n.d.). Cathepsin K: The Action in and Beyond Bone. Retrieved from [Link]

  • Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models. Retrieved from [Link]

  • PubMed. (2008, January). Cathepsin K inhibitors: a novel target for osteoporosis therapy. Retrieved from [Link]

  • bioRxiv. (2024, December 13). Activity profiling of deubiquitinating inhibitors-bound to SARS-CoV-2 papain like protease with antiviral efficacy in murine infection model. Retrieved from [Link]

  • Madame Curie Bioscience Database. (n.d.). MDM2: RING Finger Protein and Regulator of p53. Retrieved from [Link]

  • European Pharmaceutical Review. (2020, July 30). PLpro inhibitors support immune response to COVID-19 in cell cultures. Retrieved from [Link]

  • PubMed. (2014, August 15). Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study. Retrieved from [Link]

  • NIH. (2022, August 24). A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. Retrieved from [Link]

  • NIH. (n.d.). Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis. Retrieved from [Link]

  • News-Medical.Net. (2022, May 18). Evaluating efficacy of SARS-CoV-2 antivirals in a mouse model. Retrieved from [Link]

  • protocols.io. (n.d.). LLC cells tumor xenograft model. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Retrieved from [Link]

  • PubMed. (n.d.). The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. Retrieved from [Link]

  • BioWorld. (2013, October 9). Discovery of novel cathepsin K inhibitors for bone resorption. Retrieved from [Link]

  • Spandidos Publications. (2017, March 17). Effect of icariin on fracture healing in an ovariectomized rat model of osteoporosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cathepsin K protein expression and bone resorption activity of.... Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ASM Journals. (n.d.). A BSL-2 compliant mouse model of SARS-CoV-2 infection for efficient and convenient antiviral evaluation. Retrieved from [Link]

  • ResearchGate. (2024, March 1). How to do tumor mouse model properly?. Retrieved from [Link]

  • ResearchGate. (n.d.). AMG 232 treatment inhibits tumor growth in vivo in a broad range of.... Retrieved from [Link]

  • NIH. (n.d.). Osteoclast-specific cathepsin K deletion stimulates S1P-dependent bone formation. Retrieved from [Link]

  • NIH. (n.d.). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The p14ARF-p53 pathway. HDM2 sustains low basal levels of p53 by its.... Retrieved from [Link]

  • ResearchGate. (2025, October 14). Anti-Osteoporotic Mechanisms of Polyphenols Elucidated Based on In Vivo Studies Using Ovariectomized Animals. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (2021). Study on the Effect of Psoralen on Osteoporosis in Ovariectomized Rats. Retrieved from [Link]

  • NIH. (n.d.). The MDM2-p53 pathway revisited. Retrieved from [Link]

  • ResearchGate. (n.d.). Network diagram of the p53 signalling pathway. Adapted from the KEGG.... Retrieved from [Link]

Sources

Comparative

A Strategic Guide to the Preclinical Benchmarking of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride: A Novel CNS Drug Candidate

Introduction: Rationale for a Novel Piperidine-Based CNS Agent The piperidine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, prized for its favorable physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Piperidine-Based CNS Agent

The piperidine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, prized for its favorable physicochemical properties that often translate to enhanced metabolic stability, improved blood-brain barrier penetration, and reduced toxicity.[1] Its structural versatility allows for precise modification to modulate biological activity and pharmacokinetic profiles.[1] This guide outlines a comprehensive preclinical benchmarking strategy for a novel compound, 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, against established CNS drugs. Given its structural features, this compound presents a promising candidate for investigation in neuropsychiatric disorders such as depression and anxiety.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the proposed experimental designs. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to generate robust and reproducible data.

Phase 1: In Vitro Profiling - Elucidating the Molecular Mechanism of Action

The initial phase of benchmarking focuses on in vitro assays to determine the compound's primary pharmacological targets and potential off-target effects. This is a critical step in understanding its mechanism of action and predicting its therapeutic potential and possible side effects.

Primary Target Screening: Monoamine Transporter Binding Assays

Given that many successful antidepressants and anxiolytics modulate monoamine neurotransmitter systems, our primary hypothesis is that 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride may interact with the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.[2] We will employ radioligand binding assays to determine the compound's affinity for these transporters.

This protocol is adapted from established methods for characterizing monoamine transporter ligands.[3][4][5]

Objective: To determine the binding affinity (Ki) of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride for human SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Test compound: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Reference compounds: Fluoxetine (SSRI), Desipramine (NRI), GBR 12909 (DRI).

  • Assay buffer, wash buffer, scintillation cocktail.

  • 96-well microplates, filter mats, scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This experiment will reveal whether 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride has a high affinity for any of the monoamine transporters, suggesting a potential mechanism of action similar to SSRIs, NRIs, or NDRIs.

Secondary Target Screening and Functional Assays

To build a comprehensive profile, functional assays are necessary to confirm whether the compound acts as an inhibitor or a substrate (releaser) at the identified transporter targets.[6] Additionally, screening against a panel of other CNS receptors and enzymes is crucial to identify potential off-target effects.

G A Primary Screen: Radioligand Binding Assays (SERT, NET, DAT) B Determine Binding Affinity (Ki) A->B C High Affinity Hit (Ki < 100 nM) B->C Yes D Low Affinity / No Hit B->D No E Functional Assay: Neurotransmitter Uptake Inhibition C->E G Secondary Screen: Broad CNS Receptor Panel (e.g., GPCRs, ion channels) C->G F Determine Potency (IC50) E->F I Characterize as Inhibitor or Substrate F->I H Identify Potential Off-Target Effects G->H

Caption: Workflow for in vitro characterization.

Phase 2: In Vivo Behavioral Pharmacology - Assessing Therapeutic Potential

Following in vitro characterization, the next phase involves evaluating the compound's effects in animal models of CNS disorders. This step is essential for establishing proof-of-concept for its potential therapeutic efficacy.

Animal Models for Depression and Anxiety

We will utilize well-validated rodent behavioral models to assess the antidepressant and anxiolytic potential of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.[7]

The FST is a widely used screening tool for antidepressant drugs. It is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is known to reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effects of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in mice.

Materials:

  • Male C57BL/6 mice.

  • Test compound: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Reference compound: Fluoxetine.

  • Vehicle (e.g., saline, DMSO).

  • Glass cylinders filled with water.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound, reference compound, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Test Session: Gently place each mouse into a cylinder filled with water (25°C) for a 6-minute session.

  • Recording: Video record the entire session from the side.

  • Scoring: An observer blinded to the treatment conditions will score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: A significant reduction in immobility time compared to the vehicle-treated group would suggest an antidepressant-like effect of the compound.

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[10] Anxiolytic drugs increase the time spent in the open arms of the maze.[9]

Objective: To assess the anxiolytic-like effects of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride in rats.

Materials:

  • Male Wistar rats.

  • Test compound: 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Reference compound: Diazepam.

  • Vehicle.

  • Elevated plus maze apparatus.

  • Video tracking software.

Procedure:

  • Acclimation: Habituate rats to the testing room for at least one hour prior to the test.

  • Dosing: Administer the test compound, reference compound, or vehicle at a specified time before the test.

  • Test Session: Place each rat in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.

  • Tracking: Use an automated video tracking system to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters across treatment groups.

Expected Outcome: A significant increase in the time spent and entries into the open arms, relative to the vehicle group, would indicate an anxiolytic-like effect.

Phase 3: Pharmacokinetic and Safety Profiling

The final phase of this preclinical benchmarking strategy involves assessing the compound's pharmacokinetic (PK) properties and preliminary safety profile.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.

Key Parameters to Measure:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Brain Penetration: The ability of the compound to cross the blood-brain barrier, often expressed as the brain-to-plasma concentration ratio.

These studies are crucial for establishing a rational dosing regimen for further preclinical and potential clinical studies.

Preliminary Safety and Tolerability

Objective: To assess the acute toxicity and general tolerability of the compound.

Methods:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the drug that does not cause unacceptable side effects.

  • Observational Assessment: Monitor animals for any overt signs of toxicity, such as changes in behavior, posture, or motor function.

Data Summary and Comparative Analysis

The data generated from these studies will be compiled and compared to the known profiles of established CNS drugs.

Table 1: Comparative In Vitro Profile

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Experimental DataExperimental DataExperimental Data
Fluoxetine (SSRI)~1>100>1000
Desipramine (NRI)>100~1>1000
Bupropion (NDRI)>1000~200~500
Venlafaxine (SNRI)~25~150>1000

Table 2: Comparative In Vivo Efficacy

CompoundForced Swim Test (MED)Elevated Plus Maze (MED)
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Experimental DataExperimental Data
Fluoxetine10-20 mg/kgInconsistent Effects
DiazepamNot applicable1-2 mg/kg

MED: Minimum Effective Dose

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride. The proposed experiments are designed to elucidate its mechanism of action, assess its therapeutic potential in relevant animal models, and provide initial insights into its pharmacokinetic and safety profiles. The successful completion of these studies will generate the critical data necessary to make informed decisions about the continued development of this promising novel CNS drug candidate.

References

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Medical News Today. (2023). Which medications are best for anxiety and depression?. Retrieved from [Link]

  • SpringerLink. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]

  • PubMed Central. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Addiction Center. (2024). Central Nervous System Depressants. Retrieved from [Link]

  • ACS Publications. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Retrieved from [Link]

  • ACS Publications. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed Central. (2012). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Retrieved from [Link]

  • MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Retrieved from [Link]

  • Fluids and Barriers of the CNS. (2018). Benchmarking in vitro tissue-engineered blood-brain barrier models. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]

  • MindRx Group. (2024). What Are the Top 10 Medications for Anxiety and Depression?. Retrieved from [Link]

  • Google Patents. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • SynapCell. (n.d.). Preclinical in vivo EEG platform for CNS drug discovery. Retrieved from [Link]

  • PubMed Central. (2015). Antidepressant efficacy and side-effect burden: a quick guide for clinicians. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Frontiers in Behavioral Neuroscience. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Retrieved from [Link]

  • BioXconomy. (2024). Last shuttle out: Bispecific antibody enable neuronal targeting in brain. Retrieved from [Link]

  • PubMed Central. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1160513-60-9 | Chemical Name : (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Retrieved from [Link]

  • Mayo Clinic. (2022). Antidepressants: Selecting one that's right for you. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubChem. (n.d.). (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

Sources

Validation

Reproducibility in Focus: A Comparative Guide to the Synthesis and Characterization of 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the synthesis and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, a key building block in medicinal chemistry. We will objectively compare its synthesis and properties to its positional isomers, the 2- and 4-fluorobenzyl analogues, providing supporting experimental data and detailed protocols to ensure reliable outcomes in your laboratory. The piperidine scaffold is a cornerstone in pharmaceutical development, appearing in a vast array of approved drugs.[1] The introduction of a fluorine atom into such structures can significantly modulate physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity.[2]

Comparative Synthesis: A Reproducible Pathway to Fluorobenzyl Piperidine Ethers

The synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and its isomers can be reliably achieved through a Williamson ether synthesis, a robust and well-established method. This approach involves the deprotonation of a hydroxyl-substituted piperidine followed by nucleophilic substitution with the corresponding fluorobenzyl halide. The reproducibility of this synthesis hinges on careful control of reaction conditions and rigorous purification of the final product.

A general synthetic scheme for these compounds involves the reaction of a suitable piperidine precursor with a fluorobenzyl halide.[2] For our target compound and its comparators, the synthesis commences with N-Boc-3-hydroxypiperidine and the respective fluorobenzyl chloride. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Below is a detailed, step-by-step protocol for the synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, which can be adapted for the 2- and 4-fluoro isomers by selecting the appropriate starting materials.

Experimental Protocol: Synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

Step 1: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • 3-Fluorobenzyl chloride (1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-[(3-fluorobenzyl)oxy]piperidine.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Boc Deprotection and Salt Formation

  • The purified N-Boc-3-[(3-fluorobenzyl)oxy]piperidine is dissolved in a solution of 4M HCl in 1,4-dioxane.

  • The mixture is stirred at room temperature for 2-4 hours, with the progress of the deprotection monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude hydrochloride salt.

  • The crude salt is triturated with diethyl ether and filtered to afford the pure 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride as a white solid.

Ensuring Reproducibility: A Guide to Analytical Characterization

To validate the synthesis and ensure the reproducibility of the experiment, a comprehensive analytical characterization of the final product is crucial. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The presence of the fluorine atom can be confirmed using ¹⁹F NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of ≥98% is generally considered acceptable for research applications.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be within ±0.4% of the theoretical values.

The following diagram illustrates a comprehensive workflow for the synthesis and characterization of these compounds, emphasizing the cyclical nature of optimization for reproducibility.

G cluster_synthesis Synthesis cluster_characterization Characterization & Reproducibility start N-Boc-3-hydroxypiperidine + 3-Fluorobenzyl chloride ether_synthesis Williamson Ether Synthesis (NaH, THF, reflux) start->ether_synthesis deprotection Boc Deprotection & Salt Formation (HCl/Dioxane) ether_synthesis->deprotection purification Purification (Column Chromatography, Trituration) deprotection->purification product 3-[(3-Fluorobenzyl)oxy]piperidine HCl purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC (Purity Assessment) product->hplc elemental Elemental Analysis product->elemental data_analysis Data Analysis & Comparison to Specification nmr->data_analysis ms->data_analysis hplc->data_analysis elemental->data_analysis reproducibility_check Reproducibility Check data_analysis->reproducibility_check reproducibility_check->ether_synthesis Optimize Conditions reproducibility_check->purification Refine Purification caption Workflow for Reproducible Synthesis and Characterization.

Caption: A comprehensive workflow for the synthesis and characterization of fluorobenzyl piperidine ethers.

Comparative Analysis of Positional Isomers

The position of the fluorine atom on the benzyl ring can influence the physicochemical properties and biological activity of the molecule. A comparative analysis of the 2-fluoro, 3-fluoro, and 4-fluoro isomers is therefore essential for selecting the optimal candidate for a specific research application. The following table summarizes the key analytical data for these three isomers, based on reported experimental findings.[2]

Compound Molecular Formula Molecular Weight ¹H NMR (CDCl₃, δ ppm) - Key Signals ¹⁹F NMR (CDCl₃, δ ppm) Purity (HPLC)
2-Fluoro Isomer C₁₂H₁₆FNO193.267.00-7.25 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂), 3.50-3.70 (m, 1H, CH-O), 2.80-3.10 (m, 4H, piperidine-H), 1.50-1.90 (m, 4H, piperidine-H)-118.5≥98%
3-Fluoro Isomer C₁₂H₁₆FNO193.266.90-7.30 (m, 4H, Ar-H), 4.50 (s, 2H, OCH₂), 3.45-3.65 (m, 1H, CH-O), 2.75-3.05 (m, 4H, piperidine-H), 1.45-1.85 (m, 4H, piperidine-H)-113.8≥98%
4-Fluoro Isomer C₁₂H₁₆FNO193.267.20-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.45 (s, 2H, OCH₂), 3.40-3.60 (m, 1H, CH-O), 2.70-3.00 (m, 4H, piperidine-H), 1.40-1.80 (m, 4H, piperidine-H)-115.2≥98%

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is representative.

The diagram below illustrates the logical framework for a comparative study of these isomers, highlighting the key parameters to consider for reproducible experimental design.

G cluster_synthesis Synthesis & Purity cluster_characterization Spectroscopic Characterization cluster_properties Physicochemical & Biological Properties main Comparative Analysis of Fluorobenzyl Piperidine Ether Isomers yield Reaction Yield main->yield purity Purity (HPLC) main->purity stability Chemical Stability main->stability nmr NMR (¹H, ¹³C, ¹⁹F) main->nmr ms Mass Spectrometry main->ms ir IR Spectroscopy main->ir solubility Solubility main->solubility lipophilicity Lipophilicity (LogP) main->lipophilicity bioactivity Biological Activity (if applicable) main->bioactivity caption Framework for Comparative Isomer Analysis.

Caption: A logical framework for the comparative analysis of fluorobenzyl piperidine ether isomers.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the reproducible synthesis and characterization of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride and its positional isomers. By following the detailed protocols and analytical procedures outlined, researchers can ensure the quality and consistency of their experimental results. The comparative data presented for the 2-, 3-, and 4-fluoro isomers offers a valuable resource for selecting the most appropriate compound for specific drug discovery and development applications.

Further research could explore the impact of different substituents on the piperidine ring and the benzyl moiety to expand the chemical space and potentially discover novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The establishment of a robust and reproducible synthetic and analytical platform is the first critical step in this endeavor.

References

  • Dalton, D. T. I. C. (2025). Piperidine Synthesis.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1040-1046.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • Kim, J., Kim, Y., Jeong, J. M., Chung, Y.-K., & Lee, Y.-S. (2007). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 34(3), 251-257.
  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Laszloffy, I., & Laszlovszky, I. (2000). Recent advances in the synthesis of piperidones and piperidines. Current Organic Chemistry, 4(8), 759-788.
  • Zaware, B. H., & Shinde, D. B. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

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